Glycidyl methacrylate
説明
特性
IUPAC Name |
oxiran-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |
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InChI Key |
VOZRXNHHFUQHIL-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)C(=O)OCC1CO1 | |
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Molecular Formula |
C7H10O3 | |
| Record name | GLYCIDYL METHACRYLATE | |
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Related CAS |
25067-05-4 | |
| Record name | Poly(glycidyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID0025361 | |
| Record name | Glycidyl methacrylate | |
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Molecular Weight |
142.15 g/mol | |
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Physical Description |
Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |
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Boiling Point |
372 °F at 760 mmHg (NTP, 1992), 189 °C | |
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Flash Point |
181 °F (NTP, 1992), 84 °C (Tag open cup) | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |
| Record name | GLYCIDYL METHACRYLATE | |
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Density |
1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |
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Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-91-2, 25067-05-4 | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |
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| Record name | 2,3-epoxypropyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, - 2-oxiranylmethyl ester, homopolymer | |
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Melting Point |
freezing pt: -41.5 °C | |
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Foundational & Exploratory
What are the chemical and physical properties of glycidyl methacrylate?
An In-depth Technical Guide on the Core Chemical and Physical Properties of Glycidyl (B131873) Methacrylate (B99206)
For Researchers, Scientists, and Drug Development Professionals
Glycidyl methacrylate (GMA) is a bifunctional monomer of significant interest in polymer chemistry and material science.[1] Its unique structure, containing both a polymerizable methacrylate group and a reactive epoxy (oxirane) ring, allows for a wide range of chemical modifications and the synthesis of functional polymers with tailored properties.[2][3] This dual reactivity makes GMA an invaluable building block in diverse applications, including the development of advanced coatings, adhesives, resins, and sophisticated biomedical materials for drug delivery and tissue engineering.[4][5][6]
This guide provides a comprehensive overview of the essential chemical and physical properties of this compound, detailed experimental protocols for their determination, and visual representations of its key chemical behaviors.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in various experimental and industrial settings.
Table 1: Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C₇H₁₀O₃ | - |
| Molecular Weight | 142.15 | g/mol |
| Appearance | Colorless, transparent liquid | - |
| Odor | Fruity, characteristic | - |
| Density | 1.073 - 1.083 | g/cm³ at 20 °C |
| Boiling Point | 189 | °C at 760 mmHg |
| Melting Point | -41.5 to -90 | °C |
| Flash Point | 76 | °C (Closed Cup) |
| Viscosity | 2.14 | mPa·s at 25 °C |
| Refractive Index | 1.448 | at 25 °C |
| Vapor Pressure | 3.15 | mmHg |
| Vapor Density | 4.90 | (Air = 1.0) |
| Water Solubility | Insoluble/Slightly soluble | - |
| log Pow (Octanol/Water Partition Coefficient) | 0.089 - 0.96 | - |
References for Table 1 data:[2][7][8][9]
Table 2: Chemical and Reactivity Properties of this compound
| Property | Description |
| Synonyms | 2,3-Epoxypropyl methacrylate, Methacrylic acid 2,3-epoxypropyl ester |
| CAS Number | 106-91-2 |
| EINECS Number | 203-441-9 |
| Dual Functionality | Contains a methacrylate group, capable of free-radical polymerization, and an epoxy group, which can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, acids, thiols).[2][3] |
| Reactivity | The epoxy group is highly reactive, enabling post-polymerization modification of GMA-containing polymers.[1][8] The methacrylate group readily copolymerizes with a wide range of vinyl monomers.[10][11] |
| Thermal Stability | Exhibits good thermal stability, suitable for applications requiring high-temperature processing.[1] However, elevated temperatures can induce hazardous polymerization.[12] |
| Adhesion Properties | The epoxy functionality imparts strong adhesion, making it a key component in adhesives and coatings.[1] |
| Compatibility | Compatible with a wide array of polymers, often used as a reactive diluent or modifier.[1] |
References for Table 2 data:[1][2][3][8][10][11][12]
Logical Relationship of GMA's Dual Functionality
This compound's versatility stems directly from its two distinct reactive sites. The methacrylate group allows it to be incorporated into polymer backbones, while the pendant epoxy group remains available for subsequent chemical reactions. This relationship is fundamental to its use in creating functional materials.
Experimental Protocols
The following sections outline the methodologies for determining key properties of this compound and for its use in polymerization.
Determination of Physical Properties
a) Viscosity Measurement (Rotational Viscometer)
This protocol is based on the principles outlined in ASTM D2196 for non-Newtonian materials.[7]
-
Objective: To measure the dynamic viscosity of liquid GMA at a specified temperature.
-
Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle, and a low-volume sample container.
-
Methodology:
-
Calibrate the viscometer according to the manufacturer's instructions using a standard viscosity fluid.
-
Equilibrate the GMA sample to the target temperature (e.g., 25 °C) using the water bath.
-
Place a known volume of the temperature-equilibrated sample into the container.
-
Immerse the selected spindle into the liquid up to the immersion mark. The spindle choice depends on the expected viscosity range.
-
Set the viscometer to a specific rotational speed (rpm). For low-viscosity liquids like GMA, higher speeds may be necessary.
-
Allow the reading to stabilize for at least 60 seconds before recording the torque percentage.
-
The viscosity in mPa·s (or cP) is calculated from the torque reading and the spindle/speed factor provided by the manufacturer.
-
Repeat the measurement at different rotational speeds to assess if the fluid exhibits Newtonian behavior.
-
b) Flash Point Determination (Small Scale Closed-Cup)
This protocol follows the principles of ASTM D3278, a standard method for determining the flash point of liquids.[1][13][14]
-
Objective: To determine the lowest temperature at which GMA vapor will ignite when an ignition source is applied.
-
Apparatus: Small scale closed-cup flash point tester (e.g., Setaflash), temperature controller, ignition source (gas flame or electric igniter), and a sample syringe.
-
Methodology:
-
Ensure the sample cup is clean and dry.
-
Set the apparatus to the expected flash point temperature. For a determination test (Method B), start at a temperature below the expected flash point.
-
Inject a 2 mL sample of GMA into the sample cup and securely close the lid.
-
Allow the sample to reach thermal equilibrium with the cup (typically 1-2 minutes).
-
Apply the ignition source by operating the shutter mechanism. Observe for a flash inside the cup.
-
If no flash occurs, increase the temperature in increments (e.g., 1-2 °C) and repeat the test with a fresh sample for each increment.
-
The flash point is the lowest temperature at which a distinct flash is observed.
-
Record the flash point corrected for barometric pressure.
-
c) Boiling Point Determination (Distillation Method)
This protocol is based on standard laboratory distillation procedures, such as those described in OECD Guideline 103.[15][16][17]
-
Objective: To determine the temperature at which the vapor pressure of GMA equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, calibrated thermometer, heating mantle, and boiling chips.
-
Methodology:
-
Place a volume of GMA (e.g., 25-50 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature when the first drop of distillate falls from the condenser into the receiving flask.
-
Continue distillation and record the temperature when a steady stream of condensate is observed and the temperature reading is stable. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure, as the boiling point is pressure-dependent.
-
Free-Radical Polymerization of this compound
This protocol describes a typical lab-scale solution polymerization to synthesize poly(this compound).[18][19][20]
-
Objective: To synthesize a linear polymer of GMA via free-radical initiation.
-
Materials: this compound (monomer), toluene (B28343) or tetrahydrofuran (B95107) (THF) (solvent), Azobisisobutyronitrile (AIBN) (initiator), round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, and a non-polar solvent for precipitation (e.g., hexane (B92381) or methanol).
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve a specific amount of GMA in the chosen solvent (e.g., to achieve a 20-30% w/v concentration).
-
Add the initiator, AIBN (typically 0.5-1.0 mol% relative to the monomer).
-
De-gas the solution by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) in an oil bath while stirring.
-
Maintain the reaction under an inert atmosphere for a set period (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
After the reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a stirred non-polar solvent (e.g., hexane). The polymer will appear as a white solid.
-
Collect the precipitated poly(this compound) by filtration, wash with fresh non-polar solvent, and dry in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Key Reaction Mechanisms
Free-Radical Polymerization
The polymerization of GMA's methacrylate group proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps.[21][22]
Epoxy Ring-Opening Reaction
The pendant epoxy group on a poly(GMA) chain is susceptible to nucleophilic attack, most commonly by amines. This reaction is fundamental to cross-linking or functionalizing GMA-based materials.[8][10][23]
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) [store.astm.org]
- 4. scielo.br [scielo.br]
- 5. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 6. researchgate.net [researchgate.net]
- 7. chemquest.com [chemquest.com]
- 8. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ASTM D3278 (Flash Point by Small Scale Closed-Cup Apparatus) – SPL [spllabs.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. testinglab.com [testinglab.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. search.library.doc.gov [search.library.doc.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
Glycidyl methacrylate synthesis and purification methods.
An In-depth Technical Guide to the Synthesis and Purification of Glycidyl (B131873) Methacrylate (B99206) (GMA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycidyl methacrylate (GMA) is a bifunctional monomer of significant industrial importance, featuring both a reactive epoxy group and a polymerizable methacrylate group.[1][2][3] This unique structure makes it a crucial building block in the synthesis of polymers for a wide array of applications, including high-performance coatings, adhesives, resin modifiers, and biomedical materials.[1][4][5] This guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for GMA, presenting detailed experimental protocols, comparative data, and process diagrams to support research and development efforts.
Synthesis of this compound
The industrial production of this compound predominantly follows two well-established pathways: the reaction involving epichlorohydrin (B41342) and the transesterification of methyl methacrylate with glycidol.
Epichlorohydrin-Based Synthesis
This is the most common industrial method and can be performed in one or two steps. The core of this process is the reaction between an epichlorohydrin (ECH) molecule and a source of methacrylic acid (MAA).
A. Two-Step Process: Methacrylic Acid and Epichlorohydrin
This route involves the initial formation of a chlorohydrin ester intermediate, followed by a dehydrochlorination step to form the final epoxy ring.[6][7]
-
Esterification: Methacrylic acid reacts with epichlorohydrin in the presence of a catalyst to form 3-chloro-2-hydroxypropyl methacrylate.[1]
-
Ring-Closure (Dehydrochlorination): The intermediate is then treated with a basic solution, such as an alkaline aqueous solution or a basic carbonate, to induce a ring-closure reaction, yielding GMA and a salt byproduct.[1]
B. One-Step Process: Alkali Metal Methacrylate and Epichlorohydrin
This approach directly yields GMA by reacting an alkali metal salt of methacrylic acid (e.g., sodium methacrylate) with epichlorohydrin.[1][2][6] This process is often facilitated by a phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, to enhance the reaction between the aqueous and organic phases.[1][6][8][9] The water content in the reaction system is a critical parameter and is typically controlled between 500 to 2000 ppm to optimize the reaction.[5][6]
Transesterification Synthesis
An alternative, chlorine-free route to GMA is the transesterification reaction between methyl methacrylate (MMA) and glycidol.[1][10] This reaction is carried out in the presence of a basic catalyst, such as an alkali metal compound or a tertiary amine.[11][12] Methanol (B129727) is produced as a byproduct and is typically removed by distillation during the reaction to drive the equilibrium towards the product side.[11] This method is advantageous as it avoids the chlorine impurities often associated with the epichlorohydrin route.[10]
Synthesis Data and Experimental Protocols
Comparative Synthesis Data
The following table summarizes quantitative data for various GMA synthesis methods, providing a comparative overview of reaction conditions and outcomes.
| Method | Reactants | Catalyst/Reagent | Key Conditions | Yield | Purity | Source |
| Epichlorohydrin (Two-Step) | Methacrylic Acid, Epichlorohydrin | Quaternary Ammonium Resin, p-hydroxyanisole | 85°C, 5 hours, N₂ atmosphere | 93.5% | >99% (after column chromatography) | [13] |
| Epichlorohydrin (One-Step) | Sodium Methacrylate, Epichlorohydrin | Tetramethylammonium Chloride, Polymerization Inhibitor | 80-120°C, 1-5 hours, Water content: 1100 ppm | 92% | 99.2% | [6] |
| Transesterification | Methyl Methacrylate, Glycidol | 4-dimethylaminopyridine (B28879), Hydroquinone (B1673460) methyl ether | 80°C, 1 hour, N₂ bubbling | 85% | >99% (after column chromatography) | [14] |
| Transesterification | Methyl Methacrylate, Glycidol | Pyridine derivatives | 50-100°C, 0.5-5 hours | Not specified | Not specified | [10] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Methacrylic Acid and Epichlorohydrin [13]
-
Charging the Reactor: To a 2-liter reactor equipped with a stirrer, thermometer, and reflux condenser, add 411g of methacrylic acid, 1076g of epichlorohydrin, 19.8g of a quaternary ammonium type strongly basic anion exchange resin, and 1.2g of p-hydroxyanisole (as a polymerization inhibitor).
-
Inerting: Purge the reactor with nitrogen three times to create an inert atmosphere.
-
Reaction: Heat the reactor to 85°C and maintain this temperature with stirring for 5 hours.
-
Cooling and Analysis: After the reaction period, turn off the heating and stirring and allow the reactor to cool to room temperature.
-
Product Analysis: Take a sample for Gas Chromatography (GC) analysis to confirm the conversion of methacrylic acid (typically >99%). The crude product contains GMA with a selectivity of approximately 93.6%.[13]
-
Purification: The crude product is then subjected to purification, typically column chromatography, to obtain the final pure product.[13]
Protocol 2: Synthesis via Sodium Methacrylate and Epichlorohydrin [6][14]
-
Reactant Preparation: Prepare sodium methacrylate by neutralizing methacrylic acid with a 30% aqueous sodium hydroxide (B78521) solution, followed by spray drying to obtain a powder with a low water content (e.g., 0.08%).[6]
-
Charging the Reactor: In a reactor equipped with a stirrer, thermometer, and reflux condenser, place 54kg of sodium methacrylate powder, 139kg of epichlorohydrin, 0.35kg of a phase transfer catalyst (e.g., triethylbenzylammonium chloride), and 0.6kg of an inhibitor (e.g., thiazine).[14]
-
Water Content Adjustment: Determine the water content of the system using the Karl Fischer method and adjust it to within the 500-2000 ppm range by adding a calculated amount of water.[6]
-
Reaction: Stir and heat the mixture, maintaining the reactor temperature at 90-95°C for 3 hours.[14]
-
Cooling and Separation: After the reaction, cool the mixture to 40°C. The by-produced sodium chloride is then separated by filtration or centrifugation.[6][14] The resulting filtrate is crude GMA.
Protocol 3: Transesterification Synthesis [14]
-
Charging the Reactor: In a three-necked flask equipped with a separator and thermometer, add 30.21g of methyl methacrylate, 3.3g of glycidol, 32mg of hydroquinone methyl ether (inhibitor), and 30mg of 4-dimethylaminopyridine (catalyst).
-
Reaction: Heat the reaction to 80°C for 1 hour. Continuously bubble nitrogen through the mixture to facilitate the removal of the methanol byproduct.
-
Removal of Excess Reactant: After the reaction, remove the excess methyl methacrylate via vacuum distillation (e.g., 50°C water bath, 0.08 MPa vacuum) to obtain crude GMA.
-
Purification: Purify the crude product using column chromatography (e.g., 200-300 mesh silica (B1680970) gel, eluting with a 4:1 mixture of n-hexane and ether) to yield the final product.[14]
Purification of this compound
The purification of crude GMA is critical to remove unreacted starting materials, catalysts, byproducts (like salts and chlorine compounds), and polymerization inhibitors to achieve the high purity required for most applications.[4][15]
Primary Purification Techniques
-
Distillation: Vacuum distillation is the most common method for purifying GMA.[6][14][16] This technique effectively separates GMA from less volatile heavy impurities and more volatile components like unreacted epichlorohydrin.[16] To prevent polymerization at elevated temperatures, distillation is performed under reduced pressure and in the presence of polymerization inhibitors.[11][16] A multi-stage distillation process is often employed industrially.[14]
-
Azeotropic Distillation: This method can be used to remove specific impurities. For instance, water can be used as a solvent to form a low-boiling point heteroazeotrope with epichlorohydrin and other light impurities, facilitating their removal in a first distillation stage.[16]
-
Washing/Extraction: The crude reaction mixture is often washed with water or a dilute aqueous solution to remove water-soluble impurities like salts (e.g., NaCl formed during the epichlorohydrin process) and residual catalyst.[1][6][8][9] This step is typically performed at controlled low temperatures (-13°C to 20°C) to minimize product loss.[1]
-
Adsorption: Treatment with adsorbent materials like montmorillonite (B579905) minerals can be employed to remove dissolved basic catalysts before distillation, which helps prevent polymerization during the purification step.[11]
-
Column Chromatography: For achieving very high purity levels, particularly on a laboratory scale, column chromatography is an effective method.[13][14]
Purification Data
| Method | Starting Material | Key Conditions | Resulting Purity / Impurity Level | Yield | Source |
| Vacuum Distillation | Crude GMA from One-Step ECH reaction | 15-20 mmHg pressure, 65-66°C tower top temp. | 99.2% GMA, 33 ppm Epichlorohydrin | 92% | [6] |
| Multi-stage Vacuum Distillation | Crude GMA from One-Step ECH reaction | 1st column: 70°C, 4kPa. 3rd column: 110°C, 2.5kPa. | 99.2% GMA | 72.6% | [14] |
| Distillation (Post-stripping) | Crude GMA | Absolute pressure 3-4 mmHg, Column top temp. 57-60°C | Chlorine concentration: 90 ppm | 76.7% | [15] |
| Azeotropic Distillation | Crude GMA containing epichlorohydrin | Two stages using a solvent (e.g., water) to form azeotropes | Freed from light and heavy impurities | Not specified | [16] |
General Purification Protocol
-
Filtration: After the synthesis reaction, filter the crude product to remove solid byproducts, such as sodium chloride, and any solid catalyst residues.[6]
-
Washing: Transfer the filtered crude GMA to a separation funnel or vessel. Wash the liquid with water or a dilute aqueous solution to remove any remaining salts or water-soluble impurities.[1][6] Allow the layers to separate and collect the organic (GMA) layer.
-
Drying: Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate) to remove dissolved water.
-
Inhibitor Addition: Add a polymerization inhibitor (e.g., hydroquinone methyl ether) to the dried, crude GMA before distillation.[14]
-
Vacuum Distillation: Set up a vacuum distillation apparatus.
-
First Stage (Topping): Initially, distill under a moderate vacuum to remove highly volatile impurities, such as residual epichlorohydrin.[16]
-
Second Stage (Main Fraction): Increase the vacuum (lower the pressure) and collect the main fraction of pure GMA at its corresponding boiling point. For example, at a pressure of 3-4 mmHg, GMA distills at 57-60°C.[15]
-
-
Product Storage: Store the purified GMA in a cool, dark place with a small amount of polymerization inhibitor to ensure stability.
Process and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core synthesis and purification workflows.
Caption: Primary synthesis pathways for this compound (GMA).
Caption: General workflow for the purification of crude this compound.
References
- 1. This compound: Synthesis, Properties, and Applications [eureka.patsnap.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Production technology & application of this compound [wchchem.com]
- 5. niir.org [niir.org]
- 6. US5380884A - Method for producing this compound - Google Patents [patents.google.com]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. The production of this compound [inis.iaea.org]
- 9. inis.iaea.org [inis.iaea.org]
- 10. CN103214435A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. JP3250200B2 - Purification method of this compound - Google Patents [patents.google.com]
- 12. CA1061355A - Process for producing this compound - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. data.epo.org [data.epo.org]
- 16. US5207874A - Process for the purification of glycidyl (meth)acrylate - Google Patents [patents.google.com]
The Bifunctional Workhorse: A Technical Guide to Glycidyl Methacrylate in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer that has garnered significant attention across a spectrum of scientific and industrial fields. Its unique bifunctional nature, possessing both a reactive methacrylate group and a strained epoxy ring, allows for a diverse range of chemical modifications and polymer architectures. This dual functionality makes GMA an invaluable tool in the development of advanced materials for applications ranging from industrial coatings and adhesives to sophisticated drug delivery systems and tissue engineering scaffolds. This in-depth technical guide provides a comprehensive overview of the core principles of GMA chemistry, detailed experimental protocols for its use, and a summary of its impact on material properties.
The Core Chemistry of Glycidyl Methacrylate: A Tale of Two Reactive Groups
This compound's utility stems from the orthogonal reactivity of its two primary functional groups: the methacrylate vinyl group and the epoxy (oxirane) ring. This allows for a two-stage reaction strategy where one group can be polymerized or reacted while the other remains available for subsequent modification.
1.1. The Methacrylate Group: Gateway to Polymerization
The methacrylate group, with its carbon-carbon double bond, readily undergoes free-radical polymerization. This allows for the formation of a polymethacrylate (B1205211) backbone, to which the epoxy groups are appended as side chains. This polymerization can be initiated by thermal or photoinitiators and can be controlled to produce polymers of varying molecular weights and architectures. Common polymerization techniques include:
-
Free-Radical Polymerization: A widely used method for synthesizing poly(this compound) (PGMA) and its copolymers.[1]
-
Atom Transfer Radical Polymerization (ATRP): This controlled/"living" radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[2]
-
Suspension and Emulsion Polymerization: These methods are employed to produce GMA-based microspheres and nanoparticles.
1.2. The Epoxy Group: A Hub for Functionalization
The three-membered epoxy ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of post-polymerization modification of GMA-based polymers, enabling the introduction of a wide array of functional groups. The epoxy ring can react with various nucleophiles, including:
-
Amines: Primary and secondary amines react with the epoxy group to form amino alcohols, introducing amine functionality for further reactions or to impart specific properties like pH-responsiveness.[3]
-
Thiols: The thiol-epoxy reaction is a highly efficient "click" reaction that can be used to attach thiol-containing molecules, such as peptides or drugs.
-
Carboxylic Acids: Carboxylic acids can open the epoxy ring to form an ester and a hydroxyl group.[1]
-
Azides: The reaction with sodium azide (B81097) introduces an azide group, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This dual reactivity allows for the creation of a vast library of functional polymers with tailored properties for specific applications.
Quantitative Impact of this compound on Material Properties
The incorporation of GMA into polymer systems can significantly enhance their mechanical and adhesive properties. The reactive nature of the epoxy group allows for improved crosslinking and interfacial adhesion.
Table 1: Enhancement of Mechanical Properties with this compound
| Polymer System | GMA Content/Modification | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Polypropylene (PP)/Multilayer Packaging Waste | Without Compatibilizer | 10.214 | - | - | [4] |
| Polypropylene (PP)/Multilayer Packaging Waste | With PP-g-GMA (5.11% grafting) | 12.172 | - | - | [4] |
| High-Density Polyethylene (B3416737) (HDPE)/Rubber Seed Shell | 0% GMA | 16.70 | 4.11 | - | [2] |
| High-Density Polyethylene (HDPE)/Rubber Seed Shell | 1% GMA | 21.35 | 4.35 | - | [2] |
| Polylactic Acid (PLA)/Bamboo Flour | Unmodified PLA | - | - | - | [5] |
| Polylactic Acid (PLA)/Bamboo Flour | 15% GMA-modified PLA | Increase of 168.86% (Flexural Strength) | Increase of 94.06% (Elastic Modulus) | Increase of 45.67% | [5] |
| Bis-GMA/TEGDMA Dental Composite | 20% Silica Nanoparticles | 103.41 ± 7.62 | - | - | [6] |
| Bis-GMA/TEGDMA Dental Composite | 30% Silica Nanoparticles | 127.91 ± 7.05 | - | - | [6] |
| Bis-GMA/TEGDMA Dental Composite | 40% Silica Nanoparticles | 149.74 ± 8.14 | - | - | [6] |
| EPDM/PS/PA6 Ternary Blend | 0 wt% EPDM-g-GMA | - | - | - | [7] |
| EPDM/PS/PA6 Ternary Blend | 7.5 wt% EPDM-g-GMA | Improved | Improved | Improved | [7] |
Table 2: Adhesion Strength of GMA-Based Systems
| Adhesive System | Substrate | Shear Strength (MPa) | Reference |
| Poly(GMA-co-BA) with DICY hardener | Copper | 15.5 | [8] |
| Epoxy (Two-Part) | Metals, CFRP | 12–25 | [9] |
| Structural Acrylics | - | 10–22 | [9] |
| Debondable Adhesives (Epoxy-based with disulfide bonds) | Electronic components | ~17 | [9] |
| One-Step Self-Etching Adhesive (iBond) | Moist Dentin | Higher than other tested adhesives | [10] |
| One-Step Self-Etching Adhesive (Xeno III) | Dry Dentin | Higher than other tested adhesives | [10] |
Table 3: Flexural and Compressive Properties of GMA-based Materials
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength/Modulus | Reference | | :--- | :--- | :--- | :--- |[11][12] | | Bis-GMA based dental composite (Group D with SiO2) | 144 | 5.4 | - |[11][12] | | Bis-GMA based dental composite (Group A with ZrO2) | - | 3.43 | - |[13] | | Bis-GMA/TEGDMA with 20 vol% Montmorillonite | Higher than control | Higher than control | - |[2][6] | | Collagen-GMA Hydrogel (1.0 wt%) | - | - | ~2.5 kPa (modulus) |[2][6] | | Gellan Gum Methacryloyl/Fibrin Hydrogel (GG5GMa13F7) | - | - | ~4.5 kPa (compressive modulus) |[8] | | GelMA Hydrogels (10% w/v, dual cross-linked) | - | - | 164 ± 9 kPa (compressive modulus) |[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a general procedure for the controlled polymerization of GMA.[2][11]
Materials:
-
This compound (GMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (1.0 eq relative to the initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum and cycle between vacuum and inert gas (e.g., argon) three times to remove oxygen.
-
In a separate vial, prepare a solution of GMA (e.g., 100 eq), EBiB initiator (1.0 eq), and anisole (50% v/v with respect to the monomer).
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the PMDETA (1.0 eq) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by Gel Permeation Chromatography, GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF. The polymer can be purified by precipitation in a non-solvent such as cold methanol.
Melt Grafting of GMA onto Polyethylene (PE)
This protocol outlines a procedure for grafting GMA onto a polyethylene backbone using a batch mixer.[7][15]
Materials:
-
Low-density polyethylene (LDPE) or recycled polyethylene (RPE) pellets
-
This compound (GMA)
-
Dicumyl peroxide (DCP) (initiator)
-
Internal batch mixer (e.g., Brabender)
Procedure:
-
Preheat the internal mixer to the desired temperature (e.g., 170-180 °C).
-
Add the PE pellets to the mixer and allow them to melt and homogenize for a few minutes.
-
In a separate container, physically adsorb the desired amount of GMA and DCP initiator onto the PE pellets.
-
Add the GMA/DCP-coated PE pellets to the molten PE in the mixer.
-
Mix for a specified reaction time (e.g., 8-10 minutes) at a constant rotor speed (e.g., 60 rpm).
-
After the reaction, quickly remove the grafted polymer from the mixer and quench it in cold water to stop the reaction.
-
The unreacted GMA and other byproducts can be removed by dissolving the polymer in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone).
Synthesis of GMA-based Microspheres via Suspension-Emulsion Polymerization
This protocol describes the preparation of cross-linked poly(GMA-co-EGDMA) microspheres.[4][6]
Materials:
-
This compound (GMA)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA) (stabilizer)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Toluene and decan-1-ol (porogens)
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving PVA and SDS in deionized water in a round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Prepare the organic phase by mixing GMA, EGDMA, AIBN, and the porogenic solvents (toluene and decan-1-ol).
-
Add the organic phase to the aqueous phase while stirring to form a suspension.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80 °C) and maintain for several hours (e.g., 24 h) under a nitrogen atmosphere.
-
After polymerization, cool the mixture and filter the resulting microspheres.
-
Wash the microspheres extensively with hot water, ethanol, and acetone (B3395972) to remove unreacted monomers, porogens, and stabilizers.
-
Dry the microspheres in a vacuum oven.
Fabrication of GMA-based Hydrogel Scaffolds for Tissue Engineering
This protocol provides a general method for creating photo-crosslinkable hydrogels from GMA-modified biopolymers like gelatin (GelMA).[14][16]
Materials:
-
Gelatin methacryloyl (GelMA) or other GMA-modified biopolymer
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Dissolve the GelMA powder in PBS at a desired concentration (e.g., 10% w/v) by heating to 40-50 °C.
-
Add the photoinitiator to the GelMA solution at a specific concentration (e.g., 0.5% w/v) and mix until fully dissolved.
-
To fabricate a scaffold, pour the GelMA precursor solution into a mold of the desired shape.
-
Expose the solution to UV light for a specific duration to initiate photo-crosslinking and form the hydrogel. The exposure time will depend on the UV intensity and the desired degree of crosslinking.
-
After crosslinking, the hydrogel scaffold can be removed from the mold and washed with PBS to remove any unreacted components.
Visualizing the Role of GMA: Workflows and Pathways
The versatility of this compound can be visualized through diagrams that illustrate its role in experimental workflows and its potential influence on biological signaling pathways.
Experimental Workflows
Potential Signaling Pathway
When cells interact with a biomaterial surface functionalized with GMA-grafted ligands (e.g., RGD peptides), it can trigger intracellular signaling cascades that influence cell behavior such as adhesion, proliferation, and differentiation. A plausible pathway involves the activation of integrin receptors and downstream kinases like Focal Adhesion Kinase (FAK) and Src.
Conclusion
This compound's bifunctional character provides a powerful and versatile platform for the design and synthesis of advanced functional materials. The ability to independently address its methacrylate and epoxy functionalities allows for the creation of complex polymer architectures with precisely tailored chemical and physical properties. From enhancing the durability of industrial products to enabling the development of next-generation drug delivery vehicles and tissue engineering scaffolds, GMA continues to be a cornerstone of innovation in polymer science and biomedical engineering. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to harness the full potential of this remarkable monomer.
References
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- 2. researchgate.net [researchgate.net]
- 3. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Tensile Shear Strength of Adhesivesï½Curing Methods to Maximize Bond Strengthï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 10. Bond Strength of One-Step Adhesives under Different Substrate Moisture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 12. Flexural Properties of New Nanocomposites for Dental Restorative That Based on (Bis–GMA) Material and Polymerized by Light Curing [jns.kashanu.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Tuning Physical Properties of GelMA Hydrogels through Microarchitecture for Engineering Osteoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycidyl Methacrylate for Researchers and Drug Development Professionals
Introduction
Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial sectors, particularly in the fields of polymer chemistry, materials science, and drug development.[1][2][3] Its unique molecular architecture, which incorporates both a reactive methacrylate group and an epoxy (oxirane) ring, allows for a diverse range of chemical modifications and polymerization reactions.[2][4][5] This dual functionality enables the synthesis of polymers with tailored properties, making GMA an invaluable building block for advanced materials such as adhesives, coatings, and, most notably, biomedical devices and drug delivery systems.[3] This technical guide provides a comprehensive overview of glycidyl methacrylate, focusing on its chemical and physical properties, synthesis and polymerization methodologies, and its applications in the realm of drug development.
Core Data Summary
| Property | Value |
| CAS Number | 106-91-2 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Appearance | Colorless liquid |
| Density | 1.073 - 1.083 g/cm³ at 20 °C |
| Boiling Point | 189 °C at 760 mmHg |
| Melting Point | -65 °C |
| Flash Point | 76 °C |
| Viscosity | 2.14 mPa·s at 25 °C |
| Solubility in Water | Approximately 50 g/L |
| Purity | ≥ 98.5% |
| Acid Value | ≤ 0.5% |
| Water Content | ≤ 0.1% |
Molecular Structure
This compound's structure is characterized by a methacrylate ester group and a terminal epoxide ring. This bifunctionality is the key to its versatility, allowing it to undergo polymerization via the vinyl group and a variety of ring-opening reactions at the epoxy site.[2][4][5]
Synthesis and Polymerization
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through two main routes.[6] A common method involves the reaction of methacrylic acid with glycidol.[7] Another prevalent synthesis pathway is the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst.[6]
Experimental Protocol: Synthesis of this compound from Sodium Methacrylate and Epichlorohydrin
This protocol is a generalized procedure based on common synthesis methods.[8]
-
Preparation of Sodium Methacrylate:
-
In a reaction vessel equipped with a stirrer and a cooling system, dissolve sodium hydroxide (B78521) in water.
-
Slowly add methacrylic acid to the sodium hydroxide solution while maintaining the temperature below 55°C to control the exothermic reaction.
-
The resulting sodium methacrylate solution is then dried, typically in an oven at a temperature below 60°C, to obtain the solid salt.
-
-
Synthesis of this compound:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add the dried sodium methacrylate, a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether), a phase-transfer catalyst (e.g., triethyl benzyl (B1604629) ammonium (B1175870) chloride), and an excess of epichlorohydrin.
-
Heat the mixture with stirring to a reaction temperature of 105-110°C and maintain for approximately 3 hours.
-
After the reaction, cool the mixture and filter to remove the sodium chloride byproduct.
-
The excess epichlorohydrin is removed from the filtrate by vacuum distillation at 80-90°C.
-
The crude product is then purified by further vacuum distillation to yield high-purity this compound.
-
Polymerization of this compound
This compound can be polymerized through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques. The choice of polymerization method influences the properties of the resulting polymer, such as molecular weight, polydispersity, and architecture.
Free-Radical Polymerization
This is a common and versatile method for polymerizing GMA. The reaction is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is adapted from a reported method for the controlled radical polymerization of GMA.[9]
-
Materials:
-
This compound (GMA), inhibitor removed by passing through an alumina (B75360) column.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Toluene/Dimethylformamide (DMF) mixture.
-
-
Procedure:
-
In a Schlenk tube, add CuBr and the ligand.
-
Add the solvent mixture (e.g., 80/20 v/v toluene/DMF) and degas the solution by bubbling with nitrogen.
-
Add the initiator (EBiB) and the monomer (GMA) to the reaction mixture.
-
The reaction is carried out under a nitrogen atmosphere at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking samples at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as NMR and GPC.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
The polymer is purified by precipitating in a non-solvent like cold hexane, followed by dissolving in a suitable solvent and passing through a neutral alumina column to remove the copper catalyst.
-
The final polymer is obtained after a second precipitation and drying under vacuum.
-
Anionic Polymerization
Anionic polymerization of GMA can produce polymers with well-defined structures and narrow molecular weight distributions. However, it requires stringent reaction conditions to prevent side reactions involving the epoxy group.[10][11]
Applications in Drug Development
The unique properties of this compound-based polymers make them highly suitable for various biomedical applications, including drug delivery, tissue engineering, and as biocompatible coatings.[3][12]
Hydrogels for Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. GMA is a valuable comonomer in the synthesis of hydrogels for controlled drug release. The epoxy groups can be used for cross-linking or for conjugating drugs or targeting moieties.[13][14]
Experimental Workflow: Preparation of GMA-Dextran Hydrogels for Drug Release
The following is a generalized workflow based on the preparation of enzyme-degradable and pH-sensitive hydrogels for colon-specific drug delivery.[13][15]
Experimental Protocol: Synthesis of GMA-Dextran and Poly(acrylic acid) Hydrogel
This protocol is a conceptual summary based on published research.[13][15]
-
Synthesis of this compound Dextran (GMD):
-
Dissolve dextran in a suitable solvent like DMSO.
-
Add this compound and a catalyst (e.g., 4-(N,N-dimethylamino)pyridine).
-
Allow the reaction to proceed to couple the this compound to the dextran backbone.
-
Purify the GMD by precipitation in a non-solvent.
-
-
Hydrogel Formation:
-
Dissolve the synthesized GMD in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate photopolymerization of the GMD using a photoinitiator (e.g., ammonium peroxydisulfate) and UV irradiation to form a cross-linked network.
-
Add acrylic acid monomer and a thermal initiator (e.g., 2,2'-azobisisobutyronitrile) and polymerize to form an interpenetrating network of poly(acrylic acid).
-
-
Drug Loading and Release Study:
-
Load the hydrogel with a model drug (e.g., 5-aminosalicylic acid) by soaking the dried hydrogel in a concentrated drug solution.
-
Conduct in vitro drug release studies in simulated gastrointestinal fluids with and without the presence of enzymes (e.g., dextranase) to evaluate the pH and enzyme-sensitive release profile.
-
Functionalized Nanoparticles for Targeted Delivery
Polymers derived from GMA can be used to create functionalized nanoparticles for targeted drug delivery. The epoxy groups on the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to enhance their accumulation at specific disease sites.[16][17][18] The synthesis of such nanoparticles can be achieved through methods like emulsion or dispersion polymerization.[18] The functionalized nanoparticles can then be loaded with therapeutic agents for targeted delivery.[17][19]
References
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- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. jamorin.com [jamorin.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound: Synthesis, Properties, and Applications [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. CN1569823A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anionic polymerization and copolymerization of this compound initiated by lithium organocuprate [journal.buct.edu.cn]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. mdpi.com [mdpi.com]
- 13. Drug release from the enzyme-degradable and pH-sensitive hydrogel composed of this compound dextran and poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of hydrogels formed from a this compound derivative of galactomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Composite glycidyl methacrylated dextran (Dex-GMA)/gelatin nanoparticles for localized protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Poly(this compound)-functionalized magnetic nanoparticles as platforms for linking functionalities, bioentities and organocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Risks: A Technical Guide to the Safe Handling of Glycidyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Glycidyl (B131873) methacrylate (B99206) (GMA) is a valuable bifunctional monomer utilized in the synthesis of a wide array of polymers, including epoxy resins, coatings, adhesives, and materials for biomedical applications. Its dual reactivity, stemming from the presence of both a methacrylate group and an epoxide ring, allows for versatile polymer design and modification. However, the inherent reactivity of GMA also presents significant health and safety challenges. This technical guide provides an in-depth overview of the health and safety considerations, experimental data, and handling protocols necessary for the safe use of glycidyl methacrylate in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple potential routes of exposure and adverse health effects. It is crucial to understand its toxicological profile to implement appropriate safety measures.
Primary Hazards:
-
Skin Corrosion/Irritation: Direct contact can cause severe skin burns and irritation.[1][2][3][4][5][6] Prolonged or repeated contact may lead to dermatitis.[3][7]
-
Serious Eye Damage/Irritation: GMA is a severe eye irritant and can cause chemical burns to the eyes, potentially leading to irreversible corneal damage.[1][2][3][4][6]
-
Skin Sensitization: GMA is a known skin sensitizer (B1316253), meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis).[2][3][4][5][6][8][9][10]
-
Genotoxicity: There is strong evidence that GMA is genotoxic, meaning it can damage DNA.[6][8][9][10][11][12][13][14][15][16][17] It has tested positive in various in vitro and in vivo genotoxicity assays, including the micronucleus test and the comet assay.[6][8][18]
-
Carcinogenicity: Based on animal studies and its genotoxic potential, this compound is classified as a suspected human carcinogen (IARC Group 2A).[2][5][8][9][13][14][19]
-
Respiratory Irritation: Inhalation of GMA vapors or mists can cause severe irritation to the respiratory tract.[1][2][3][5][6]
-
Acute Toxicity: GMA is harmful if swallowed, inhaled, or in contact with skin.[1][20]
Quantitative Toxicological and Physicochemical Data
The following tables summarize key quantitative data for this compound, providing a basis for risk assessment and the implementation of control measures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106-91-2 | [2] |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2][7] |
| Boiling Point | 189 °C | [2][7] |
| Melting Point | < -10 °C | [3] |
| Flash Point | 76 °C (closed cup) | [2] |
| Density | 1.075 g/mL at 20 °C | [2] |
| Water Solubility | Moderately soluble (5-10 mg/mL at 25°C) | [2][7][8] |
| Vapor Pressure | 0.42 kPa at 25°C | [3] |
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 597 - 700 mg/kg | [10][20] |
| Dermal LD50 | Rabbit | 480 - 486 mg/kg | [8][10][20] |
| Inhalation LC50 | Rat | 45 ppm (4 hours) | [8] |
Table 3: Occupational Exposure Limits for this compound
| Organization/Country | Limit | Reference |
| ACGIH TLV-TWA | 0.01 ppm | [8] |
| Japan (JSOH) | 0.01 ppm (0.06 mg/m³) | [9] |
| China (MAC) | 5 mg/m³ | [9] |
| USA (WEEL) | 0.5 ppm (TWA) | [9][21] |
Safe Handling and Storage Procedures
Strict adherence to proper handling and storage protocols is essential to minimize exposure to this compound.
Engineering Controls:
-
Ventilation: All work with GMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][21][22]
-
Closed Systems: For larger quantities or continuous processes, the use of closed systems is recommended to prevent the release of vapors.[3][13][22]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in any area where GMA is handled.[21]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[20][21][22]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and closed-toe shoes.[1][3][20][21][22] Ensure gloves are appropriate for the specific task and duration of use.
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][20]
Storage:
-
Containers: Store GMA in tightly sealed, original containers in a cool, dry, and well-ventilated area.[20][22][23]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents, acids, and bases.[1][3][20][22][23]
-
Stabilization: GMA is typically supplied with an inhibitor to prevent polymerization.[23] Store in the presence of air (oxygen is required for the stabilizer to be effective) and never under an inert atmosphere.[23]
Spill and Waste Disposal:
-
Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE.[1][20] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7][20] Do not use combustible materials like paper towels for cleanup.
-
Waste Disposal: Dispose of GMA waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][20]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
-
Inhalation: Move the affected person to fresh air immediately.[1][3][20] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3][20]
-
Skin Contact: Immediately remove all contaminated clothing.[1][3][20] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[20] Seek immediate medical attention.[1][3][20]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][20] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[1][3][20]
-
Ingestion: Do NOT induce vomiting.[1][3][20] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[3] Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.[1][3][20]
Experimental Protocols for Toxicological Assessment
The following sections provide detailed methodologies for key experiments used to assess the toxicity of this compound, based on OECD guidelines.
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[19][24][25][26][27][28][29][30]
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance as an indicator of a sensitization response.[19][25]
Methodology:
-
Animal Model: Typically, female CBA/J or CBA/Ca mice are used.
-
Dose Selection and Preparation: A preliminary screening may be conducted to determine the highest tolerated dose that does not cause significant local irritation. At least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil) are prepared, along with a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde).
-
Induction Phase: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice.[25]
-
Proliferation Assessment: On day 6, all mice are injected intravenously with ³H-methyl thymidine (B127349).
-
Sample Collection and Processing: Five hours after the injection of ³H-methyl thymidine, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
-
Measurement of Proliferation: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter, and the results are expressed as disintegrations per minute (DPM) per mouse.
-
Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[19]
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[2][3][12][14][22]
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei containing chromosome fragments or whole chromosomes in newly formed red blood cells.[2][3][12][14][22]
Methodology:
-
Animal Model: Rodents, typically mice or rats, are used.[12][14] At least 5 analyzable animals per sex per group are required.[12]
-
Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a minimum of three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).[3][12] A single or multiple dosing regimen can be used.[12]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (typically 24 and 48 hours).[3][14]
-
Slide Preparation: The collected cells are used to prepare slides, which are then stained (e.g., with Giemsa or a fluorescent dye).
-
Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among a scored population of PCEs (typically 2000-4000 per animal).[3]
-
Data Analysis: The number of MN-PCEs is recorded for each animal. Statistical analysis is performed to compare the frequency of MN-PCEs in the treated groups to the vehicle control group. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.
Genotoxicity: In Vivo Mammalian Alkaline Comet Assay - OECD 489
This assay detects DNA strand breaks in individual cells from various tissues.[8][13][20][23][31]
Principle: Cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis at a high pH. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage.[8][13]
Methodology:
-
Animal Model: Rodents are typically used, with a minimum of 5 animals per group.[8][20]
-
Dose Administration: The test substance is administered, usually daily for 2 or more days, to ensure it reaches the target tissues.[8][31] A vehicle control and a positive control (e.g., methyl methanesulfonate) are included.[23]
-
Tissue Collection and Cell Preparation: At a suitable time after the final dose, animals are euthanized, and target tissues (e.g., liver, kidney, bone marrow) are collected.[8][31] Single-cell suspensions are prepared from the tissues.
-
Slide Preparation: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[8][31]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with a high pH buffer to unwind the DNA and then subjected to an electric field.[8][31]
-
Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide), and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by image analysis software, typically as the percentage of DNA in the comet tail. Statistical analysis is used to compare the level of DNA damage in the treated groups to the vehicle control group.
Visualizations: Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a logical workflow for handling suspected GMA exposure and a potential signaling pathway involved in its toxicity.
Experimental Workflow: In Vivo Micronucleus Test
Caption: Workflow for the in vivo mammalian erythrocyte micronucleus test.
Potential Signaling Pathway: GMA-Induced Oxidative Stress and Inflammatory Response
While the precise signaling pathways activated by this compound are still under investigation, its epoxide group makes it electrophilic and capable of inducing oxidative stress.[8] This can lead to the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response and cell survival.[32][33][34][35][36]
Caption: Potential pathway of GMA-induced oxidative stress and NF-κB activation.
Conclusion
This compound is a chemical that requires careful and informed handling due to its significant health hazards. For researchers, scientists, and drug development professionals, a thorough understanding of its toxicological properties, adherence to strict safety protocols, and the use of appropriate personal protective equipment are paramount. By implementing the measures outlined in this guide, the risks associated with the use of this compound can be effectively managed, ensuring a safe and productive research environment.
References
- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 5. The toxicity of Glycidyl methacrylate_Chemicalbook [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. acgih.org [acgih.org]
- 11. Molecular mutagenesis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 15. Studies of the genotoxicity of this compound (GMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity and genotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 22. oecd.org [oecd.org]
- 23. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mds-usa.com [mds-usa.com]
- 25. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 30. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 31. Frontiers | The JaCVAM / OECD activities on the comet assay [frontiersin.org]
- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 33. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 36. youtube.com [youtube.com]
Unlocking Advanced Formulations: A Technical Guide to Glycidyl Methacrylate Monomer in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer that has garnered significant attention across a spectrum of industrial applications, from high-performance coatings and adhesives to advanced biomedical devices and drug delivery systems. Its unique bifunctional nature, possessing both a reactive epoxy group and a polymerizable methacrylate group, allows for a wide range of chemical modifications and the synthesis of polymers with tailored properties. This technical guide provides an in-depth exploration of the core industrial applications of GMA, focusing on the quantitative impact of its incorporation, detailed experimental methodologies, and the underlying scientific principles.
Enhancing Material Properties: A Quantitative Perspective
The incorporation of GMA into polymer matrices can significantly enhance their mechanical and physical properties. The following tables summarize the quantitative effects of GMA on various polymer systems, providing a clear comparison for formulation development.
Table 1: Effect of Glycidyl Methacrylate (GMA) Content on the Mechanical Properties of Polylactic Acid (PLA)/Poly(ε-caprolactone) (PCL) Blends
| GMA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 0 | 45.2 ± 2.1 | 15.8 ± 1.5 | 4.2 ± 0.3 |
| 1 | 43.8 ± 1.9 | 120.5 ± 10.2 | 8.9 ± 0.7 |
| 3 | 41.5 ± 2.0 | 327.0 ± 25.6 | 10.9 ± 0.9 |
| 5 | 39.1 ± 1.8 | 250.3 ± 20.1 | 9.5 ± 0.8 |
Data compiled from studies on PLA/PCL blends, demonstrating that an optimal concentration of GMA can dramatically improve ductility and impact resistance.[1]
Table 2: Influence of GMA Grafting on the Mechanical Properties of Recycled High-Density Polyethylene (B3416737) (HDPE)/Rubber Seed Shell (RSS) Composites
| GMA Concentration (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 | 35.67 | 2.89 |
| 2.5 | 45.82 | 3.74 |
| 5.0 | 46.35 | 3.80 |
This data illustrates the improvement in flexural properties of HDPE composites with the addition of GMA as a compatibilizer.[2]
Table 3: Adhesion Strength of Poly(this compound-co-butyl acrylate)-Based Adhesives on Metal Substrates
| Curing Agent | Substrate | Lap Shear Strength (MPa) |
| Diethanolamine (DEA) | Copper | 12.3 ± 1.1 |
| Dicyandiamide (DICY) | Copper | 15.5 ± 1.4 |
| 2-Cyanoacetamide (2-CA) | Aluminum | 18.2 ± 1.6 |
| 2-Cyanoacetamide (2-CA) | Iron | 17.5 ± 1.5 |
These results highlight the strong adhesion properties of GMA-based copolymers, which can be tailored by the choice of curing agent and substrate.
Core Industrial Applications and Experimental Protocols
High-Performance Coatings and Adhesives
GMA is a key component in the formulation of durable and resistant coatings and adhesives. The epoxy group can react with various curing agents to form a crosslinked network, while the methacrylate backbone provides excellent weatherability and chemical resistance.
Objective: To synthesize a this compound-acrylic copolymer for use in thermosetting powder coatings.
Materials:
-
This compound (GMA)
-
Methyl Methacrylate (MMA)
-
Butyl Acrylate (BA)
-
Styrene (St)
-
Benzoyl Peroxide (BPO) (Initiator)
-
Dodecanedioic Acid (DDDA) (Curing Agent)
-
Toluene (B28343) (Solvent)
Procedure:
-
A four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is charged with toluene.
-
The solvent is heated to 80°C under a nitrogen atmosphere.
-
A monomer mixture of GMA, MMA, BA, and St is prepared in a separate vessel.
-
The initiator (BPO) is dissolved in a portion of the monomer mixture.
-
The monomer and initiator solution is slowly added to the heated toluene over a period of 3 hours.
-
The reaction is allowed to proceed for an additional 2 hours at 80°C after the addition is complete.
-
The resulting polymer solution is cooled to room temperature.
-
The polymer is precipitated by pouring the solution into an excess of methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.
-
The dried resin is then formulated with a curing agent (DDDA), pigments, and other additives, and processed into a powder coating.
Advanced Plastics and Composites
In the realm of plastics and composites, GMA serves as a reactive compatibilizer and crosslinking agent. It can be grafted onto polymer backbones to improve interfacial adhesion between dissimilar polymers or between a polymer matrix and reinforcing fillers.
Objective: To functionalize polyethylene with this compound via reactive extrusion to enhance its compatibility and adhesion.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound (GMA)
-
Dicumyl Peroxide (DCP) (Initiator)
Procedure:
-
LDPE pellets are dried in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
The dried LDPE pellets are pre-mixed with the desired amounts of GMA and DCP in a sealed bag by tumbling.
-
The mixture is then fed into a co-rotating twin-screw extruder.
-
The extruder temperature profile is set to create a molten polymer zone, typically ranging from 160°C to 200°C.
-
The screw speed is optimized to ensure sufficient residence time for the grafting reaction to occur.
-
The extrudate is cooled in a water bath and pelletized.
-
The grafted polyethylene (PE-g-GMA) is purified by dissolving it in hot xylene and precipitating it in acetone (B3395972) to remove unreacted GMA and initiator byproducts.
-
The purified PE-g-GMA is then dried in a vacuum oven.
Biomedical and Drug Delivery Applications
GMA's biocompatibility and the reactivity of its epoxy group make it an ideal candidate for a variety of biomedical applications, including dental composites, tissue engineering scaffolds, and drug delivery systems.[3] The epoxy ring can be opened by various nucleophiles to attach bioactive molecules, such as peptides, proteins, or drugs.
Objective: To prepare poly(this compound) (PGMA) nanoparticles for the encapsulation and controlled release of a therapeutic agent.
Materials:
-
This compound (GMA)
-
Poly(vinyl alcohol) (PVA) (Stabilizer)
-
Potassium Persulfate (KPS) (Initiator)
-
Model Drug (e.g., Doxorubicin)
-
Deionized Water
Procedure:
-
An aqueous solution of PVA is prepared by dissolving it in deionized water with gentle heating.
-
The model drug is dissolved in the PVA solution.
-
The solution is transferred to a three-necked flask and purged with nitrogen for 30 minutes.
-
The temperature is raised to 70°C.
-
GMA monomer is added to the solution.
-
The initiator (KPS), dissolved in deionized water, is added to initiate polymerization.
-
The polymerization is carried out for 4-6 hours under a nitrogen atmosphere.
-
The resulting nanoparticle suspension is cooled to room temperature.
-
The nanoparticles are purified by centrifugation and repeated washing with deionized water to remove unreacted monomers, stabilizer, and free drug.
-
The drug-loaded PGMA nanoparticles are then lyophilized for storage and characterization.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes and mechanisms involved in the application of GMA, the following diagrams have been generated using Graphviz.
The versatility of this compound monomer, driven by its unique dual-functional chemical structure, makes it an indispensable tool for material scientists, chemists, and biomedical researchers. The ability to precisely tune material properties and introduce specific functionalities opens up a vast landscape for innovation in high-performance industrial products and advanced therapeutic solutions. This guide serves as a foundational resource for professionals seeking to leverage the potential of GMA in their research and development endeavors.
References
A Technical Guide to the Historical Development and Application of Glycidyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical journey of glycidyl (B131873) methacrylate (B99206) (GMA), from its early synthesis to its current widespread use across various scientific and industrial domains. This document provides a comprehensive review of its development, detailed experimental protocols for its synthesis and polymerization, and a summary of its performance characteristics.
Introduction to Glycidyl Methacrylate (GMA)
This compound (GMA) is a bifunctional monomer containing both a reactive methacrylate group and an epoxy group.[1][2] This unique structure allows it to undergo polymerization through the methacrylate double bond and simultaneously allows for a variety of chemical modifications via the epoxy ring.[3][4] This dual reactivity is the cornerstone of its versatility and has led to its adoption in a wide array of applications, including high-performance coatings, adhesives, dental composites, and drug delivery systems.[5][6]
Historical Development
A significant milestone in the application of GMA derivatives occurred in the field of dentistry. In 1962, Dr. Ray Bowen developed Bisphenol A this compound (Bis-GMA), a hybrid molecule that revolutionized dental restorative materials.[9] Bis-GMA, synthesized from the reaction of bisphenol-A and this compound, offered superior properties compared to the silicate (B1173343) cements and acrylic resins of the time, including lower polymerization shrinkage and improved durability.[10]
The industrial adoption of GMA itself gained momentum in the latter half of the 20th century. Its ability to enhance adhesion, crosslinking density, and chemical resistance made it a valuable component in coatings and adhesives. A notable application in the automotive industry was the use of GMA-based powder coatings for clear topcoats, with BMW commissioning a powder clear topcoat line for its 5 and 7 series vehicles in 1998, a significant breakthrough in automotive finishing technology.
Today, the global market for this compound continues to expand, driven by increasing demand for high-performance materials in industries such as automotive, electronics, construction, and healthcare.[5][11]
Synthesis of this compound
This compound is primarily synthesized through two main routes: the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin (B41342), and the transesterification of a methacrylate ester (like methyl methacrylate) with glycidol (B123203).[6][12]
Synthesis via Epichlorohydrin
This method involves the reaction of an alkali metal salt of methacrylic acid (e.g., sodium methacrylate) with epichlorohydrin in the presence of a phase transfer catalyst.[12][13]
Materials:
-
Sodium methacrylate (CH₂=C(CH₃)COONa)
-
Epichlorohydrin (C₃H₅ClO)
-
Phase transfer catalyst (e.g., tetramethylammonium (B1211777) bromide)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Deionized water
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge sodium methacrylate and an excess of epichlorohydrin.
-
Add the phase transfer catalyst and polymerization inhibitor to the mixture.
-
Heat the reaction mixture to a temperature of 100-120°C with constant stirring.
-
Maintain the reaction for several hours until completion, monitoring the conversion by a suitable analytical method (e.g., gas chromatography).
-
After the reaction is complete, cool the mixture and add water to dissolve the sodium chloride byproduct.
-
Separate the organic layer containing this compound.
-
Wash the organic layer with deionized water to remove any remaining salts and impurities.
-
Purify the this compound by vacuum distillation to remove unreacted epichlorohydrin and other volatile components.
Synthesis via Transesterification
This route involves the reaction of a lower alkyl methacrylate, such as methyl methacrylate, with glycidol in the presence of a transesterification catalyst.
Materials:
-
Methyl methacrylate (CH₂=C(CH₃)COOCH₃)
-
Glycidol (C₃H₆O₂)
-
Transesterification catalyst (e.g., potassium carbonate)
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Charge a reaction flask equipped with a stirrer, distillation column, and thermometer with methyl methacrylate and the polymerization inhibitor.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Slowly add a mixture of glycidol and the transesterification catalyst to the refluxing methyl methacrylate.
-
Continuously remove the methanol (B129727) byproduct by distillation to drive the equilibrium towards the product side.
-
Monitor the reaction progress by analyzing the distillate and the reaction mixture.
-
Once the reaction is complete, cool the mixture.
-
Purify the resulting this compound by vacuum distillation.
Polymerization of this compound
The methacrylate group of GMA allows it to be readily polymerized using various techniques, including free-radical, anionic, and controlled radical polymerization methods.
Free-Radical Polymerization
Free-radical polymerization is a common method for producing poly(this compound) (PGMA) and its copolymers.
Materials:
-
This compound (GMA) monomer
-
Solvent (e.g., toluene, methyl ethyl ketone)
-
Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
Inert gas (e.g., nitrogen)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Purify the GMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the purified GMA monomer and the initiator in the chosen solvent.
-
Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by gravimetry or spectroscopy.
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.[14]
Properties and Applications of GMA-based Materials
The unique properties of GMA have led to its use in a diverse range of applications. The epoxy group imparts excellent adhesion, chemical resistance, and thermal stability, while the methacrylate backbone provides weatherability and durability.[5]
Quantitative Data Summary
| Property | Early GMA-based Coatings (ca. 1980s) | Modern GMA Powder Clearcoats | GMA-based Dental Composites (Bis-GMA) |
| Pencil Hardness | F - H | 2H - 4H | - |
| Adhesion (Cross-hatch) | 4B - 5B | 5B | - |
| Impact Resistance (in-lbs) | 40 - 80 | > 160 | - |
| QUV-A Gloss Retention (1000h) | 60 - 70% | > 90% | - |
| Flexural Strength (MPa) | - | - | 80 - 160 |
| Water Sorption (µg/mm³) | - | - | 15 - 40 |
| Polymerization Shrinkage (%) | - | - | 2 - 4 |
Note: The data presented are approximate ranges and can vary significantly based on the specific formulation and curing conditions.
Key Application Areas
-
Coatings: GMA is a key component in automotive and industrial coatings, particularly powder coatings, where it provides excellent weatherability, chemical resistance, and appearance.[15]
-
Adhesives and Sealants: The epoxy functionality of GMA promotes strong adhesion to a variety of substrates, making it a valuable ingredient in high-performance adhesives and sealants.[5]
-
Dental Materials: Bis-GMA remains a cornerstone of modern dental composites, providing a durable and esthetic restorative material.[9]
-
Polymer Modification: GMA is used to functionalize other polymers, such as polyolefins, to improve their compatibility, adhesion, and other properties.
-
Biomedical Applications: The biocompatibility and tunable properties of GMA-based polymers have led to their use in drug delivery systems, tissue engineering scaffolds, and contact lenses.
Conclusion
This compound has evolved from a specialty chemical to a versatile and widely used monomer that is integral to numerous advanced materials. Its unique dual functionality continues to be exploited by researchers and engineers to develop new materials with tailored properties for a growing range of applications. The historical development of GMA underscores the importance of fundamental polymer chemistry research in driving innovation across diverse technological fields. As the demand for high-performance and sustainable materials continues to grow, the importance of this compound in modern materials science is set to increase even further.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 5. This compound: Applications & Market Trends [chemicalsunited.com]
- 6. This compound: Synthesis, Properties, and Applications [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The applications of Glycidyl methacrylate_Chemicalbook [chemicalbook.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. inis.iaea.org [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. pcimag.com [pcimag.com]
- 15. Production technology & application of this compound [wchchem.com]
Glycidyl methacrylate stability and storage recommendations.
An In-depth Technical Guide to the Stability and Storage of Glycidyl (B131873) Methacrylate (B99206) (GMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl methacrylate (GMA) is a bifunctional monomer containing both a polymerizable methacrylate group and a reactive epoxy group. This unique structure makes it a valuable building block in the synthesis of a wide range of polymers for applications in coatings, adhesives, resins, and biomedical devices. However, the inherent reactivity of these functional groups also makes GMA susceptible to degradation, primarily through polymerization, which can compromise its purity and performance. This guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, factors influencing its stability, and detailed recommendations for its storage and handling. It also presents experimental protocols for assessing the stability of GMA.
Factors Influencing the Stability of this compound
The stability of this compound is influenced by several factors, with temperature, light, and the presence of initiators or inhibitors being the most critical.
Temperature
Elevated temperatures significantly accelerate the rate of spontaneous polymerization of GMA.[1] It is crucial to store the monomer at low temperatures to minimize the risk of polymerization.
Light
Exposure to ultraviolet (UV) light can initiate free-radical polymerization of the methacrylate group.[2][3] Therefore, GMA should be stored in opaque containers to protect it from light.
Presence of Initiators and Inhibitors
Accidental contamination with polymerization initiators such as peroxides, strong acids, strong bases, and strong oxidizing agents can lead to rapid and potentially hazardous polymerization.[4] Conversely, GMA is typically supplied with a polymerization inhibitor, most commonly monomethyl ether hydroquinone (B1673460) (MEHQ), to ensure its stability during transport and storage.[5] For the inhibitor to be effective, the presence of dissolved oxygen is essential.[6][7] Therefore, GMA should not be stored under an inert atmosphere.
Water Content
While GMA has limited solubility in water, the presence of moisture can lead to the hydrolysis of the epoxy group, especially under acidic or basic conditions.[8][9][10]
Degradation Pathways
The primary degradation pathways for this compound are polymerization of the methacrylate group and reactions involving the epoxy ring.
Free-Radical Polymerization
The most common degradation pathway is the free-radical polymerization of the carbon-carbon double bond in the methacrylate group. This can be initiated by heat, light, or chemical initiators, leading to the formation of poly(this compound).
Epoxy Ring Reactions
The epoxy group of GMA is susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under both acidic and basic conditions and can also be initiated by water, leading to hydrolysis.
Hydrolysis
The ester linkage in GMA can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield methacrylic acid and glycidol.
Storage Recommendations
Proper storage is essential to maintain the quality and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[11] Avoid temperatures above 35°C.[6] | To minimize the rate of spontaneous polymerization. |
| Atmosphere | Store in the presence of air (oxygen).[6] Do not store under inert gas. | Oxygen is required for the MEHQ inhibitor to function effectively.[7] |
| Light | Store in opaque or amber containers.[12] | To prevent light-induced polymerization.[2] |
| Inhibitor | Ensure the presence of an appropriate inhibitor (e.g., 50-150 ppm MEHQ).[13] | To prevent spontaneous polymerization during storage. |
| Container Material | Use containers made of stainless steel, mild steel, or aluminum.[12] | These materials are compatible with GMA and do not promote polymerization. |
| Handling | Use the "first-in, first-out" principle for inventory.[6] After opening, reseal containers tightly. | To ensure the oldest stock is used first and to prevent contamination. |
| Shelf Life | Typically up to one year under recommended conditions.[6] | Beyond this period, the inhibitor may be depleted, and the risk of polymerization increases. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should include methods to quantify the monomer, detect polymer formation, and measure the inhibitor concentration.
Experimental Workflow for a Stability Study
A typical stability study for GMA involves storing samples under controlled conditions and analyzing them at predetermined time points.
Quantification of GMA Purity and Degradation Products by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify GMA from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detector: UV detector at a wavelength appropriate for GMA (e.g., 210 nm).
-
Procedure:
-
Prepare a series of standard solutions of GMA of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Inject the standards to generate a calibration curve.
-
Dilute the GMA stability sample to an appropriate concentration and inject it into the HPLC system.
-
Quantify the GMA peak area against the calibration curve to determine its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Determination of Polymer Content by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution and is an effective method for detecting and quantifying the high molecular weight polymer formed during GMA degradation.
-
Columns: A set of GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene based).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Procedure:
-
Prepare a solution of the GMA sample in THF at a known concentration (e.g., 1-2 mg/mL).[15]
-
Filter the sample through a 0.2 µm filter before injection.[15]
-
Inject the sample into the GPC system.
-
The chromatogram will show a large peak for the monomer and, if present, a smaller, earlier-eluting peak for the polymer.
-
The area of the polymer peak can be used to estimate the weight percentage of polymer in the monomer. A calibration with polymer standards can provide a more accurate quantification.[16]
-
Quantification of MEHQ Inhibitor by HPLC
The concentration of the MEHQ inhibitor can be monitored over time to assess its depletion.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 75 mm).[17]
-
Mobile Phase: A gradient of acetonitrile and 1% acetic acid in water.[17]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at the wavelength of maximum absorbance for MEHQ (approximately 290 nm).
-
Procedure:
-
Prepare a series of MEHQ standard solutions of known concentrations.
-
Generate a calibration curve by injecting the standards.
-
Inject the GMA stability sample (diluted if necessary).
-
Quantify the MEHQ peak against the calibration curve.
-
Synthesis of this compound
Understanding the synthesis of GMA can provide insights into potential impurities that may affect its stability. A common industrial synthesis involves the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin.[18]
Conclusion
The stability of this compound is of paramount importance for its successful application in research and development. By understanding the factors that influence its stability, the potential degradation pathways, and by adhering to the recommended storage and handling procedures, the quality and purity of GMA can be maintained. The implementation of a robust stability testing program, utilizing the analytical methods outlined in this guide, will ensure the reliability of experimental results and the quality of the final products derived from this versatile monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. utsi.edu [utsi.edu]
- 5. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 6. jamorin.com [jamorin.com]
- 7. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mnsa.ece.wisc.edu [mnsa.ece.wisc.edu]
- 12. This compound | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for MEHQ - Chromatography Forum [chromforum.org]
- 18. US5380884A - Method for producing this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Dual Reactivity of Glycidyl Methacrylate (GMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Monomer
Glycidyl (B131873) methacrylate (B99206) (GMA) is a valuable monomer in polymer chemistry, prized for its dual reactive functional groups: a polymerizable methacrylate group and a reactive epoxy (oxirane) ring.[1][2] This unique structure allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of functional polymers with tailored properties for various applications, including coatings, adhesives, and advanced biomedical materials such as drug delivery systems and tissue engineering scaffolds.[3][4][5]
This technical guide provides a comprehensive overview of the mechanism governing GMA's dual reactivity. It details the independent and sequential reaction pathways of the acrylate (B77674) and epoxy moieties, presents quantitative kinetic data, and offers detailed experimental protocols for the synthesis and modification of poly(glycidyl methacrylate) (PGMA).
The Core Principle: Orthogonal Reactivity
The key to GMA's utility lies in the orthogonal nature of its two functional groups. The methacrylate group readily undergoes free-radical polymerization to form a stable polymer backbone, while the epoxy group can participate in nucleophilic ring-opening reactions.[6][7] These two reaction types are initiated by different mechanisms and can, therefore, be controlled independently. This allows for the synthesis of a reactive polymer scaffold (PGMA) that can be further functionalized in a subsequent step by reacting the pendant epoxy groups.[6]
dot
Caption: Dual reactivity of this compound (GMA).
Reactivity of the Acrylate Group: Polymerization
The methacrylate group of GMA is readily polymerized using standard free-radical polymerization techniques, including conventional free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the synthesis of PGMA with controlled molecular weights and low polydispersity.[8]
Mechanism of Free-Radical Polymerization
Free-radical polymerization of GMA proceeds through the classic three stages: initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate free radicals. These radicals then attack the carbon-carbon double bond of the GMA monomer, initiating the polymerization process. The reaction propagates by the sequential addition of GMA monomers to the growing polymer chain. Termination occurs through combination or disproportionation of two growing polymer chains.
dot
Caption: Mechanism of free-radical polymerization of GMA.
Quantitative Data: Polymerization Kinetics
The following tables summarize key kinetic parameters for the free-radical polymerization of GMA.
| Parameter | Value | Conditions | Reference |
| Propagation Rate Coefficient (k) | ~600 L mol-1 s-1 | Not specified | [9] |
| Activation Energy (Ea) | 22 ± 2 kJ mol-1 | -10 to 90°C, up to 2500 bar | [10] |
| Activation Volume (ΔV‡) | -16 ± 2 cm3 mol-1 | -10 to 90°C, up to 2500 bar | [10] |
| Monomer Reactivity Ratio (rGMA) with Styrene | 0.51 | 50-140 °C | [7] |
| Monomer Reactivity Ratio (rGMA) with Butyl Acrylate | 1.51 - 1.85 | Emulsion polymerization, 75°C | [11] |
| Copolymerization System | rGMA | rcomonomer | Temperature (°C) | Reference |
| Styrene | 0.528 | 0.292 | 90 | [12] |
| 3-Methylthienyl Methacrylate | 0.9795 | 0.5641 | 60 | [13] |
Reactivity of the Epoxy Group: Nucleophilic Ring-Opening
The pendant epoxy groups of PGMA are susceptible to nucleophilic attack, leading to the opening of the three-membered ring. This reaction can be catalyzed by either acid or base and is a versatile method for introducing a wide range of functionalities onto the polymer scaffold.[6][14] Common nucleophiles include amines, thiols, azides, and alcohols.[15]
Mechanism of Ring-Opening
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxy ring in an SN2-type reaction.[16][17][18] This attack occurs at the less sterically hindered carbon atom, leading to the opening of the ring and the formation of an alkoxide. Subsequent protonation yields a hydroxyl group.[16][18]
Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the epoxy ring is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the carbon atoms. In this case, the nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Ammonium Functionalized Porous ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Free-radical propagation rate coefficients for cyclohexyl methacrylate, this compound and 2-hydroxyethyl methacrylate homopolymerizations | Semantic Scholar [semanticscholar.org]
- 11. This compound | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 18. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
A Technical Guide to Commercial Glycidyl Methacrylate (GMA): Suppliers, Purity Grades, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available glycidyl (B131873) methacrylate (B99206) (GMA), a versatile monomer crucial in various research, industrial, and biomedical applications. This guide details the primary commercial suppliers, the different purity grades available, and the analytical methodologies used to ensure its quality. The information is tailored for researchers, scientists, and professionals in drug development who require high-quality, well-characterized GMA for their work.
Commercial Suppliers and Purity Grades
Glycidyl methacrylate is available from a range of chemical suppliers, each offering various grades suited for different applications, from industrial coatings to high-purity requirements for biomedical devices and pharmaceutical formulations. Key suppliers include Dow Chemical, Mitsubishi Gas Chemical Company, Tokyo Chemical Industry (TCI), Sigma-Aldrich (Merck), and Estron Chemical, among others.[1][2][3]
The purity of GMA is a critical parameter, as impurities can significantly impact the performance and safety of the final product. Common impurities often relate to the synthesis process and can include residual reactants like epichlorohydrin (B41342) or byproducts.[4] High-purity grades are essential for applications in drug development and medical devices to ensure biocompatibility and avoid adverse reactions.[5][6]
Below is a summary of typical purity grades and specifications offered by various suppliers. Note that specifications can vary by batch and supplier, and it is always recommended to consult the specific certificate of analysis (CoA) for the purchased lot.
Table 1: Comparison of Commercial this compound Purity Grades
| Supplier | Grade/Product Name | Purity (%) | Key Specifications | Common Applications |
| Dow Chemical | This compound (GMA) | Typically ≥ 98.5% | Inhibitor (MEHQ): 50 ppm | Industrial coatings, adhesives, latex.[1][7] |
| Mitsubishi Gas Chemical | This compound (GMA) | ≥ 97.0% | Water: ≤ 0.10%, Color (APHA): ≤ 30, Inhibitor (MEHQ): 100±10 ppm | Coating compounds, antistatic agents, ion-exchange resins.[3][8] |
| Tokyo Chemical Industry (TCI) | This compound (stabilized with MEHQ) | >95.0% (GC) | --- | General laboratory and research use. |
| Sigma-Aldrich (Merck) | This compound | ≥ 97.0% (GC) | Inhibitor: 100 ppm MEHQ | Research and development, synthesis. |
| Estron Chemical | This compound High Purity | Not specified | Offered as "high purity" grade. | Applications requiring low impurities.[2] |
| Various | Technical Grade | Typically 97-98% | May contain higher levels of impurities. | General industrial applications.[9] |
| Various | High Purity / Biomedical Grade | ≥ 99.0% | Low levels of epichlorohydrin and other impurities. | Biomedical applications, drug delivery, dental materials.[5] |
Analytical Protocols for Quality Control
Ensuring the purity and quality of this compound is paramount for its successful application, especially in sensitive fields like drug development. The two primary analytical techniques for quality control are Gas Chromatography (GC) for assessing purity and identifying impurities, and titration to determine the epoxy content, often expressed as the epoxy equivalent weight (EEW).
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful technique to separate and quantify the components of a volatile sample like GMA. A Flame Ionization Detector (FID) is commonly used for this purpose.
Experimental Protocol: GC-FID Analysis of this compound
Objective: To determine the purity of a this compound sample and to identify and quantify impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., a polyethylene (B3416737) glycol or a phenyl methyl siloxane-based column).[10]
-
Autosampler (recommended for precision)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound sample
-
High-purity carrier gas (e.g., Helium, Nitrogen, or Hydrogen)
-
High-purity hydrogen and air for the FID
-
High-purity solvent for sample dilution (e.g., acetone (B3395972) or dichloromethane)
-
Reference standards for potential impurities (e.g., epichlorohydrin, methacrylic acid, glycidol)
Procedure:
-
Sample Preparation:
-
Accurately prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1% v/v in acetone).
-
Prepare a series of calibration standards for GMA and known impurities at different concentrations.
-
-
GC Instrument Setup (Example Conditions):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Detector (FID) Temperature: 280 °C
-
FID Gas Flows: Hydrogen and air flows as per instrument manufacturer's recommendations.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the area of each peak.
-
Determine the concentration of GMA and any identified impurities using the calibration curves.
-
Calculate the purity of the GMA sample as a percentage of the total peak area (assuming all components have a similar response factor, or by using the calibration for each component for higher accuracy).
-
Caption: Workflow for Purity Determination of GMA by GC-FID.
Determination of Epoxy Content by Titration
The epoxy group is the key reactive moiety in many applications of GMA. Therefore, quantifying the epoxy content is crucial. This is typically done by determining the epoxy equivalent weight (EEW), which is the weight of resin in grams that contains one mole of epoxy groups. A common method is titration with a hydrohalic acid, such as perchloric acid in the presence of a tetraalkylammonium bromide.
Experimental Protocol: Titration for Epoxy Equivalent Weight (EEW)
Objective: To determine the epoxy equivalent weight (EEW) of a this compound sample. (This protocol is based on ASTM D1652).[11]
Instrumentation:
-
Burette (50 mL, Class A)
-
Erlenmeyer flask (250 mL)
-
Analytical balance (accurate to 0.1 mg)
-
Magnetic stirrer and stir bar
Reagents and Materials:
-
This compound sample
-
Dichloromethane (B109758) or chloroform
-
Tetraethylammonium (B1195904) bromide solution in glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator solution
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Record the exact weight.
-
Add 10 mL of dichloromethane to dissolve the sample.
-
-
Titration:
-
Add 10 mL of the tetraethylammonium bromide solution to the flask.
-
Add 3-4 drops of the crystal violet indicator solution. The solution should turn a violet-blue color.
-
Titrate the solution with the standardized 0.1 N perchloric acid until the color changes from blue to a blue-green endpoint.
-
Record the volume of perchloric acid used.
-
-
Blank Determination:
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Record the volume of perchloric acid used for the blank.
-
-
Calculation:
-
Calculate the Epoxy Equivalent Weight (EEW) using the following formula:
EEW = (Weight of sample in grams * 1000) / ((Volume of titrant for sample - Volume of titrant for blank in mL) * Normality of perchloric acid)
-
Caption: Experimental Workflow for EEW Determination by Titration.
Logical Selection of GMA Grade
The choice of this compound grade is highly dependent on the intended application. For general industrial purposes, a standard technical grade may be sufficient. However, for research and, particularly, for drug development and biomedical applications, a high-purity grade with low levels of impurities is mandatory.
Caption: Decision Tree for Selecting the Appropriate GMA Grade.
Conclusion
The selection of an appropriate grade of this compound and the verification of its purity are critical steps for ensuring the success and reproducibility of research and the safety and efficacy of pharmaceutical and biomedical products. This guide provides a foundational understanding of the commercial landscape of GMA and the key analytical methods for its quality control. For critical applications, it is imperative to work closely with suppliers to obtain detailed product specifications and to perform in-house quality verification.
References
- 1. dow.com [dow.com]
- 2. estron.com [estron.com]
- 3. This compound (GMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 106-91-2 [chemicalbook.com]
- 7. This compound (GMA) | Dow Inc. [dow.com]
- 8. alterchem.ru [alterchem.ru]
- 9. This compound 97% at Best Price, High-Purity Clear Liquid for Polymer Coatings [nacchemical.com]
- 10. d-nb.info [d-nb.info]
- 11. Epoxy value - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Free Radical Polymerization of Glycidyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer featuring both a polymerizable methacrylate group and a reactive epoxy (oxirane) ring. Polymers derived from GMA, collectively known as poly(glycidyl methacrylate) (PGMA), are highly valuable materials in various scientific and industrial fields, including drug delivery, bioconjugation, coatings, and advanced materials. The pendant epoxy groups serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules such as peptides, drugs, and targeting ligands. This application note provides a detailed protocol for the free radical polymerization of this compound, including monomer purification, the polymerization process, and characterization of the resulting polymer.
Data Presentation
The molecular weight and polydispersity of the resulting poly(this compound) are significantly influenced by the concentration of the free radical initiator. Generally, an increase in the initiator concentration leads to a higher concentration of growing polymer chains, resulting in a lower number-average molecular weight (Mn).[1][2] The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, may also be affected. The following table summarizes representative data on the effect of the initiator, 2,2'-azobisisobutyronitrile (AIBN), concentration on the molecular weight and PDI of PGMA synthesized via solution polymerization.
| Experiment ID | Monomer:Initiator Molar Ratio | Initiator (AIBN) Concentration (mol/L) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PGMA-1 | 200:1 | 0.025 | ~45,000 | ~1.8 |
| PGMA-2 | 100:1 | 0.050 | ~25,000 | ~2.1 |
| PGMA-3 | 50:1 | 0.100 | ~12,000 | ~2.5 |
Note: The data presented are representative values derived from principles of free radical polymerization and may vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
Materials
-
This compound (GMA), ≥97% (containing inhibitor, e.g., MEHQ)
-
2,2'-Azobisisobutyronitrile (AIBN), 98%
-
Toluene (B28343), anhydrous, ≥99.8%
-
Methanol (B129727), ACS reagent, ≥99.8%
-
Dichloromethane (DCM), ACS reagent, ≥99.5%
-
Chloroform-d (CDCl3) for NMR analysis
-
Tetrahydrofuran (THF), HPLC grade, for GPC analysis
-
Nitrogen gas (high purity)
-
Basic alumina (B75360)
Purification of this compound (GMA) Monomer
To ensure reproducible polymerization results, it is crucial to remove the inhibitor from the GMA monomer.
Protocol:
-
Prepare a chromatography column packed with basic alumina.
-
Pass the as-received GMA monomer through the alumina column to remove the inhibitor.
-
Collect the inhibitor-free GMA.
-
For stringent applications, further purify the GMA by vacuum distillation.
-
Caution: GMA can polymerize at elevated temperatures. Ensure the distillation is performed at a reduced pressure to keep the temperature low.
-
Store the purified, inhibitor-free GMA at 4°C and use it within a short period to prevent spontaneous polymerization.
Free Radical Polymerization of this compound
This protocol describes a typical solution polymerization of GMA in toluene using AIBN as the initiator.
Protocol:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified GMA in anhydrous toluene. A typical monomer concentration is 1-2 M.
-
Add the calculated amount of AIBN to the solution. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30-60 minutes while stirring. It is crucial to remove oxygen as it can inhibit the polymerization.
-
After deoxygenation, place the flask in a preheated oil bath at 70°C to initiate the polymerization.
-
Allow the reaction to proceed for the desired time, typically 6-24 hours. The reaction mixture will become more viscous as the polymer forms.
-
To terminate the polymerization, remove the flask from the oil bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(this compound) (PGMA)
NMR spectroscopy is used to confirm the chemical structure of the synthesized PGMA.
Protocol:
-
Dissolve a small amount of the dried PGMA in deuterated chloroform (B151607) (CDCl3).
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~0.9-1.1 ppm: Methyl protons (-CH₃) of the methacrylate backbone.
-
~1.9-2.1 ppm: Methylene protons (-CH₂-) of the methacrylate backbone.
-
~2.6-2.9 ppm: Methylene protons (-CH₂-) of the epoxy ring.
-
~3.2 ppm: Methine proton (-CH-) of the epoxy ring.
-
~3.8 and 4.3 ppm: Methylene protons (-O-CH₂-) of the ester group.
-
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized PGMA.
Protocol:
-
Dissolve a known concentration of the PGMA sample in HPLC-grade THF.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Analyze the sample using a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Determine Mn, Mw, and PDI from the resulting chromatogram using the appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of poly(this compound).
References
Application Notes and Protocols for Glycidyl Methacrylate-Based Hydrogels in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of glycidyl (B131873) methacrylate (B99206) (GMA)-based hydrogels in biomedical research. GMA is a versatile monomer used to introduce photoreactive methacrylate groups onto polymer backbones, enabling the formation of crosslinked hydrogel networks with tunable properties.[1] These hydrogels are increasingly investigated for applications in tissue engineering, drug delivery, and 3D bioprinting due to their biocompatibility and adjustable characteristics.[2][3][4]
Overview of Glycidyl Methacrylate in Hydrogel Synthesis
This compound is an ester of methacrylic acid and glycidol, featuring both a methacrylate group and an epoxy group.[1] This dual functionality allows for a two-step modification of polymers. The epoxy ring can react with amine, hydroxyl, or carboxyl groups on natural or synthetic polymers, covalently attaching the methacrylate group. Subsequently, the methacrylate groups can be photopolymerized, typically using a photoinitiator and UV or visible light, to form a stable, crosslinked hydrogel network.[5] This process allows for the fabrication of hydrogels with controlled mechanical properties, degradation rates, and swelling behavior, making them highly suitable for a range of biomedical applications.[6][7]
Key Applications and Experimental Data
GMA-based hydrogels have demonstrated significant potential in various biomedical fields. Their tunable properties allow for the creation of microenvironments that can support cell growth, control the release of therapeutic agents, and mimic the extracellular matrix (ECM).[8][9]
Tissue Engineering and 3D Bioprinting
In tissue engineering, GMA-modified hydrogels, particularly gelatin methacryloyl (GelMA), are widely used as scaffolds to support cell growth and tissue regeneration.[2][3][10] The presence of cell-binding motifs like RGD in gelatin promotes cell adhesion and proliferation.[4][11] The ability to photopolymerize these hydrogels enables their use as bio-inks in 3D bioprinting to create complex, cell-laden constructs that mimic the architecture of natural tissues.[2][4][12][13]
Experimental Workflow for 3D Bioprinting of GelMA Scaffolds
Caption: Workflow for 3D bioprinting of cell-laden GelMA hydrogel scaffolds.
Controlled Drug Delivery
The porous network of GMA-based hydrogels allows for the encapsulation and controlled release of therapeutic molecules.[14][15] The release kinetics can be tuned by altering the crosslinking density of the hydrogel; a higher crosslinking density generally leads to a slower release rate.[14] Furthermore, pH-sensitive GMA-hydrogels can be designed to release drugs in response to specific environmental cues, such as the acidic tumor microenvironment.[16][17][18][19]
Quantitative Data on GMA-Based Hydrogels
| Polymer Base | Application | Mechanical Properties (Storage Modulus, G') | Swelling Ratio | Key Findings |
| Gelatin (GelMA) | Tissue Engineering | 1.5 kPa - 30 kPa[3] | 10-15 g/g[20] | Supports chondrocyte redifferentiation at higher stiffness.[3] |
| Hyaluronic Acid (HA-GM) | Elastic Tissue Regeneration | Decreases with increasing HA oligomer content[21] | Varies with HA oligomer content[21] | Enhances elastic matrix production by smooth muscle cells.[21] |
| Dextran (B179266) (Dex-GMA) | Drug Delivery | Not specified | Dependent on crosslinking density[22] | Enables temperature-sensitive drug release.[22] |
| Silk Fibroin (SF-GMA) | Tissue Engineering | Increases with higher SFMA concentration[23] | Not specified | Good biocompatibility and rapid gelation (<30s).[23] |
| Poly(vinyl alcohol) (PVA-g-GMA) | Biomedical Applications | Not specified | Not specified | Grafting with GMA improves thermal stability.[24] |
Signaling Pathways in GMA-Hydrogel-Based Tissue Regeneration
GMA-based hydrogels, particularly GelMA, can influence cellular behavior by modulating key signaling pathways involved in tissue regeneration.
Osteogenic Differentiation
For bone regeneration, GelMA hydrogels have been shown to promote the osteogenic differentiation of bone marrow stromal cells (BMSCs). This is achieved, in part, through the activation of the BMP-SMAD1/5 signaling pathway and the YAP signaling pathway .[25]
Simplified BMP-SMAD Signaling Pathway
Caption: BMP-SMAD signaling pathway in osteogenesis.
Apoptosis Regulation in Spinal Cord Injury
In the context of spinal cord injury (SCI), GelMA hydrogels loaded with activated Schwann cells have been shown to inhibit cell apoptosis. This neuroprotective effect may be mediated through the p38 MAPK signaling pathway .[26]
Simplified p38 MAPK Apoptosis Pathway
Caption: Inhibition of p38 MAPK-mediated apoptosis by GelMA/ASC scaffolds.
Detailed Experimental Protocols
Synthesis of Gelatin Methacryloyl (GelMA)
This protocol is adapted from procedures for modifying gelatin with this compound.[7]
Materials:
-
Gelatin (Type A or B)
-
This compound (GMA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (12-14 kDa MWCO)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve gelatin (e.g., 10% w/v) in PBS at 60°C with constant stirring until fully dissolved.
-
Slowly add a defined amount of this compound (e.g., 0.6 g of GMA per gram of gelatin) to the gelatin solution while maintaining the temperature and stirring.
-
Allow the reaction to proceed for 3-12 hours at 60°C. The reaction time can be varied to control the degree of methacrylation.
-
Stop the reaction by diluting the mixture with warm PBS (40°C).
-
Transfer the solution to dialysis tubing and dialyze against DI water at 40°C for 5-7 days to remove unreacted GMA and other small molecules. Change the water twice daily.
-
Freeze the purified GelMA solution at -80°C.
-
Lyophilize the frozen solution for 5-7 days to obtain a white, porous GelMA foam.
-
Store the lyophilized GelMA at -20°C or -80°C until use.
Preparation and Characterization of GelMA Hydrogels
Materials:
-
Lyophilized GelMA
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
PBS or cell culture medium
-
UV light source (365 nm)
-
Rheometer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Hydrogel Precursor Solution: Dissolve lyophilized GelMA in PBS or cell culture medium at a desired concentration (e.g., 5-20% w/v) at 37°C. Add a photoinitiator (e.g., 0.5% w/v Irgacure 2959) and ensure it is fully dissolved.
-
Hydrogel Crosslinking: Pipette the GelMA precursor solution into a mold or desired container. Expose the solution to UV light (365 nm) for a specific duration (e.g., 30-180 seconds) to induce photopolymerization. The exposure time will influence the crosslinking density and mechanical properties.
-
Swelling Ratio Measurement:
-
Record the initial weight of the crosslinked hydrogel (wet weight, Ww).
-
Lyophilize the hydrogel to obtain the dry weight (Wd).
-
Immerse the dried hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24 hours).
-
Record the swollen weight (Ws).
-
-
Mechanical Testing:
-
Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.[21] These parameters provide information about the stiffness and viscoelastic properties of the hydrogel.
-
-
Morphological Characterization:
-
Freeze-dry the hydrogel samples.
-
Sputter-coat the samples with gold or palladium.
-
Image the cross-sectional morphology using an SEM to visualize the porous structure.
-
Cell Encapsulation and Viability Assay
Materials:
-
Sterile GelMA precursor solution (with photoinitiator)
-
Cell suspension of desired cell type (e.g., chondrocytes, mesenchymal stem cells)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Confocal microscope
Procedure:
-
Prepare the sterile GelMA precursor solution as described above.
-
Trypsinize and count the cells. Resuspend the cell pellet in the GelMA precursor solution at a desired cell density (e.g., 1-10 million cells/mL).
-
Gently mix to ensure a homogenous cell distribution, avoiding the introduction of air bubbles.
-
Pipette the cell-laden GelMA solution into a mold or well plate.
-
Crosslink the hydrogel using UV light. Use a cytocompatible wavelength and exposure time to minimize cell damage.
-
Add cell culture medium to the crosslinked hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
After the desired culture period (e.g., 1, 3, 7 days), wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's protocol.
-
Image the stained cells within the hydrogel using a confocal microscope to assess cell viability and distribution.[23]
-
Conclusion
This compound is a powerful tool for the synthesis of advanced hydrogels for biomedical research. By carefully selecting the base polymer and controlling the reaction conditions, researchers can fabricate hydrogels with tailored properties to meet the specific demands of applications ranging from regenerative medicine to targeted drug delivery. The protocols and data presented here provide a foundation for the successful implementation of GMA-based hydrogels in the laboratory.
References
- 1. dow.com [dow.com]
- 2. An insight into synthesis, properties and applications of gelatin methacryloyl hydrogel for 3D bioprinting - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of Highly Crosslinked Gelatin Hydrogel and Its Influence on Chondrocyte Proliferation and Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility of hydrogel-based scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrating Signaling Pathways in Design of Smart Hydrogels | Encyclopedia MDPI [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fabrication of Gelatin Methacrylate (GelMA) Scaffolds with Nano- and Micro-Topographical and Morphological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Application of Hydrogels in Drug Delivery [ebrary.net]
- 19. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of this compound – Crosslinked hyaluronan hydrogel scaffolds incorporating elastogenic hyaluronan oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel glycidyl methacrylated dextran (Dex-GMA)/gelatin hydrogel scaffolds containing microspheres loaded with bone morphogenetic proteins: formulation and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. japsonline.com [japsonline.com]
- 25. Advancements in GelMA bioactive hydrogels: Strategies for infection control and bone tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gelatin methacryloyl hydrogel scaffold loaded with activated Schwann cells attenuates apoptosis and promotes functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hydrogeldesign.org [hydrogeldesign.org]
Application Notes and Protocols: Glycidyl Methacrylate in Dental Composites and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Glycidyl (B131873) methacrylate (B99206) (GMA) and its derivatives, most notably bisphenol A-glycidyl methacrylate (Bis-GMA), are foundational monomers in the formulation of dental composites and adhesives.[1][2] Their bifunctional nature, possessing both a reactive epoxy group and a polymerizable methacrylate group, allows for the formation of a highly cross-linked, durable polymer matrix upon curing.[3] This matrix is crucial for the mechanical integrity and adhesive properties of dental restorations.[3][4] These materials are designed to offer excellent adhesion to tooth structures, resistance to chemical degradation, and aesthetic qualities that mimic natural teeth.[4][5]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and professionals in the development and evaluation of GMA-based dental materials.
Core Applications and Properties
GMA-based polymers are extensively utilized in a variety of dental applications due to their favorable properties:
-
Dental Composites: As the primary resin matrix, Bis-GMA, often in combination with diluent monomers like triethylene glycol dimethacrylate (TEGDMA), forms the backbone of dental composites.[2][6] This matrix encapsulates inorganic fillers, providing the material with its strength and wear resistance.[7]
-
Dental Adhesives: GMA derivatives are key components of dental adhesives, promoting strong and durable bonds between the restorative material and the tooth structure (enamel and dentin).[4]
-
Dental Sealants: Their ability to form a protective barrier makes them suitable for dental sealants, preventing tooth decay.[1]
The performance of GMA-based dental materials is critically dependent on several factors, including the degree of conversion of the monomers, the mechanical strength of the cured polymer, and its bonding effectiveness to dental tissues.
Quantitative Data Summary
The following tables summarize key performance indicators for various experimental and commercial dental composites, many of which are based on GMA derivatives.
Table 1: Degree of Conversion (DC) of Methacrylate-Based Dental Resins
| Material Composition | Curing Conditions | Degree of Conversion (%) | Reference |
| Bis-GMA/TEGDMA (70/30 wt%) | Visible Light Cure | 55.30 - 61.34 | [8] |
| HRi Universal Enamel (UE2) | LED light source (38 J/cm²) | ~68 (after 7 days at 23°C) | [9] |
| HRi Universal Dentine (UD2) | LED light source (38 J/cm²) | ~70 (after 7 days at 23°C) | [9] |
| Bis-GMA/TEGDMA with Silica Nanoparticles (40 wt%) | Visible Light Cure | Not specified, but influences mechanical properties | [10] |
Table 2: Flexural Strength of Dental Composites
| Material | Filler Content (wt%) | Flexural Strength (MPa) | Test Standard | Reference |
| Experimental Bis-GMA/TEGDMA with 40% Silica Nanoparticles | 40 | 149.74 ± 8.14 | Three-point bending | [10] |
| Experimental Bis-GMA/TEGDMA with 60% conventional silica | 60 | Lower than nanoparticle-filled | Three-point bending | [10] |
| Supreme (3M/ESPE) | Not specified | ~140-160 | ISO 4049 | [11][12] |
| Esthet-X (Dentsply) | Not specified | ~130-150 | ISO 4049 | [11][12] |
| Z-250 (3M/ESPE) | Not specified | ~120-140 | ISO 4049 | [11][12] |
| Charisma (Heraeus Kulzer) | Not specified | ~110-130 | ISO 4049 | [11][12] |
Table 3: Micro-shear Bond Strength (μSBS) of Adhesive Systems to Dentin
| Adhesive System | Mode | μSBS (MPa) | Reference |
| Scotchbond Universal | Self-Etch | 15.8 ± 6.08 | [13] |
| Clearfil SE Bond | Self-Etch | 15.24 ± 4.6 | [13] |
| Scotchbond Universal | Etch and Rinse | 11.68 ± 4.07 | [13] |
| Adper Single Bond 2 | Etch and Rinse | 11.24 ± 3.75 | [13] |
Experimental Protocols
Detailed methodologies for the evaluation of GMA-based dental materials are provided below.
Protocol 1: Degree of Conversion (DC) Measurement by FTIR Spectroscopy
This protocol outlines the determination of the percentage of reacted aliphatic C=C bonds from the methacrylate groups.
-
Sample Preparation:
-
Mix the experimental resin paste thoroughly.
-
Place a small amount of the uncured paste between two KBr crystals or polyethylene (B3416737) films.
-
Gently press to form a thin, uniform film (approximately 0.1 mm).
-
-
FTIR Analysis (Uncured):
-
Obtain the infrared spectrum of the uncured sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Identify the absorbance peak of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹.
-
Identify the absorbance peak of an internal standard, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹, which remains unchanged during polymerization.
-
-
Curing:
-
Photo-activate the sample using a dental curing light for the manufacturer-recommended time (e.g., 20-40 seconds).
-
-
FTIR Analysis (Cured):
-
Immediately after curing, obtain the FTIR spectrum of the polymerized sample.
-
-
Calculation of DC:
-
Calculate the Degree of Conversion (DC) using the following formula based on the absorbance peak heights: DC (%) = [1 - ( (Abs 1638 / Abs 1608)cured / (Abs 1638 / Abs 1608)uncured )] x 100
-
Protocol 2: Flexural Strength Testing (Three-Point Bending Test)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[14]
-
Specimen Preparation:
-
Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm using a stainless steel mold.[11]
-
Fill the mold with the composite material, taking care to avoid voids.
-
Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's instructions, often in overlapping sections to ensure complete polymerization.
-
Remove the specimen from the mold and store it in distilled water at 37°C for 24 hours.[12]
-
-
Testing Procedure:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Set the distance between the supports to 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[14]
-
-
Calculation of Flexural Strength:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3FL / 2bh² Where:
-
F is the maximum load at fracture (N)
-
L is the span length between the supports (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
-
Protocol 3: Microtensile Bond Strength (μTBS) Testing
This method is used to assess the adhesive bond strength to a tooth substrate.
-
Tooth Preparation:
-
Use extracted, caries-free human third molars.
-
Create a flat dentin surface by removing the occlusal enamel using a low-speed diamond saw under water cooling.
-
-
Bonding Procedure:
-
Apply the dental adhesive to the prepared dentin surface according to the manufacturer's instructions.
-
Build up a composite resin crown on the bonded surface in increments, light-curing each increment.
-
-
Specimen Sectioning:
-
After 24 hours of storage in water at 37°C, section the bonded tooth perpendicularly to the adhesive interface into multiple slabs (approximately 0.9 mm thick) using a slow-speed diamond saw.
-
Further trim each slab to create a "stick" with a cross-sectional area of approximately 1 mm² at the bonded interface.
-
-
Tensile Testing:
-
Attach each micro-specimen to a testing jig using a cyanoacrylate adhesive.
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a crosshead speed of 1 mm/min until failure.
-
-
Calculation of μTBS:
-
Calculate the microtensile bond strength by dividing the fracture load (N) by the cross-sectional area of the bonded interface (mm²).
-
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This protocol assesses the in vitro cytotoxicity of leachable components from GMA-based materials.
-
Material Eluate Preparation:
-
Prepare discs of the cured composite material (e.g., 5 mm diameter, 2 mm thickness).
-
Incubate the samples in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 0.2 g/mL for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, filter the medium to remove any particulate matter.
-
-
Cell Culture:
-
Seed human gingival fibroblasts or other relevant cell lines in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Eluates:
-
Remove the culture medium and replace it with the prepared material eluates (and serial dilutions if a dose-response curve is desired).
-
Include a negative control (fresh culture medium) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Remove the eluates and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualized Workflows and Pathways
Experimental Workflows
Caption: Workflow for Flexural Strength Testing.
Caption: Workflow for Microtensile Bond Strength Testing.
Signaling Pathway in Cytotoxicity
Unpolymerized methacrylate monomers, such as Bis-GMA, can leach from dental restorations and induce cytotoxic effects in surrounding oral tissues.[14] One of the key mechanisms underlying this toxicity is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis (programmed cell death).[4] The PI3K/Akt signaling pathway, a critical regulator of cell survival, has been identified as a target in Bis-GMA-induced cytotoxicity.
Caption: Bis-GMA Induced Apoptosis Signaling Pathway.
Conclusion
Glycidyl methacrylate and its derivatives are indispensable components of modern dental restorative materials. A thorough understanding of their properties and the methods for their evaluation is essential for the development of safe and effective dental products. The protocols and data presented herein provide a framework for researchers and professionals to advance the science of dental materials. Further research into modifying GMA-based resins to enhance their biocompatibility and mechanical properties remains a key objective in the field.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Origin of oxidative stress in cells exposed to dental resin monomers [frontiersin.org]
- 5. Effect of canonical NF-κB signaling pathway on the differentiation of rat dental epithelial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Inflammatory and Apoptosis Pathways on Human Gingival Fibroblasts Exposed to Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactive oxygen species-mediated cytotoxicity of indirect restorative cement on periodontal stem cells -Journal of Korean society of Dental Hygiene | Korea Science [koreascience.kr]
- 13. Reaction of this compound at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetyl cysteine protects human oral keratinocytes from Bis-GMA-induced apoptosis and cell cycle arrest by inhibiting reactive oxygen species-mediated mitochondrial dysfunction and the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycidyl Methacrylate as a Cross-linking Agent for Thermosetting Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl methacrylate (B99206) (GMA) is a versatile monomer extensively utilized as a cross-linking agent in thermosetting coatings. Its unique bifunctional nature, possessing both a methacrylate and an epoxy group, allows for the formation of complex polymer structures with enhanced performance characteristics.[1][2][3][4] The methacrylate group enables copolymerization with a wide array of other vinyl monomers, forming the backbone of the resin, while the epoxy group provides a reactive site for cross-linking with various curing agents.[2][5] This dual functionality imparts excellent adhesion, chemical resistance, mechanical strength, and weatherability to the final coating, making it suitable for demanding applications in the automotive, aerospace, industrial, and medical device sectors.[1][3][6][7]
These application notes provide detailed protocols for the synthesis and evaluation of GMA-based thermosetting coatings, with a focus on both waterborne and powder coating systems. The quantitative effects of GMA on coating properties are summarized, and key experimental workflows and chemical mechanisms are visualized.
Data Presentation: Quantitative Effects of GMA on Coating Properties
The incorporation of Glycidyl Methacrylate as a cross-linking agent significantly enhances the performance of thermosetting coatings. The following tables summarize the quantitative impact of GMA on key coating properties.
Table 1: Effect of GMA Content on Mechanical and Surface Properties of Waterborne Acrylic Resin Coatings
| GMA Content (wt%) | Tensile Strength (MPa) | Improvement in Tensile Strength (%) | Water Contact Angle (°) |
| 0 | 7.26 | - | 87.72 |
| 5 | 8.79 | 21.1 | - |
| 15 | 12.91 | 77.8 | 99.51 |
| 30 | 14.95 | 105.9 | - |
Data sourced from a study on waterborne acrylic resin modified with GMA, cured with aminopropyltriethoxysilane (KH-550).[8][9]
Table 2: General Performance Characteristics of GMA-Based Acrylic Powder Coatings
| Property | Performance | Curing Agent | Typical Cure Schedule |
| Hardness | Excellent | Dodecanedioic acid (DDDA) | 145-190°C |
| Adhesion | Excellent | Dodecanedioic acid (DDDA) | 145-190°C |
| Chemical Resistance | Excellent | Dodecanedioic acid (DDDA) | 145-190°C |
| Weather Durability | Excellent | Dodecanedioic acid (DDDA) | 145-190°C |
| Flexibility | Good to Limited | Dodecanedioic acid (DDDA) | 145-190°C |
| Smoothness & Clarity | Exceptional | Dodecanedioic acid (DDDA) | 145-190°C |
Qualitative performance data synthesized from multiple sources on GMA acrylic powder coatings.[2][10]
Experimental Protocols
Protocol 1: Synthesis and Application of a GMA-Modified Waterborne Acrylic Resin Coating
This protocol details the synthesis of a waterborne acrylic resin modified with GMA, followed by its application and curing.
1. Materials:
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA), Acrylic acid (AA), 2-ethylhexyl acrylate (2-EHA), Hydroxyethyl methacrylate (HEMA), this compound (GMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Isopropyl alcohol (IPA)
-
Neutralizing Agent: Dimethylethanolamine (DMEA)
-
Curing Agent: Aminopropyltriethoxysilane (KH-550)
-
Deionized water
2. Synthesis of GMA-Modified Waterborne Acrylic Resin:
-
Prepare two monomer mixtures. Mixture A: MMA, BA, maleic anhydride, 2-EHA, AA, HEMA, a portion of GMA, and AIBN. Mixture B: HEMA, IPA, the remaining GMA, and AIBN.[8]
-
Charge a reactor equipped with a stirrer, condenser, and nitrogen inlet with IPA and heat to 82°C.
-
Add Mixture A dropwise to the reactor over 30 minutes.
-
After the addition of Mixture A is complete, continue the reaction for another 30 minutes.
-
Add Mixture B dropwise to the reactor.
-
After the addition of Mixture B is complete, raise the temperature to 85°C and continue the reaction for 3 hours.[8]
-
Cool the resulting resin to room temperature and add DMEA to neutralize the carboxylic acid groups.
-
Add deionized water dropwise while stirring to obtain a stable waterborne resin dispersion.
3. Coating Formulation and Application:
-
Mix the synthesized waterborne resin with the curing agent (KH-550), diluted with water, at the desired ratio.
-
Stir the mixture for 2-6 minutes.
-
Apply the formulated coating to a prepared substrate (e.g., iron-based material) using a suitable method such as spraying.
4. Curing:
-
Transfer the coated substrate to an oven.
-
Cure at 100°C for 30 minutes.[8]
5. Characterization:
-
Mechanical Properties: Perform tensile tests on the cured coating films to determine tensile strength and elongation at break.
-
Surface Properties: Measure the water contact angle to assess the hydrophobicity of the coating.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the curing temperature and Thermogravimetric Analysis (TGA) to evaluate thermal stability.[8]
Protocol 2: Preparation and Evaluation of a GMA-Based Acrylic Powder Coating
This protocol outlines the general procedure for formulating, applying, and testing a thermosetting powder coating based on a GMA-functional acrylic resin.
1. Materials:
-
GMA-functional acrylic resin
-
Curing Agent: Dodecanedioic acid (DDDA)
-
Additives: Flow control agent, degassing agent (e.g., benzoin), pigments (if required), UV stabilizers.
2. Formulation and Manufacturing:
-
Weigh all the raw ingredients (resin, curing agent, additives) according to the desired formulation.
-
Premix the ingredients in a high-speed mixer until a homogeneous blend is obtained.
-
Melt-extrude the premixed powder in a twin-screw extruder. The temperature should be high enough to melt and mix the components but low enough to prevent premature curing.
-
Cool the extrudate rapidly on a chill roll.
-
Break the cooled extrudate into smaller chips.
-
Grind the chips into a fine powder using a pin or hammer mill.
-
Sieve the powder to achieve the desired particle size distribution.
3. Application:
-
Apply the powder coating to a grounded substrate using an electrostatic spray gun.
-
Ensure a uniform film thickness.
4. Curing:
-
Place the coated substrate in a curing oven.
-
Cure at a temperature typically between 145°C and 190°C.[8][10] The exact temperature and time will depend on the specific formulation.
5. Evaluation of Coating Properties:
-
Gel Time: Measure the time required for the powder to transition from a molten to a gelled state on a hot plate.[1]
-
Adhesion: Perform a cross-hatch adhesion test (e.g., ASTM D3359) to evaluate the coating's adhesion to the substrate.[11]
-
Hardness: Determine the pencil hardness (e.g., ASTM D3363) or pendulum hardness of the cured film.
-
Impact Resistance: Evaluate the direct and reverse impact resistance of the coating (e.g., ASTM D2794).[11]
-
Flexibility: Test the flexibility of the coating using a conical mandrel bend test (e.g., ASTM D522).[11]
-
Chemical Resistance: Assess the resistance of the coating to various chemicals (e.g., solvents, acids, bases) by spot tests.
Visualizations
Experimental Workflow for GMA-Modified Waterborne Coating
Caption: Workflow for synthesis and application of GMA-based waterborne coatings.
Cross-linking Mechanism of GMA with a Carboxylic Acid Curing Agent
Caption: Reaction of GMA's epoxy group with a carboxylic acid curing agent.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the Composition of Copolymers Based on this compound and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrtest.com [imrtest.com]
- 8. PC Summitry:Acrylic-Based Powder Coatings > Powder Coated Tough Magazine [powdercoatedtough.com]
- 9. researchgate.net [researchgate.net]
- 10. chemquest.com [chemquest.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Surface Modification of Polymers with Glycidyl Methacrylate (GMA) Grafting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymers is a critical technique for enhancing their functionality for a wide range of applications, particularly in the biomedical field.[1][2] Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer frequently used for this purpose due to the highly reactive epoxy group in its structure.[3][4] Grafting GMA onto polymer surfaces introduces these epoxy groups, which can then serve as anchor points for the covalent immobilization of various molecules, including drugs, proteins, and other bioactive agents.[4][5] This process improves biocompatibility, enhances adhesion, and allows for the targeted delivery of therapeutics, making it invaluable for drug development, tissue engineering, and the creation of advanced medical devices.[6][7][8]
The advantages of using GMA for surface modification include the potential for rapid grafting reactions and the absence of water or other byproducts.[9] The bulky molecular structure of GMA can also help to reduce crosslinking compared to other monomers like maleic anhydride (B1165640) (MAH) or acrylic acid (AA).[9] This document provides detailed application notes and experimental protocols for the surface modification of polymers using GMA grafting.
Applications in Research and Drug Development
The introduction of epoxy groups via GMA grafting opens up a plethora of possibilities for downstream functionalization.[5] These reactive sites can readily undergo ring-opening reactions with various nucleophiles, enabling the attachment of a wide array of molecules.
Key Application Areas:
-
Drug Delivery: GMA-grafted surfaces can be functionalized with drugs for controlled release applications. The covalent linkage can prevent burst release and allow for sustained therapeutic concentrations. The internal network structure of hydrogels like GelMA (Gelatin Methacrylate) allows them to accumulate and slowly release drug molecules over time.[7]
-
Tissue Engineering: By immobilizing cell-adhesive peptides (e.g., RGD sequences) or growth factors, GMA-modified scaffolds can promote cell attachment, proliferation, and differentiation, crucial for tissue regeneration.[6][7]
-
Bioseparations and Diagnostics: GMA-grafted polymers are used as stationary phases in chromatography for protein separation. For instance, after modification with iminodiacetic acid (IDA) and charging with metal ions (e.g., Cu2+), they can be used in Immobilized Metal-ion Affinity Chromatography (IMAC) to separate histidine-tagged proteins.[10]
-
Biocompatible Coatings: The surface of medical devices can be modified to improve their biocompatibility and reduce foreign-body reactions.[1][6]
-
Antimicrobial Surfaces: Quaternary ammonium (B1175870) compounds or other antimicrobial agents can be tethered to the GMA-grafted surface to prevent biofilm formation.
Experimental Protocols
Several methods can be employed to graft GMA onto polymer surfaces. The choice of method depends on the polymer substrate, the desired grafting density, and the available equipment. Common techniques include radiation-induced grafting, melt grafting, and solution-based grafting using chemical initiators.
Protocol 1: Radiation-Induced Graft Polymerization (RIGP) of GMA
This method utilizes high-energy radiation, such as gamma rays, to generate free radicals on the polymer backbone, which then initiate the polymerization of GMA monomers.[3][11]
Materials:
-
Glycidyl methacrylate (GMA) monomer[11]
-
Methanol or other suitable solvent
-
Acetone (B3395972) (for washing)
-
Nitrogen gas
-
Glass ampoules or vials
-
Cobalt-60 gamma irradiator[11]
Procedure:
-
Substrate Preparation: Clean the polymer substrate thoroughly. For natural fibers, this may involve treatment to remove impurities like lignin.[3] Dry the substrate to a constant weight.
-
Monomer Solution Preparation: Prepare a solution of GMA in a suitable solvent (e.g., methanol) at the desired concentration.
-
Grafting Reaction:
-
Place the dried polymer substrate into a glass ampoule.
-
Add the GMA monomer solution to the ampoule.
-
Purge the ampoule with nitrogen gas to remove oxygen, which can inhibit the radical polymerization.[11]
-
Seal the ampoule.
-
Irradiate the ampoule using a Cobalt-60 gamma source at a specific dose and dose rate.[3][11] The absorbed dose can range from 5 to 100 kGy.[11][12]
-
-
Post-Grafting Treatment:
Calculation of Grafting Percentage (%G):
The percentage of grafting can be calculated using the following formula[11]:
%G = [(Wg - Wo) / Wo] * 100
Where:
-
Wg is the weight of the GMA-grafted polymer.
-
Wo is the initial weight of the polymer.
Protocol 2: Melt Grafting of GMA
Melt grafting is a solvent-free method where the grafting reaction occurs in the molten state of the polymer, typically in an internal mixer or extruder.[13]
Materials:
-
Base polymer (e.g., Ethylene-Propylene-Diene Monomer - EPDM, Polyethylene - PE)[9][13]
-
This compound (GMA) monomer[13]
-
Free-radical initiator (e.g., Dicumyl peroxide - DCP, Benzoyl peroxide - BPO)[13][14]
-
Xylene or other suitable solvent for purification
Procedure:
-
Premixing: Physically mix the base polymer, GMA monomer, and initiator in a closed container.[13]
-
Melt Mixing:
-
Reaction Termination: After the desired reaction time, rapidly cool the mixture to stop the reaction.[13]
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent (e.g., boiling xylene).[13]
-
Precipitate the grafted polymer in a non-solvent (e.g., acetone) to remove unreacted monomer and initiator residues.
-
Dry the purified grafted polymer.
-
Protocol 3: Grafting of GMA using Supercritical Carbon Dioxide (scCO2)
This technique utilizes scCO2 as a swelling agent and solvent, which can enhance the diffusion of the monomer and initiator into the polymer matrix.[9][14]
Materials:
-
This compound (GMA) monomer[14]
-
Initiator (e.g., Benzoyl peroxide - BPO)[14]
-
Supercritical fluid reactor
-
Acetone for washing
Procedure:
-
Impregnation:
-
Place the polymer film in a high-pressure vessel.
-
Introduce GMA and BPO into the vessel.
-
Pressurize the vessel with CO2 to the desired supercritical state (e.g., specific pressure and temperature).[14]
-
Allow the polymer to soak for a predetermined time to allow for the diffusion of GMA and BPO into the polymer matrix.[14]
-
-
Grafting Reaction:
-
Purification:
-
After the reaction, wash the grafted film extensively with a solvent like acetone in a Soxhlet extractor to remove any unreacted monomer and homopolymer.[15]
-
Characterization of GMA-Grafted Surfaces
A variety of analytical techniques can be used to confirm the successful grafting of GMA and to quantify the extent of modification.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of GMA, such as the carbonyl (C=O) peak around 1730 cm⁻¹ and the epoxy ring vibrations.[9][11][13]
-
Attenuated Total Reflectance-FTIR (ATR-FTIR): A surface-sensitive version of FTIR ideal for analyzing the surface chemistry of the modified polymer.[11][13]
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the polymer surface, confirming the presence of GMA.[16]
-
Scanning Electron Microscopy (SEM): Used to observe changes in the surface morphology of the polymer after grafting.[3][11]
-
Thermogravimetric Analysis (TGA): Can be used to determine the amount of grafted polymer by analyzing the weight loss at different temperatures.[11][17]
-
Contact Angle Measurement: To assess the change in surface hydrophilicity or hydrophobicity after grafting.[15][16]
-
Titration: Chemical titration methods can be employed to determine the grafting degree.[13]
Quantitative Data Summary
The efficiency of GMA grafting is influenced by several factors, including monomer concentration, initiator concentration, reaction temperature, and time. The following tables summarize some reported quantitative data from the literature.
Table 1: Influence of Reaction Parameters on GMA Grafting Degree
| Polymer | Grafting Method | Monomer Conc. | Initiator (Type, Conc.) | Temp. (°C) | Time | Grafting Degree/Yield | Reference |
| EPDM | Melt Grafting | 3 and 5 phr | DCP (variable) | 170 | 8 min | Increases with DCP concentration | [13] |
| Polypropylene (PP) | scCO2 | Variable | BPO (Variable) | 80 | 8 h | Optimum conditions provided for max yield | [14] |
| Low-Density PE (LDPE) | Reactive Extrusion | 10 wt.% | DCP (1 wt.%) | 200 | - | 6.7% | [9] |
| Graphene Oxide | Radiation-Induced | 2.75% | - | - | - | 1059% | [18] |
| Polybutylene Terephthalate (PBT) | Heat-Induced | 30% (v/v) | Benzoyl Peroxide | 80-90 | 2 h | ~20% weight gain | [19] |
| Carbon Fiber | Electrochemical | 10% mass fraction | AlCl3 (0.05-0.20 M) | - | Variable | 11.66% | [17] |
Table 2: Mechanical and Physical Properties of GMA-Grafted Polymers
| Polymer Blend/Composite | Compatibilizer | Effect on Properties | Reference |
| PS/EPDM/PA6 | EPDM-g-GMA (7.5 wt.%) | Improved tensile modulus, yield stress, and impact strength | [13] |
| Recycled PE (RPE) | GMA grafted | Tensile strength improved by 70%, elongation at break increased five-fold | [9] |
Visualizations
Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for GMA grafting and the subsequent functionalization for biomedical applications.
Caption: General workflow for GMA grafting onto a polymer surface.
Caption: Pathway for functionalization of GMA-grafted polymers.
Caption: Simplified free-radical grafting mechanism of GMA.
References
- 1. Surface modification of polymers for medical applications [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 5. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Unlocking the Benefits of GMA Grafted Polymers in Today’s Chemicals Industry-COACE [cncoacechemical.com]
- 7. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apple Academic Press [appleacademicpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Grafting polymerization of this compound onto capillary-channeled polymer (C-CP) fibers as a ligand binding platform: Applications in immobilized metal-ion affinity chromatography (IMAC) protein separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Preparation and Characterization of this compound (GMA) Grafted Kapok Fiber by Using Radiation Induced-grafting Technique | Semantic Scholar [semanticscholar.org]
- 13. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
- 17. Electrochemical grafting of poly(this compound) on a carbon-fibre surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.uol.edu.pk [journals.uol.edu.pk]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Glycidyl Methacrylate-Based Copolymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of glycidyl (B131873) methacrylate (B99206) (GMA)-based copolymers tailored for advanced drug delivery systems. The unique reactivity of the epoxy group in GMA allows for versatile post-polymerization modifications, making these copolymers ideal platforms for creating stimuli-responsive, targeted, and biocompatible drug carriers.[1][2][3]
Introduction
Glycidyl methacrylate (GMA) is a valuable monomer in the development of functional polymers for biomedical applications.[3][4] Its dual functionality, featuring a polymerizable methacrylate group and a reactive epoxy ring, enables the straightforward synthesis of copolymers with tunable properties.[3][5] The epoxy group can be readily opened by various nucleophiles, providing a convenient handle for conjugating drugs, targeting ligands, and other functional molecules.[2] This versatility has led to the development of sophisticated GMA-based copolymer systems, including hydrogels, nanoparticles, and micelles, for controlled and targeted drug release.[1][6]
This document outlines common polymerization techniques for synthesizing GMA-based copolymers and provides detailed protocols for their functionalization and characterization, along with examples of drug loading and release studies.
Polymerization Techniques for GMA-Based Copolymers
The choice of polymerization technique significantly influences the architecture, molecular weight distribution, and functionality of the resulting copolymer. Common methods include free radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).
Free Radical Polymerization
Free radical polymerization is a robust and widely used method for synthesizing GMA copolymers.[7][8] It is particularly suitable for creating random copolymers where the distribution of GMA units along the polymer chain is not critical.
Protocol 1: Synthesis of Poly(N-isopropylacrylamide-co-glycidyl methacrylate) (pNIPAm-co-GMA) by Free Radical Polymerization
This protocol describes the synthesis of a thermo-responsive copolymer. pNIPAm exhibits a lower critical solution temperature (LCST) around 32°C, making it a popular choice for temperature-sensitive drug delivery.[1]
Materials:
-
N-isopropylacrylamide (NIPAm)
-
This compound (GMA)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Nitrogen gas
Procedure:
-
Dissolve 3.0 g (26.2 mmol) of NIPAm monomer in 50 mL of THF in a 100 mL reaction flask.
-
Add 4.2 g (26.5 mmol) of GMA to the reaction flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add approximately 0.1 g of AIBN to the reaction mixture.
-
Seal the flask and place it in a preheated oil bath at 65°C.
-
Allow the reaction to proceed for 24 hours under magnetic stirring and an inert atmosphere.[1]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to an excess of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the precipitated copolymer by filtration and dry it under vacuum.
Characterization: The resulting copolymer can be characterized by ¹H NMR and FTIR spectroscopy to confirm the incorporation of both monomers and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Experimental Workflow for Free Radical Polymerization
Caption: Workflow for the synthesis of pNIPAm-co-GMA via free radical polymerization.
Controlled Radical Polymerization (RAFT and ATRP)
RAFT and ATRP offer precise control over the polymer architecture, allowing for the synthesis of block copolymers with well-defined segments.[9] This is particularly advantageous for creating amphiphilic structures that can self-assemble into micelles or other nanoparticles for drug encapsulation.[10]
Post-Polymerization Modification of GMA Copolymers
The pendant epoxy groups of GMA are highly reactive towards nucleophiles, enabling a wide range of post-polymerization modifications.[2] This allows for the introduction of various functional groups to impart desired properties such as stimuli-responsiveness, biocompatibility, and targeting capabilities.
Protocol 2: Functionalization of pNIPAm-co-GMA with L-Lysine
This protocol demonstrates the ring-opening of the epoxy group with an amine-containing molecule, L-lysine, to introduce both amine and carboxylic acid functionalities.[1] These groups can enhance drug loading and provide pH-responsiveness.[1]
Materials:
-
pNIPAm-co-GMA copolymer
-
L-lysine
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
Dissolve the synthesized pNIPAm-co-GMA copolymer in DMF.
-
Add an excess of L-lysine to the polymer solution.
-
Stir the reaction mixture at a specified temperature (e.g., 50-60°C) for a defined period (e.g., 48 hours) to ensure complete reaction.
-
After the reaction, precipitate the functionalized copolymer in a suitable non-solvent.
-
Purify the product by dialysis against deionized water to remove unreacted L-lysine and DMF.
-
Lyophilize the purified solution to obtain the final L-lysine modified copolymer (pNIPAm-co-GMA-Lys).
Workflow for Post-Polymerization Modification
Caption: Workflow for the functionalization of pNIPAm-co-GMA with L-lysine.
Drug Loading and Release Studies
GMA-based copolymers can be formulated into various drug delivery systems, such as hydrogels and nanoparticles, to encapsulate therapeutic agents. The loading and release characteristics are crucial for their efficacy.
Protocol 3: Loading of Curcumin (B1669340) into a pNIPAm-co-GMA-Lys Hydrogel
Curcumin, a hydrophobic anticancer drug, is used here as a model drug.[1]
Materials:
-
pNIPAm-co-GMA-Lys hydrogel
-
Curcumin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Swell a known weight of the dried pNIPAm-co-GMA-Lys hydrogel in a solution of curcumin dissolved in a mixture of ethanol and PBS.
-
Allow the hydrogel to swell and encapsulate the drug for a specified period (e.g., 24-48 hours) in the dark to prevent photodegradation of curcumin.
-
After loading, remove the hydrogel and wash it with PBS to remove any surface-adsorbed drug.
-
Dry the drug-loaded hydrogel.
-
Determine the amount of encapsulated drug by measuring the concentration of curcumin in the supernatant before and after loading using UV-Vis spectroscopy.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Calculation:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded hydrogel) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the release of the loaded drug under different stimuli, such as pH and temperature.[1]
Materials:
-
Curcumin-loaded pNIPAm-co-GMA-Lys hydrogel
-
PBS buffers of different pH values (e.g., 7.4, 6.2, and 4.0)
-
Incubator shaker set at different temperatures (e.g., 25°C, 37°C, and 45°C)
Procedure:
-
Place a known amount of the curcumin-loaded hydrogel in a dialysis bag containing a specific volume of PBS buffer of a certain pH.
-
Immerse the dialysis bag in a larger volume of the same PBS buffer.
-
Place the entire setup in an incubator shaker set at the desired temperature.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain sink conditions.
-
Analyze the concentration of curcumin in the withdrawn aliquots using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on GMA-based copolymers for drug delivery.
Table 1: Drug Loading and Encapsulation Efficiency
| Copolymer System | Model Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| pNIPAm-co-GMA-Lys Hydrogel | Curcumin | ~10.3 | ~69 | [1] |
| GMA-based Nanoparticles | Doxorubicin | 5 - 15 | 60 - 85 | N/A |
| P(GMA-co-PEGMA) Micelles | Paclitaxel | 8 - 20 | 70 - 90 | N/A |
Note: The values presented are indicative and can vary significantly based on the specific copolymer composition, drug properties, and loading conditions.
Table 2: Stimuli-Responsive Drug Release
| Copolymer System | Model Drug | Stimulus | Condition | Cumulative Release (%) after 24h | Reference |
| pNIPAm-co-GMA-Lys Hydrogel | Curcumin | pH | 7.4 | ~20 | [1] |
| pH | 4.0 | ~65 | [1] | ||
| Temperature | 25°C (at pH 7.4) | ~20 | [1] | ||
| Temperature | 45°C (at pH 7.4) | ~45 | [1] | ||
| pH + Temperature | pH 4.0, 45°C | ~80 | [1] |
Signaling Pathways
While the synthesis of the copolymer itself does not directly involve signaling pathways, the delivered drug often acts on specific cellular pathways. For instance, doxorubicin, a commonly used anticancer drug delivered by such systems, primarily functions by intercalating into DNA and inhibiting topoisomerase II, which ultimately leads to apoptosis (programmed cell death).
Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Conclusion
GMA-based copolymers offer a highly adaptable and effective platform for the design of advanced drug delivery systems. The ability to tailor their chemical and physical properties through copolymerization and post-polymerization modification allows for the creation of carriers that can respond to physiological stimuli and deliver therapeutic agents in a controlled and targeted manner. The protocols and data presented herein provide a foundational guide for researchers and scientists working to develop the next generation of polymer-based nanomedicines.
References
- 1. L-Lysine-Modified pNIPAm-co-GMA Copolymer Hydrogel for pH- and Temperature-Responsive Drug Delivery and Fluorescence Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Rheology of Poly(this compound) Macromolecular Nano Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Spectroscopic characterization of this compound with acrylonitrile copolymers and monomer reactivity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(this compound): a highly versatile polymeric building block for post-polymerization modifications [wchchem.com]
- 10. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols: The Role of Glycidyl Methacrylate in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer extensively utilized in the development of biomaterials for tissue engineering. Its epoxide and methacrylate functional groups allow for the modification of a wide range of natural and synthetic polymers, including hyaluronic acid (HA), gelatin, silk fibroin, and alginate. This modification introduces photoreactive methacrylate groups, enabling the formation of crosslinked hydrogels and scaffolds through photopolymerization. The resulting biomaterials exhibit tunable mechanical properties, high water content, and biocompatibility, making them excellent candidates for mimicking the native extracellular matrix (ECM) and supporting cell growth, proliferation, and differentiation. These GMA-modified materials are being explored for various applications, including the regeneration of cartilage, bone, skin, and vascular tissues.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of GMA in developing materials for tissue engineering.
Key Applications of Glycidyl Methacrylate in Tissue Engineering
GMA-modified polymers have been successfully used to create scaffolds for a variety of tissue engineering applications:
-
Cartilage and Meniscus Repair: GMA-grafted poly(vinyl alcohol) (PVA-g-GMA) injectable hydrogels are being investigated for meniscus tissue engineering due to their tunable mechanical properties and ability to be formed in situ.[4]
-
Bone Tissue Engineering: Methacrylated silk fibroin (SilMA), synthesized using GMA, can be fabricated into porous scaffolds that promote bone formation both in vitro and in vivo.[5]
-
Ocular Tissue Engineering: Photocrosslinked hydrogels made from gelatin this compound (GM) and N-vinylpyrrolidone (VP) show promise as corneal substitutes due to their excellent mechanical, structural, and biological properties.[6]
-
Myocardial Repair: Thermally polymerizable alginate-GMA hydrogels are being explored for myocardial repair, demonstrating good biocompatibility and the ability to encapsulate cells.[7]
-
Wound Healing and Skin Regeneration: Hyaluronic acid-glycidyl methacrylate (HA-GMA) hydrogels have shown excellent biocompatibility and proangiogenic properties, making them suitable for wound healing applications.[8]
Data Presentation: Properties of GMA-Modified Biomaterials
The following tables summarize quantitative data on the mechanical properties and cell viability of various GMA-based scaffolds.
Table 1: Mechanical Properties of GMA-Modified Hydrogels
| Biomaterial Composition | Crosslinking Method | Young's Modulus (kPa) | Compressive Strength (kPa) | Reference |
| 10% PVA-g-GMA | UV Curing | 27 | 23 | [4] |
| 10% PVA-g-GMA / 0.7% (w/v) CNF | UV Curing | 130 | 127 | [4] |
| Alginate-glycidyl methacrylate (ALGM1) | UV Photocrosslinking | 55 ± 5 | 170 ± 12 | [9] |
| Alginate-2-aminoethyl methacrylate (ALGM2) | UV Photocrosslinking | 20 ± 2 | 65 ± 8 | [9] |
| Alginate-methacrylic anhydride (B1165640) (ALGM3) | UV Photocrosslinking | 15 ± 3 | 45 ± 5 | [9] |
| Gelatin Methacryloyl (GelMA) 20% + 0.5% I-2959 | 3D Printing + UV Curing | 55.45 ± 0.4 | - | [10] |
| Gelatin Methacryloyl (GelMA) 20% + 1% I-2959 | 3D Printing + UV Curing | 78.84 ± 0.27 | - | [10] |
Table 2: Cell Viability in GMA-Modified Scaffolds
| Biomaterial | Cell Type | Assay | Time Point | Viability (%) | Reference |
| PVA-g-GMA/CNF Hydrogels | Human Cartilage Stem/Progenitor Cells (CSPCs) | MTT Assay | Day 14 | Increased with CNF concentration | [4] |
| Gelatin Methacryloyl (GelMA) Hydrogel | Bone Marrow Stromal Cells (BMSCs) | Live/Dead Assay | Day 5 | > 95% (in 5% w/v GelMA) | [11] |
| Hyaluronic Acid this compound (HAGM) Scaffolds | Umbilical Cord-Derived Multipotent Stromal Cells | MTT Assay | Day 1, 2, 5 | No cytotoxicity observed | [8] |
| Electrospun HPGL Scaffolds with GMA | Chinese Hamster Ovary (CHO-K1) cells | MTS Assay | - | No significant cytotoxicity | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Hyaluronic Acid (HA) - CD44 Interaction
GMA is frequently used to modify hyaluronic acid for tissue engineering applications. The interaction of HA with its primary cell surface receptor, CD44, is crucial for mediating cellular responses such as adhesion, migration, proliferation, and differentiation. This signaling cascade is particularly important in cartilage regeneration.[5][13]
Experimental Workflow: Development of GMA-Based Scaffolds
The following diagram illustrates a typical workflow for the development and evaluation of GMA-based scaffolds for tissue engineering applications.
Experimental Protocols
Protocol 1: Synthesis of Hyaluronic Acid-Glycidyl Methacrylate (HA-GMA)
This protocol is adapted from a previously described procedure for the derivatization of hyaluronic acid with this compound.[1]
Materials:
-
High molecular weight hyaluronic acid (HA)
-
This compound (GMA)
-
Triethylamine (B128534) (TEA)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Photoinitiator (e.g., Irgacure 2959)
Procedure:
-
Dissolve HA in DI water to a concentration of 10 mg/mL.
-
To the HA solution, add triethylamine (3.6% v/v), this compound (3.6% v/v), and tetrabutylammonium bromide (3.6% w/v).
-
Allow the reaction to proceed overnight (approximately 18 hours) at room temperature (23°C) with continuous stirring.
-
Complete the reaction by incubating the mixture for 1 hour at 60°C.
-
Purify the HA-GMA by precipitation in acetone.
-
Re-dissolve the precipitate in DI water and repeat the acetone precipitation twice more.
-
Collect the final HA-GMA precipitate and freeze-dry it. Store at -20°C.
Protocol 2: Fabrication of 3D Printed Gelatin Methacryloyl (GelMA) Scaffolds
This protocol provides a general guideline for 3D bioprinting of GelMA hydrogels.[7][14][15][16]
Materials:
-
Gelatin methacryloyl (GelMA)
-
Photoinitiator (e.g., LAP, 0.5% w/v)
-
Dulbecco's phosphate-buffered saline (DPBS)
-
Cell suspension (if creating cell-laden scaffolds)
-
3D Bioprinter with a UV light source (e.g., 405 nm)
Procedure:
-
Prepare the bioink by dissolving freeze-dried GelMA (e.g., 5-10% w/v) and the photoinitiator in DPBS.
-
Sterilize the bioink by filtering it through a 0.22 µm filter.
-
Incubate the bioink at 37°C for at least 15 minutes to ensure it is in a liquid state for printing.
-
If creating cell-laden scaffolds, gently mix the cell pellet with the prepared bioink to the desired cell concentration.
-
Load the bioink into a sterile syringe compatible with the 3D bioprinter.
-
Design the scaffold structure using appropriate CAD software and upload it to the bioprinter.
-
Print the scaffold layer-by-layer, photocrosslinking each layer with UV light during or after deposition. The duration and intensity of UV exposure will depend on the bioink composition and desired scaffold properties.
-
After printing, the scaffold can be further crosslinked by exposing the entire construct to UV light for a longer duration to ensure mechanical stability.
-
Wash the printed scaffold with sterile PBS to remove any uncrosslinked material before cell culture.
Protocol 3: Live/Dead Cell Viability Assay for Hydrogel Scaffolds
This protocol is a standard method for assessing the viability of cells encapsulated within hydrogel scaffolds.[12][17][18][19]
Materials:
-
Cell-laden hydrogel scaffolds in culture medium
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of the Live/Dead assay reagents in PBS according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.
-
Aspirate the culture medium from the cell-laden hydrogel scaffolds.
-
Gently wash the scaffolds with PBS.
-
Add a sufficient volume of the Live/Dead working solution to completely cover the scaffolds.
-
Incubate the scaffolds at room temperature for 30-45 minutes, protected from light.
-
After incubation, carefully remove the working solution and wash the scaffolds with PBS.
-
Image the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells in multiple representative images.
Protocol 4: Mechanical Testing of Hydrogel Scaffolds
This protocol outlines a general procedure for uniaxial compression testing to determine the mechanical properties of hydrogel scaffolds.[20][21][22][23]
Materials:
-
Hydrated hydrogel scaffolds of a defined geometry (e.g., cylindrical)
-
Mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Equilibrate the hydrogel scaffolds in PBS at 37°C before testing.
-
Measure the dimensions (diameter and height) of the scaffold using calipers.
-
Place the scaffold on the lower platen of the mechanical testing machine.
-
Apply a pre-load to ensure contact between the platen and the scaffold.
-
Compress the scaffold at a constant strain rate (e.g., 10% per minute) until a predefined strain or until failure.
-
Record the force and displacement data throughout the compression.
-
Convert the force-displacement data to a stress-strain curve.
-
Calculate the Young's modulus from the initial linear region of the stress-strain curve. The compressive strength can be determined as the stress at a specific strain or at the point of failure.
Conclusion
This compound is a crucial component in the toolkit of biomaterial scientists and tissue engineers. Its ability to functionalize a wide array of polymers and enable the formation of photocrosslinked hydrogels with tunable properties provides a powerful platform for creating scaffolds that can effectively support tissue regeneration. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals in the field to harness the potential of GMA in their own tissue engineering endeavors. Further research into novel GMA-modified polymers and advanced fabrication techniques will continue to expand the applications of this versatile monomer in regenerative medicine.
References
- 1. Characterization of this compound – Crosslinked hyaluronan hydrogel scaffolds incorporating elastogenic hyaluronan oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Creation of Successful Scaffolds for Tissue Engineering — Rice Catalyst [ricecatalyst.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Poly(vinyl alcohol) Grafted this compound/Cellulose Nanofiber Injectable Hydrogels for Meniscus Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of hyaluronic acid modification on CD44 binding towards the design of hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Single cell viability measurements in 3D scaffolds using in situ label free imaging by optical coherence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks [jove.com]
- 15. youtube.com [youtube.com]
- 16. advancedbiomatrix.com [advancedbiomatrix.com]
- 17. researchgate.net [researchgate.net]
- 18. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 19. cdn.thewellbio.com [cdn.thewellbio.com]
- 20. rheolution.com [rheolution.com]
- 21. An Overview of Mechanical Tests for Polymeric Biomaterial Scaffolds Used in Tissue Engineering | Journal of Research Updates in Polymer Science [lifescienceglobal.com]
- 22. Advanced Mechanical Testing Technologies at the Cellular Level: The Mechanisms and Application in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Methods for Modifying Mechanical Properties of Tissue-Engineered Scaffolds for Clinical Applications | MDPI [mdpi.com]
Application Notes and Protocols: Emulsion Polymerization of Glycidyl Methacrylate for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of glycidyl (B131873) methacrylate (B99206) (GMA)-based nanoparticles for targeted drug delivery. The unique properties of GMA, particularly the reactive epoxy group, make it an excellent monomer for creating functional nanoparticles that can be readily modified for various biomedical applications.
Introduction to Glycidyl Methacrylate in Drug Delivery
This compound is a versatile monomer utilized in the synthesis of functional polymers for biomedical applications, including drug delivery systems.[1] Its dual functionality, comprising a polymerizable methacrylate group and a reactive epoxy group, allows for the straightforward production of nanoparticles via emulsion polymerization and subsequent surface modification for targeted drug delivery.[1][2] The epoxy ring can be easily opened by various nucleophiles, enabling the covalent attachment of targeting ligands and therapeutic agents.[3] This feature is particularly advantageous for creating sophisticated drug delivery vehicles that can specifically target diseased cells, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[4]
Emulsion Polymerization of this compound: A General Overview
Emulsion polymerization is a widely used technique for producing polymer nanoparticles with controlled size and morphology.[5] In a typical process, GMA, along with other co-monomers if desired, is emulsified in an aqueous phase with the aid of a surfactant. The polymerization is then initiated by a water-soluble initiator, leading to the formation of polymer nanoparticles.[6]
Application Example: Synthesis of Folic Acid-Conjugated, Doxorubicin-Loaded GMA Nanoparticles for Targeted Cancer Therapy
This section details the synthesis of GMA-based nanoparticles, their loading with the chemotherapeutic drug doxorubicin (B1662922) (DOX), and their surface functionalization with folic acid (FA) for active targeting of cancer cells that overexpress the folate receptor.[4]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PGMA) Nanoparticles via Emulsion Polymerization
This protocol describes the synthesis of PGMA nanoparticles using a seeded emulsion polymerization technique.
Materials:
-
This compound (GMA), inhibitor removed
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Deionized (DI) water
-
Nitrogen gas
-
Round-bottom flask with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Preparation of the reaction setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Initial charge: To the flask, add 100 mL of DI water and 0.1 g of sodium dodecyl sulfate (SDS).
-
Purging with nitrogen: Purge the system with nitrogen gas for 30 minutes to remove oxygen, while stirring at 300 rpm.
-
Initiator addition: Increase the temperature to 70°C and add 0.1 g of potassium persulfate (KPS) dissolved in 5 mL of DI water to the flask.
-
Monomer addition: In a separate beaker, prepare a pre-emulsion by mixing 10 g of GMA with 20 mL of a 0.5% w/v SDS solution. Add this pre-emulsion dropwise to the reaction flask over a period of 2 hours.
-
Polymerization: Continue the reaction at 70°C for an additional 4 hours under a nitrogen atmosphere.
-
Cooling and purification: Cool the reactor to room temperature. The resulting PGMA nanoparticle suspension can be purified by dialysis against DI water for 48 hours to remove unreacted monomers, initiator, and surfactant.
Protocol 2: Doxorubicin (DOX) Loading onto PGMA Nanoparticles
This protocol outlines the covalent conjugation of doxorubicin to the epoxy groups of the PGMA nanoparticles.
Materials:
-
PGMA nanoparticle suspension (from Protocol 1)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (B128534) (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Preparation of DOX solution: Dissolve 10 mg of DOX in 5 mL of DMSO. Add a stoichiometric amount of triethylamine to neutralize the hydrochloride salt.
-
Reaction setup: In a 50 mL flask, add 20 mL of the purified PGMA nanoparticle suspension (containing approximately 100 mg of nanoparticles).
-
Conjugation reaction: Add the DOX solution dropwise to the PGMA nanoparticle suspension while stirring. Let the reaction proceed for 24 hours at room temperature in the dark. The epoxy rings of GMA react with the amine group of doxorubicin.[3][7]
-
Purification: Purify the DOX-loaded nanoparticles (PGMA-DOX) by dialysis against DI water for 48 hours to remove unconjugated DOX and DMSO.
Protocol 3: Surface Modification with Folic Acid (FA) for Targeted Delivery
This protocol describes the conjugation of folic acid to the surface of the PGMA-DOX nanoparticles.
Materials:
-
PGMA-DOX nanoparticle suspension (from Protocol 2)
-
Folic acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Activation of Folic Acid: In a light-protected flask, dissolve 20 mg of folic acid in 10 mL of DMSO. Add 15 mg of EDC and 10 mg of NHS to activate the carboxylic acid group of folic acid. Stir the mixture for 4 hours at room temperature.[8]
-
Ring-opening of remaining epoxy groups: To the PGMA-DOX nanoparticle suspension, add an excess of ethylenediamine and stir for 6 hours at 50°C. This step opens the remaining epoxy groups on the nanoparticle surface to introduce primary amine groups. Purify the amine-functionalized nanoparticles by dialysis.
-
Conjugation of Folic Acid: Add the activated folic acid solution to the amine-functionalized PGMA-DOX nanoparticle suspension. Let the reaction proceed for 24 hours at room temperature in the dark.
-
Final Purification: Purify the final product (PGMA-DOX-FA) by dialysis against DI water for 48 hours to remove any unreacted reagents.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of GMA-based nanoparticles for drug delivery.
Table 1: Emulsion Polymerization Parameters and Nanoparticle Characteristics
| Parameter | Value | Reference |
| GMA Concentration | 10% (w/v) | [6] |
| Initiator (KPS) Concentration | 1% (w/w of monomer) | [6] |
| Surfactant (SDS) Concentration | 1% (w/w of monomer) | [6] |
| Polymerization Temperature | 70°C | [6] |
| Polymerization Time | 6 hours | [6] |
| Average Particle Size (DLS) | 150 ± 20 nm | [7] |
| Polydispersity Index (PDI) | < 0.2 | [7] |
Table 2: Doxorubicin Loading and Encapsulation Efficiency
| Parameter | Method | Value | Reference |
| Drug Loading Content (DLC) | UV-Vis Spectroscopy | 5-10% (w/w) | [9] |
| Encapsulation Efficiency (EE) | UV-Vis Spectroscopy | 70-85% | [9] |
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Visualization of Experimental Workflow and Cellular Uptake
The following diagrams illustrate the key processes involved in the synthesis and application of targeted GMA nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Folate-conjugated nanoparticles as a potent therapeutic approach in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Postsurgical Cancer Treatment Using Methacrylated Glycol Chitosan Hydrogel for Sustained DNA/Doxorubicin Delivery and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(this compound)-coated magnetic graphene oxide as a highly efficient nanocarrier: preparation, characterization, and targeted DOX delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of Glycidyl Methacrylate with Styrene for Latex Particles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copolymerization of styrene (B11656) and glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile method for producing functional latex particles with a wide range of applications, particularly in the biomedical field. The resulting poly(styrene-co-glycidyl methacrylate) P(S-co-GMA) particles possess a hydrophobic polystyrene core, providing stability, and a shell rich in reactive epoxy groups from GMA. These epoxy groups serve as anchor points for the covalent immobilization of biomolecules such as proteins, antibodies, and drugs, making these particles ideal carriers for targeted drug delivery, diagnostic assays, and biocatalysis. This document provides detailed protocols for the synthesis of P(S-co-GMA) latex particles via emulsion polymerization, their characterization, and subsequent functionalization with proteins.
Synthesis of Poly(styrene-co-GMA) Latex Particles
Two common and effective methods for the synthesis of P(S-co-GMA) latex particles are surfactant-free emulsion polymerization and seeded emulsion polymerization. The choice of method can influence particle size, monodispersity, and surface properties.
Protocol 1: Surfactant-Free Emulsion Copolymerization
This method relies on the initiator to stabilize the growing polymer particles, resulting in a clean particle surface free of surfactants.
Materials:
-
Styrene (St), distilled
-
Glycidyl methacrylate (GMA), distilled
-
Potassium persulfate (KPS) or Ammonium persulfate (APS), initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Four-necked jacketed glass reactor (250 mL)
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle or water bath
Procedure:
-
Add 150-175 mL of purified water to the reactor and purge with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor to the desired reaction temperature (typically 65-70°C) while stirring.[1]
-
In a separate vessel, prepare the monomer mixture by combining styrene and this compound at the desired molar ratio. A common range for GMA content is 2-40 wt%.[1]
-
Dissolve the initiator (e.g., potassium persulfate at a concentration of 2.07 x 10⁻³ M) in a small amount of deionized water.[1]
-
Add the initiator solution to the heated reactor.
-
Slowly feed the monomer mixture into the reactor over a period of 1-2 hours.
-
Allow the polymerization to proceed for 4-6 hours at the set temperature.
-
Cool the reactor to room temperature.
-
Purify the latex dispersion by centrifugation (e.g., 9000 rpm for 30 minutes) and resuspend in deionized water. Repeat this washing step at least three times to remove unreacted monomers and initiator residues.[1]
-
Dry the particles in a vacuum oven at 50°C overnight for characterization.[1]
Protocol 2: Seeded Emulsion Polymerization
This technique allows for better control over the final particle size and distribution by using pre-synthesized "seed" particles.
Materials:
-
Polystyrene (PS) seed latex
-
Styrene (St), distilled
-
This compound (GMA), distilled
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant (optional, for shell formation)
-
Dibutyl phthalate (B1215562) (DBP), swelling agent (optional, for creating hollow structures)[2]
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare polystyrene seed particles via a standard emulsion or dispersion polymerization method.[2]
-
In the reactor, disperse a known amount of the PS seed latex in deionized water under a nitrogen atmosphere.
-
Swell the seed particles by adding the monomer mixture (styrene and GMA) and optionally a swelling agent like DBP. Allow this swelling stage to proceed for a defined period (e.g., several hours).[2]
-
Initiate the second stage of polymerization by adding the initiator (KPS) solution.
-
Maintain the reaction at the desired temperature (e.g., 70°C) for several hours to ensure complete polymerization of the shell.
-
Cool the reaction and purify the resulting core-shell particles as described in Protocol 1.
Characterization of Latex Particles
Proper characterization is crucial to ensure the synthesized particles meet the requirements for their intended application.
| Parameter | Technique | Typical Values/Observations |
| Particle Size & Polydispersity | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Diameters typically range from 200 nm to 500 nm. Polydispersity Index (PDI) should be low (<0.1) for monodisperse particles.[1] |
| Surface Charge & Stability | Zeta Potential Measurement | Negative zeta potential values (e.g., more negative than -30 mV) indicate good colloidal stability due to electrostatic repulsion.[1] |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Confirmation of both styrene and GMA incorporation. Presence of characteristic epoxy group peaks in FTIR spectra. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Provides information on the molecular weight and molecular weight distribution of the copolymer chains. |
Application: Protein Immobilization for Drug Delivery
The epoxy groups on the surface of P(S-co-GMA) particles are highly reactive towards amine and sulfhydryl groups present in proteins, allowing for stable, covalent bioconjugation.
Protocol 3: Covalent Immobilization of Bovine Serum Albumin (BSA)
This protocol describes the immobilization of BSA, a model protein, onto the surface of P(S-co-GMA) particles. This method can be adapted for other proteins or antibodies.
Materials:
-
P(S-co-GMA) latex particles
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Equipment:
-
Microcentrifuge
-
Vortex mixer
-
Incubator/shaker
Procedure:
-
Wash the P(S-co-GMA) particles by centrifuging and resuspending them in PBS (pH 7.4). Repeat three times.
-
Prepare a BSA solution in PBS at a desired concentration (e.g., 1-10 mg/mL).
-
Add the BSA solution to the washed particle suspension. The ratio of protein to particles should be optimized for the specific application.
-
Incubate the mixture overnight at 4°C with gentle mixing.
-
Centrifuge the particles to separate them from the unbound BSA.
-
Wash the particles with washing buffer to remove any non-covalently bound protein. Repeat three times.
-
To block any remaining reactive epoxy groups and prevent non-specific binding, resuspend the particles in a blocking buffer and incubate for 1-2 hours at room temperature.
-
Wash the particles again with PBS to remove the blocking agent.
-
The functionalized particles are now ready for use in drug loading or as a therapeutic/diagnostic agent.
Visualizing the Workflow
Caption: Experimental workflow for synthesis, characterization, and functionalization.
Caption: Covalent linkage of a protein to a P(S-co-GMA) particle surface.
References
Application Notes and Protocols for Glycidyl Methacrylate in Immunologic Agglutination Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) methacrylate (B99206) (GMA) based polymer particles are increasingly utilized as solid-phase carriers in immunodiagnostics. The reactive epoxy groups on the surface of these particles allow for the simple and stable covalent immobilization of antibodies or antigens, a significant advantage over passive adsorption methods which can lead to protein denaturation and leaching. This document provides detailed application notes and protocols for the use of glycidyl methacrylate in immunologic agglutination tests, a rapid and straightforward method for the detection of analytes. These tests are valuable in various applications, from clinical diagnostics to high-throughput screening in drug development.
Principle of GMA-Based Immunologic Agglutination
In a GMA-based immunologic agglutination test, antibodies are covalently bound to the surface of this compound polymer beads. When a sample containing the target antigen is introduced, the multivalent nature of the antigen allows it to bind to antibodies on multiple beads, causing them to cross-link and form visible clumps or aggregates. This agglutination can be observed visually or measured turbidimetrically for quantitative analysis. The covalent linkage of the antibody to the GMA bead ensures a stable and reproducible assay.
Reaction Mechanism: Antibody Immobilization
The primary mechanism for antibody immobilization on GMA particles is the reaction between the epoxy groups on the particle surface and nucleophilic groups on the antibody, primarily the amine groups of lysine (B10760008) residues. This reaction proceeds via a nucleophilic ring-opening of the epoxide, forming a stable covalent bond.
Caption: Covalent immobilization of an antibody onto a this compound particle.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Latex Particles via Dispersion Polymerization
This protocol describes the synthesis of monodisperse poly(GMA) latex particles suitable for immunologic agglutination assays.
Materials:
-
This compound (GMA), monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Poly(N-vinylpyrrolidone) (PVP), stabilizer
-
Ethanol/Water mixture (e.g., 80/20 v/v), dispersion medium
-
Nitrogen gas
-
Three-necked round-bottom flask, mechanical stirrer, reflux condenser, and heating mantle
Procedure:
-
In a three-necked flask, dissolve the stabilizer (PVP) in the ethanol/water dispersion medium.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes under stirring.
-
In a separate container, dissolve the initiator (AIBN) in a small amount of the monomer (GMA).
-
Add the GMA and AIBN solution to the reaction flask.
-
Heat the mixture to 70°C with continuous stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for 12-24 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Purify the latex particles by repeated centrifugation and resuspension in deionized water to remove unreacted monomers and stabilizer.
-
Resuspend the final particles in a suitable storage buffer (e.g., phosphate-buffered saline, PBS) and determine the particle concentration (solids content).
Protocol 2: Covalent Immobilization of Antibodies onto Poly(GMA) Particles
This protocol details the covalent coupling of antibodies to the synthesized poly(GMA) particles.
Materials:
-
Poly(GMA) latex particle suspension from Protocol 1
-
Antibody specific to the target antigen
-
Coupling Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
-
Blocking Buffer: 100 mM Glycine in PBS with 1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Microcentrifuge tubes
-
Rotator or shaker
Procedure:
-
Wash the poly(GMA) particles: Take a calculated amount of the particle suspension, centrifuge to pellet the particles, discard the supernatant, and resuspend in the Coupling Buffer. Repeat this step twice.
-
Prepare the antibody solution by diluting the antibody to the desired concentration (e.g., 0.1-1.0 mg/mL) in the Coupling Buffer.
-
Add the antibody solution to the washed poly(GMA) particles.
-
Incubate the mixture for 12-18 hours at 4°C with gentle end-over-end rotation.
-
Centrifuge the suspension to pellet the antibody-coated particles. Collect the supernatant to determine the amount of unbound antibody (optional, for calculating immobilization efficiency).
-
Block unreacted epoxy groups: Resuspend the particle pellet in the Blocking Buffer and incubate for 2-4 hours at room temperature with gentle rotation.
-
Wash the blocked, antibody-coated particles: Centrifuge the suspension, discard the supernatant, and resuspend in Wash Buffer. Repeat this washing step three times.
-
Resuspend the final antibody-conjugated particles in a suitable storage buffer (e.g., PBS with 0.1% BSA and a preservative like sodium azide) to a desired working concentration.
Protocol 3: Latex Agglutination Test for Antigen Detection
This protocol describes the use of the antibody-conjugated poly(GMA) particles in a slide-based agglutination assay.
Materials:
-
Antibody-conjugated poly(GMA) particles from Protocol 2
-
Test sample (e.g., serum, urine)
-
Positive Control: A solution containing a known concentration of the target antigen
-
Negative Control: A solution known to be free of the target antigen
-
Agglutination slide or card (with a dark background)
-
Mixing sticks
Procedure:
-
Bring all reagents and samples to room temperature.
-
On the agglutination slide, place one drop of the test sample in one well, one drop of the Positive Control in another well, and one drop of the Negative Control in a third well.
-
Gently resuspend the antibody-conjugated poly(GMA) particle suspension.
-
Add one drop of the particle suspension to each of the wells containing the sample and controls.
-
Using a clean mixing stick for each well, mix the sample/control with the particle suspension, spreading the mixture over the entire area of the well.
-
Gently rock the slide for 2-5 minutes and observe for the formation of visible agglutination.
-
Interpret the results:
-
Positive: Visible clumping of the particles.
-
Negative: A smooth, milky appearance with no visible clumping.
-
The positive and negative controls should give their expected results for the test to be valid.
-
Experimental Workflow
Caption: Workflow for GMA-based immunologic agglutination tests.
Data Presentation
The performance of a GMA-based agglutination assay is influenced by several factors. The following table summarizes key parameters and their impact on the assay.
| Parameter | Range/Condition | Effect on Assay Performance | Reference |
| GMA Content in Co-polymer | 0.5 - 0.75 mol% | Optimal for strong immunologic agglutination and good particle stability. | [1] |
| > 1 mol% | Decreased immunologic reactivity. | [1] | |
| Antibody Concentration | 1 - 100 µg/mL | Titration is necessary to find the optimal concentration that maximizes binding without causing steric hindrance. | [2] |
| Particle Size | 50 - 170 nm | Influences the kinetics and sensitivity of the agglutination reaction; optimization is required for each specific assay. | [3] |
| pH of Coupling Buffer | 7.2 - 9.6 | Higher pH (alkaline) conditions generally favor the reaction between epoxy groups and primary amines on the antibody. | [4] |
| Blocking Agent | BSA, Glycine, etc. | Crucial for preventing non-specific binding of other proteins in the sample to the particle surface, thus reducing false-positive results. | [5] |
Conclusion
This compound-based particles offer a robust and versatile platform for the development of immunologic agglutination tests. The ability to covalently immobilize antibodies leads to stable and reproducible reagents. By carefully optimizing the synthesis of the particles and the conditions for antibody immobilization and the agglutination reaction, highly sensitive and specific assays can be developed for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Quantitative analysis of human NK cell reactivity using latex beads coated with defined amounts of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Antibody Coating on Latex Beads: A Step-by-Step Protocol - nanomicronspheres [nanomicronspheres.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 5. docta.ucm.es [docta.ucm.es]
Application Notes and Protocols: Creating Self-Cleaning Surfaces with Glycidyl Methacrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation of self-cleaning surfaces utilizing glycidyl (B131873) methacrylate (B99206) (GMA) copolymers. The inherent reactivity of the epoxy group in GMA allows for robust covalent bonding to various substrates, while copolymerization with monomers imparting low surface energy, such as fluoroalkyl methacrylates (FMA), results in surfaces with excellent hydrophobic and often oleophobic properties. These characteristics are paramount for developing self-cleaning, anti-fouling, and durable coatings.
Principle of Self-Cleaning Surfaces with GMA Copolymers
The self-cleaning capability of surfaces coated with GMA copolymers is primarily attributed to their superhydrophobic nature.[1] This is achieved by combining a low surface energy chemical composition with a specific surface topography. Water droplets on such surfaces exhibit a high contact angle (typically >150°) and a low sliding angle, allowing them to easily roll off, carrying away contaminants like dust and dirt.[2][3][4]
The key components for creating these surfaces are:
-
Glycidyl Methacrylate (GMA): This monomer provides the reactive epoxy groups that can form covalent bonds with various functional groups (e.g., -OH, -COOH, -NH2) present on substrate surfaces. This ensures strong adhesion and enhances the durability of the coating.[5]
-
Low Surface Energy Comonomer: Typically, a fluorinated methacrylate (FMA) is used. The fluorine atoms reduce the surface energy of the coating, leading to high water and oil repellency.[2][3][5] The higher the fluorine content in the copolymer, the greater the liquid repellency.[5]
-
Surface Roughness: A micro- or nano-scale roughness is essential for achieving a superhydrophobic state. This can be inherent to the substrate or created through various techniques.[1][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on self-cleaning surfaces created with GMA copolymers.
Table 1: Water and Decane Contact Angles of P(GMA-co-FMA) Coatings
| Copolymer | Substrate | Water Contact Angle (WCA) | Decane Contact Angle | Reference |
| P(GMA-co-FMA) | Silicon Wafer, Aluminum, Filter Paper | 105° - 125° | 50° - 85° | [5] |
| PGMA-block-PTFEMA | Cotton Fabrics | ~163° | Not Reported | [5] |
| SiO2-g-(PGMA-co-P12FMA) | Film | 114° - 119° | Not Reported | [8] |
| SiO2-g-PGMA | Film | 90° | Not Reported | [8] |
Table 2: Superhydrophobic Properties of GMA-FMA Copolymers on Textured Aluminum
| Copolymer Composition | Water Contact Angle (WCA) | Sliding Angle | Surface Free Energy (SFE) | Reference |
| GMA and FMA (3-7 fluorine atoms) | Up to 170° | Up to 2° | 13 - 25 mN/m | [2][3] |
| Poly-(TEMA-co-GMA) (66% TEMA) | Up to 168° | Not Reported | Not Reported | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of GMA copolymers and the subsequent creation of self-cleaning surfaces.
Synthesis of P(GMA-co-FMA) Random Copolymers via RAFT Polymerization
This protocol is adapted from the synthesis of P(GMA-co-FMA) random copolymers.[5]
Materials:
-
This compound (GMA)
-
Fluorinated methacrylate (FMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Anhydrous solvent (e.g., methyl ethyl ketone (MEK) or tetrahydrofuran (B95107) (THF))[2][9]
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Water bath or oil bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired molar ratios of GMA, FMA, AIBN, and the RAFT agent in the chosen anhydrous solvent. A typical molar ratio for synthesizing P(25) copolymer is [FMA]₀:[GMA]₀:[AIBN]₀:[CTA]₀ = 1:1:0.007:0.02.[5]
-
Degassing: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the flask and place it in a preheated water or oil bath at 60-70°C.[5][9] Allow the reaction to proceed for the desired time (e.g., 8-24 hours).[2][5]
-
Purification: After polymerization, cool the reaction mixture to room temperature. Precipitate the crude product by slowly adding the solution to a large volume of cold methanol while stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
Creation of Self-Cleaning Surfaces
This protocol describes the application of the synthesized GMA copolymer to a substrate to create a self-cleaning surface.
Materials:
-
Synthesized P(GMA-co-FMA) copolymer
-
Suitable solvent (e.g., MEK)[2]
-
Substrate (e.g., silicon wafer, aluminum sheet, glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas or compressed air
-
Spin coater or dip coater
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water).
-
To introduce hydroxyl groups for covalent bonding, treat the substrate with Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen or compressed air.
-
-
Coating Application:
-
Prepare a solution of the P(GMA-co-FMA) copolymer in a suitable solvent (e.g., 1 wt% in MEK).
-
Apply the copolymer solution to the cleaned and activated substrate using a spin coater or dip coater to ensure a uniform film.
-
-
Curing (Annealing):
-
Place the coated substrate in an oven and heat it to a temperature sufficient to induce the reaction between the epoxy groups of the GMA and the hydroxyl groups on the substrate surface (e.g., 120°C).[10] This step is crucial for the covalent attachment and durability of the coating.
-
-
Final Rinsing:
-
After curing, rinse the coated substrate with the solvent used for coating to remove any non-covalently bonded polymer.
-
Dry the final self-cleaning surface with nitrogen or compressed air.
-
Visualization of Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in creating and characterizing self-cleaning surfaces with GMA copolymers.
References
- 1. Self-cleaning surfaces - Wikipedia [en.wikipedia.org]
- 2. Effect of the Composition of Copolymers Based on this compound and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Composition of Copolymers Based on this compound and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface [mdpi.com]
- 4. When and how self-cleaning of superhydrophobic surfaces works - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.umass.edu [people.umass.edu]
- 7. pure.psu.edu [pure.psu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Based Copolymers as Healing Agents of Waterborne Polyurethanes [mdpi.com]
- 10. Environmentally Friendly Cross-Linked Antifouling Coatings Based on Dual Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Glycidyl Methacrylate Oligomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of glycidyl (B131873) methacrylate (B99206) (GMA) oligomers using microwave-assisted polymerization techniques. This method offers significant advantages over conventional heating, including rapid reaction times, increased efficiency, and improved control over oligomer properties.
Introduction
Glycidyl methacrylate (GMA) is a valuable monomer in polymer chemistry due to its dual functionality, containing both a polymerizable methacrylate group and a reactive epoxy group. This unique structure allows for the formation of versatile oligomers and polymers with tunable properties, making them suitable for a wide range of applications, including coatings, adhesives, and advanced biomaterials for drug delivery and tissue engineering.[1][2] Microwave-assisted synthesis has emerged as a powerful tool for the polymerization of GMA, offering enhanced reaction rates and greater control over the final product compared to traditional methods.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several benefits:
-
Accelerated Reaction Rates: Microwave energy directly interacts with the polar molecules in the reaction, leading to a significant reduction in reaction time.
-
Improved Yields and Purity: The rapid and efficient heating can minimize the formation of side products, resulting in higher yields and purer oligomers.
-
Enhanced Control: Precise control over temperature and pressure within the microwave reactor allows for better management of the oligomerization process and the resulting molecular weight distribution.
-
Energy Efficiency: Microwave synthesis is often more energy-efficient compared to conventional heating methods.
Experimental Protocols
This section provides detailed protocols for the microwave-assisted synthesis of GMA-based oligomers. The first protocol is a general procedure for the homooligomerization of GMA, and the second is a specific example of the synthesis of a this compound-ethyl methacrylate (GMA-EMA) co-oligomer.
Protocol 1: General Microwave-Assisted Synthesis of this compound Homooligomers
This protocol describes a general method for the free-radical polymerization of this compound using a microwave reactor.
Materials:
-
This compound (GMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Microwave reactor vials with stir bars
-
Precipitating solvent (e.g., methanol (B129727), hexane)
Procedure:
-
Reactant Preparation: In a clean, dry microwave reactor vial, dissolve the desired amount of this compound and the radical initiator (e.g., AIBN, typically 1-2 mol% with respect to the monomer) in the chosen anhydrous solvent.
-
Degassing: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature, pressure, and reaction time. The optimal conditions will vary depending on the desired molecular weight and conversion. (See Table 1 for example parameters).
-
Reaction Monitoring: Monitor the reaction progress if the instrument allows for real-time tracking of temperature and pressure.
-
Isolation of Oligomers: After the reaction is complete, cool the vial to room temperature. Precipitate the oligomers by slowly adding the reaction mixture to a stirred, non-polar solvent (e.g., methanol or hexane).
-
Purification: Filter the precipitated oligomers and wash them several times with the precipitating solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified oligomers under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting oligomers using techniques such as Nuclear Magnetic Resonance (NMR) for structural analysis and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination.
Protocol 2: Microwave-Assisted Post-Modification of a P(EMA-co-GMA) Co-oligomer
This protocol details the microwave-assisted functionalization of a pre-synthesized poly(ethyl methacrylate-co-glycidyl methacrylate) [P(EMA-co-GMA)] oligomer with a hydrophilic moiety, such as xylitol (B92547), to enhance its suitability for biomedical applications.[2]
Materials:
-
P(EMA-co-GMA) co-oligomer
-
Xylitol (Xyl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials with stir bars
-
Dialysis tubing (for purification)
-
Lyophilizer
Procedure:
-
Reactant Preparation: In a microwave reactor vial, dissolve the P(EMA-co-GMA) co-oligomer and xylitol in anhydrous DMF. Add a catalytic amount of DBU.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 110 °C and the time to 45 minutes.[3]
-
Purification: After the reaction, transfer the solution to a dialysis tube and dialyze against deionized water for several days to remove unreacted reagents and the solvent.
-
Lyophilization: Freeze-dry the purified solution to obtain the functionalized oligomer as a solid product.
-
Characterization: Confirm the functionalization using Fourier-Transform Infrared Spectroscopy (FTIR) and NMR spectroscopy.
Data Presentation
The following tables summarize typical reaction parameters and resulting properties for the microwave-assisted synthesis of GMA-based materials.
Table 1: General Parameters for Microwave-Assisted Homooligomerization of GMA
| Parameter | Value Range | Notes |
| GMA Concentration | 10-50% (w/v) | Higher concentrations can lead to higher molecular weights but may also increase viscosity, affecting stirring. |
| Initiator (AIBN) | 1-2 mol% (relative to GMA) | The amount of initiator will influence the molecular weight of the oligomers. |
| Solvent | Toluene, 1,4-Dioxane | The choice of solvent can affect the reaction kinetics and the solubility of the resulting oligomer. |
| Microwave Power | 100-300 W | Power should be adjusted to maintain the target temperature. |
| Temperature | 70-120 °C | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 5-60 min | Significantly shorter than conventional heating methods. |
| Pressure | 5-15 bar | Reactions are typically carried out in sealed vessels, leading to elevated pressure. |
Table 2: Conditions for Microwave-Assisted Functionalization of P(EMA-co-GMA) [2][3]
| Parameter | Value |
| Oligomer | P(EMA-co-GMA) |
| Functionalizing Agent | Xylitol |
| Catalyst | DBU |
| Solvent | Anhydrous DMF |
| Temperature | 110 °C |
| Time | 45 min |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the microwave-assisted synthesis and subsequent functionalization of this compound oligomers.
Caption: Workflow for microwave-assisted synthesis and functionalization of GMA oligomers.
Signaling Pathway in Biomedical Applications
GMA-based hydrogels are increasingly used as scaffolds in tissue engineering to mimic the extracellular matrix (ECM). The physical properties of these hydrogels, such as stiffness, can influence cell behavior, including differentiation, through mechanotransduction pathways. The YAP/TAZ signaling pathway is a key mediator of mechanotransduction. The following diagram illustrates how a GMA-based hydrogel can influence cell fate through this pathway.
Caption: Influence of GMA-hydrogel stiffness on the YAP/TAZ signaling pathway.
Conclusion
Microwave-assisted synthesis provides a rapid and efficient method for producing this compound oligomers with tailored properties. These materials have significant potential in various fields, particularly in the development of advanced biomaterials for drug delivery and regenerative medicine. The ability to control the physical and chemical properties of GMA-based hydrogels allows for the modulation of cellular behavior through mechanotransduction pathways like YAP/TAZ, opening new avenues for designing smart scaffolds for tissue engineering.
References
- 1. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP-mediated mechanotransduction tunes the macrophage inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomaterials and engineered microenvironments to control YAP/TAZ-dependent cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent premature polymerization of glycidyl methacrylate during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of glycidyl (B131873) methacrylate (B99206) (GMA) to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of Glycidyl Methacrylate (GMA) during storage?
A1: Premature polymerization of GMA is primarily caused by the depletion of dissolved oxygen in the monomer, the absence or depletion of an inhibitor, storage at elevated temperatures, and contamination with incompatible materials.[1][2][3] Heat, peroxides, and caustics can all initiate polymerization.[1][4]
Q2: What is the role of an inhibitor in preventing GMA polymerization?
A2: Inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ), are added to GMA to prolong its shelf life by preventing spontaneous polymerization.[3][5] For the inhibitor to function effectively, the presence of dissolved oxygen is crucial.[1][2][6] Therefore, GMA should never be stored under an inert atmosphere.[1][6]
Q3: What are the recommended storage conditions for GMA?
A3: To ensure stability and prevent polymerization, GMA should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][6][7] The storage temperature should be kept below 30-35°C (86-95°F).[1][5][6] It is also recommended to store GMA in its original, tightly closed container.[6]
Q4: How long can I store GMA?
A4: Under recommended storage conditions, the expected shelf life of GMA is approximately one year.[1][6][8] For storage periods longer than four weeks, it is advisable to replenish the oxygen content in the container.[6]
Q5: What materials are suitable for storing GMA?
A5: The preferred materials for storage tanks and pipes (B44673) are stainless steel, mild steel, or aluminum.[2][7] Carbon steel can be used, but rust formation may lead to product quality issues as Iron (III) ions can act as a weak polymerization initiator.[6]
Troubleshooting Guide: Premature Polymerization of GMA
If you encounter premature polymerization of your stored GMA, use the following guide to identify and resolve the issue.
| Symptom | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Premature polymerization has begun. | 1. Isolate the Container: Immediately move the container to a cool, isolated area. 2. Do Not Attempt to Open: If the container is bulging or warm, do not attempt to open it due to potential pressure buildup. 3. Contact Safety Personnel: Inform your institution's safety officer for proper disposal procedures. |
| Discoloration (e.g., Yellowing) | Contamination or degradation. Rust from carbon steel containers can cause discoloration.[6] | 1. Check for Contaminants: Review handling procedures to identify potential sources of contamination. 2. Verify Storage Container Material: Ensure the storage container is made of a recommended material (stainless steel, aluminum).[2][7] |
| Monomer Solidified | Polymerization has occurred, likely due to improper storage conditions. | 1. Review Storage History: Check temperature logs and confirm that the monomer was not exposed to high temperatures or direct sunlight.[2] 2. Verify Inhibitor and Oxygen Presence: Confirm that the GMA was stored with an appropriate inhibitor and not under an inert atmosphere.[1][2][6] 3. Dispose of Material: The polymerized material is unusable and should be disposed of according to safety protocols. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the storage of this compound.
| Parameter | Recommended Value | Reference |
| Storage Temperature | Below 30-35°C (86-95°F) | [1][5][6] |
| Inhibitor (MEHQ) Concentration | Typically 90-110 ppm | [2] |
| Oxygen in Headspace | 5-21% by volume | [2][3] |
| Expected Shelf Life | Approximately 1 year | [1][6][8] |
Experimental Protocols
While specific protocols for testing GMA stability can vary, a general approach to monitor the quality of stored GMA is outlined below.
Protocol: Visual Inspection and Viscosity Monitoring
Objective: To qualitatively assess the stability of stored this compound over time.
Materials:
-
Stored this compound sample
-
Clean, dry glass vial
-
Viscometer (optional, for quantitative analysis)
Methodology:
-
Sampling: Under a well-ventilated hood, carefully extract a small, representative sample of the stored GMA and place it in a clean, dry glass vial. Ensure the main container is securely resealed, maintaining the oxygen-containing headspace.
-
Visual Inspection:
-
Clarity: Observe the sample against a light and dark background. Note any signs of cloudiness, turbidity, or the presence of particulate matter. Fresh, unpolymerized GMA should be a clear, colorless liquid.[8]
-
Color: Note any discoloration. A change from colorless to yellow may indicate contamination or degradation.
-
Presence of Solids: Check for any crystals, precipitates, or gel-like particles, which are clear indicators of polymerization.
-
-
Qualitative Viscosity Check:
-
Gently swirl the sample in the vial. Observe the flow characteristics. An increase in resistance to flow compared to a fresh sample suggests an increase in viscosity due to the formation of oligomers or polymers.
-
-
Quantitative Viscosity Measurement (Optional):
-
If a viscometer is available, measure the viscosity of the sample according to the instrument's operating instructions.
-
Compare the measured viscosity to the specification of fresh GMA (typically around 2.14 mPa·s at 25°C).[6] A significant increase in viscosity is a quantitative indicator of polymerization.
-
-
Record Keeping: Maintain a log of the date of inspection, visual observations, and viscosity measurements for each batch of stored GMA. This will help track the stability over time and predict the remaining shelf life.
Visualizations
Caption: Logical relationship between storage conditions and GMA stability.
Caption: Troubleshooting workflow for premature GMA polymerization.
Caption: Simplified free-radical polymerization mechanism of GMA.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. This compound | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jamorin.com [jamorin.com]
- 7. echemi.com [echemi.com]
- 8. This compound 97% at Best Price, High-Purity Clear Liquid for Polymer Coatings [nacchemical.com]
Technical Support Center: Optimizing Glycidyl Methacrylate (GMA) Grafting onto Cellulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of glycidyl (B131873) methacrylate (B99206) (GMA) grafting onto cellulose (B213188).
Troubleshooting Guide
This guide addresses common issues encountered during the grafting process in a question-and-answer format.
Q1: Why is my grafting efficiency low?
Low grafting efficiency can result from several factors. Consider the following potential causes and solutions:
-
Suboptimal Monomer Concentration: The concentration of Glycidyl Methacrylate (GMA) is a critical factor. While a higher concentration can increase the grafting percentage, an excessively high concentration can lead to homopolymerization, where GMA molecules polymerize with each other instead of grafting onto the cellulose backbone. This side reaction consumes the monomer and reduces the overall grafting efficiency.[1][2]
-
Incorrect Initiator Concentration: The concentration of the initiator, such as Potassium Persulfate (KPS), significantly impacts the number of free radical sites generated on the cellulose backbone. An insufficient amount of initiator will result in fewer active sites for grafting to occur. Conversely, an overly high concentration can lead to premature termination of the growing polymer chains.[3]
-
Inadequate Reaction Time or Temperature: The grafting reaction is time and temperature-dependent. An insufficient reaction time will not allow the polymerization to proceed to completion. The temperature influences the rate of initiator decomposition and the propagation of the grafting reaction. However, excessively high temperatures can promote the undesirable opening of the epoxy ring on the GMA molecule.[2][4]
-
Poor Mass Transfer: Inadequate mixing or high viscosity of the reaction medium can hinder the diffusion of GMA monomers to the active sites on the cellulose surface, thereby reducing the grafting efficiency.[1]
Q2: How can I confirm that the GMA has been successfully grafted onto the cellulose?
Several analytical techniques can be employed to confirm the successful grafting of GMA onto cellulose:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary method for confirming the presence of new functional groups. Successful grafting will be indicated by the appearance of characteristic peaks corresponding to the GMA molecule, such as the carbonyl group (C=O) from the methacrylate ester and the epoxy ring.[1][5]
-
X-ray Diffraction (XRD): This technique can show changes in the crystallinity of the cellulose after grafting. Typically, the grafting of amorphous poly(GMA) chains onto the cellulose backbone leads to a decrease in the overall crystallinity of the material.[1][6]
-
Thermogravimetric Analysis (TGA): TGA can reveal changes in the thermal stability of the cellulose after modification. Grafted cellulose often exhibits different thermal degradation profiles compared to unmodified cellulose.[6][7]
-
Scanning Electron Microscopy (SEM): SEM can be used to observe changes in the surface morphology of the cellulose fibers after grafting. The grafted polymer can alter the surface texture, making it appear rougher or coated.
Q3: What is the cause of homopolymer formation and how can I minimize it?
Homopolymerization, the process where GMA monomers polymerize with themselves in the reaction solution rather than grafting onto the cellulose, is a common side reaction.
-
High Monomer Concentration: As mentioned previously, an excessively high concentration of GMA is a primary cause of homopolymerization.[1][2] To minimize this, it is crucial to optimize the GMA concentration. Studies have shown that a GMA concentration of around 20% often provides a good balance between high grafting percentage and minimal homopolymer formation.[1][2][6][8]
-
High Initiator Concentration: A high concentration of initiator can lead to the generation of a large number of free radicals in the solution, which can initiate the polymerization of GMA in the bulk solution before it can diffuse to the cellulose backbone.
-
Solvent Effects: The choice of solvent can influence the partitioning of the monomer and initiator between the cellulose and the bulk solution. A solvent system that promotes the association of the monomer with the cellulose can help to favor the grafting reaction over homopolymerization. A common solvent system is a mixture of methanol (B129727) and water.[1][2]
To remove any homopolymer that does form, the grafted cellulose should be thoroughly washed with a good solvent for poly(GMA), such as acetone (B3395972) or dioxane.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to control for optimizing GMA grafting onto cellulose?
The key parameters to control are:
-
GMA Concentration: Directly influences the grafting percentage and efficiency.[1][2]
-
Initiator Concentration: Determines the number of active grafting sites.[3]
-
Reaction Temperature: Affects the rate of reaction and the stability of the GMA epoxy ring.[2][4]
-
Reaction Time: Needs to be sufficient for the polymerization to proceed to an optimal level.[2]
-
Choice of Solvent: Influences the solubility of reactants and the interaction between GMA and cellulose.[1][2]
Q2: What is a typical initiator used for this reaction, and at what concentration?
Potassium persulfate (KPS) is a commonly used thermal initiator for this type of graft polymerization.[1][2] The optimal concentration will depend on the other reaction conditions, but it is a critical parameter to optimize for each specific system.
Q3: What is the effect of GMA concentration on the grafting yield?
Generally, as the GMA concentration increases, the grafting yield also increases up to a certain point.[1][5] However, beyond an optimal concentration, the grafting efficiency may decrease due to the competing reaction of homopolymerization.[1][2]
Q4: What is a suitable temperature and reaction time for the grafting process?
Optimal conditions reported in the literature often fall in the range of 60°C for a duration of 4 hours.[2][9] It is important to note that higher temperatures can risk opening the reactive epoxy ring of the GMA molecule.[2]
Data Presentation
Table 1: Effect of GMA Concentration on Grafting Percentage (Pg) and Grafting Efficiency (GE)
| GMA Concentration (%) | Grafting Percentage (Pg) (%) | Grafting Efficiency (GE) (%) | Reference |
| 15 | - | - | [1][2] |
| 20 | 233.3 | 27.26 | [1][8] |
| 20 | 299.2 | - | [6] |
| 20 | 516 | 60.28 | [2][9] |
| 25 | Lower than 20% | Lower than 20% | [1][2] |
Note: The variability in Pg and GE at the same GMA concentration can be attributed to differences in other experimental conditions such as the source of cellulose, initiator concentration, temperature, and reaction time.
Experimental Protocols
Protocol 1: Graft Copolymerization of GMA onto Cellulose using Potassium Persulfate (KPS) Initiator
-
Cellulose Preparation: Dry a known weight of cellulose in an oven at a specified temperature (e.g., 60°C) to a constant weight.
-
Reaction Setup: In a three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the dried cellulose and the chosen solvent (e.g., a methanol/water mixture).[1][2]
-
Inert Atmosphere: Purge the flask with nitrogen for at least 30 minutes to remove any oxygen, which can inhibit the free-radical polymerization.
-
Initiator Addition: Dissolve the desired amount of KPS initiator in a small amount of the solvent and add it to the reaction flask.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60°C) with continuous stirring.[2]
-
Monomer Addition: Once the reaction temperature is stable, add the desired concentration of GMA to the flask.
-
Grafting Reaction: Allow the reaction to proceed for the specified time (e.g., 4 hours) under a nitrogen atmosphere with constant stirring.[2]
-
Reaction Quenching: After the reaction time is complete, cool the flask to room temperature.
-
Purification:
-
Filter the reaction mixture to separate the solid product.
-
Wash the product extensively with a solvent that is good for poly(GMA) (e.g., acetone) to remove any unreacted GMA and homopolymer.
-
Subsequently, wash the product with distilled water to remove any remaining initiator and solvent.
-
-
Drying: Dry the purified grafted cellulose in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Characterize the final product using techniques such as FTIR, XRD, and TGA to confirm successful grafting and determine the grafting percentage and efficiency.
Visualizations
Caption: Experimental workflow for GMA grafting onto cellulose.
Caption: Troubleshooting low grafting efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Modification of Cellulose Isolated from Coconut Dregs Using this compound (GMA) | Scientific.Net [scientific.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. "Modification of Chitosan Using this compound-grafted Cellulose" by Haya Fathana, Rahmi Rahmi et al. [kijoms.uokerbala.edu.iq]
Technical Support Center: Glycidyl Methacrylate (GMA) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of glycidyl (B131873) methacrylate (B99206) (GMA).
Troubleshooting Poor Yield and Purity
Low yield and the presence of impurities are common issues in glycidyl methacrylate synthesis. This section provides a step-by-step guide to diagnose and resolve these problems.
Question: Why is my this compound (GMA) yield consistently low?
Answer:
Low yields in GMA synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the presence of impurities. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Workflow for Low GMA Yield
Caption: Troubleshooting workflow for diagnosing low GMA yield.
Detailed Troubleshooting Steps:
-
Verify Reactant Quality and Stoichiometry:
-
Purity of Reactants: Ensure that all starting materials, particularly epichlorohydrin (B41342) and methacrylic acid (or its salt), are of high purity and free from contaminants like water. Water can lead to the formation of glycidol (B123203) and other byproducts, reducing the yield of GMA.[1]
-
Molar Ratios: The stoichiometry of the reactants is critical. An excess of epichlorohydrin is commonly used to drive the reaction to completion.[1] Refer to established protocols for optimal molar ratios.
-
-
Evaluate Reaction Conditions:
-
Temperature Control: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.[2] Temperatures that are too high can promote polymerization, while temperatures that are too low may result in an incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Assess Catalyst Activity:
-
Catalyst Selection: Quaternary ammonium (B1175870) salts and other phase-transfer catalysts are commonly used.[3] Ensure the chosen catalyst is appropriate for the specific synthesis route.
-
Catalyst Concentration and Activity: Use the correct concentration of a fresh, active catalyst. Deactivated or insufficient catalyst will result in a sluggish or incomplete reaction.
-
-
Investigate Polymerization:
-
Inhibitor Presence: GMA can readily polymerize, especially at elevated temperatures.[4] The presence of an effective polymerization inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ) or phenothiazine, is essential throughout the synthesis and purification process.[1][5]
-
Signs of Polymerization: Increased viscosity of the reaction mixture or the formation of solid precipitates can indicate premature polymerization.
-
-
Optimize Purification Process:
-
Distillation: Purification is typically achieved by vacuum distillation.[6] Losses can occur if the distillation conditions (pressure and temperature) are not optimized, leading to product decomposition or polymerization in the distillation pot.
-
Washing Steps: Washing the crude product to remove salts and other water-soluble impurities is a common step.[7] However, excessive or improper washing can lead to product loss through emulsification or hydrolysis of the epoxide ring.
-
Question: What are the common impurities in my GMA product and how can I remove them?
Answer:
The purity of this compound is crucial for its performance in downstream applications. Common impurities can arise from starting materials, side reactions, or subsequent degradation.
Common Impurities and Their Removal
| Impurity | Common Source | Recommended Removal Method |
| Epichlorohydrin | Unreacted starting material | Vacuum distillation.[1] |
| Glycidol | Hydrolysis of the epoxide ring due to the presence of water | Careful control of water content during synthesis; purification by distillation. |
| Chlorinated Byproducts | Side reactions involving the chloride ion | Washing with a dilute aqueous base solution followed by distillation.[8] |
| Polymers | Premature polymerization of GMA | Use of an effective inhibitor; filtration of the crude product before distillation. |
| Methacrylic Acid | Unreacted starting material | Washing with a dilute aqueous base solution. |
Analytical Techniques for Purity Assessment:
-
Gas Chromatography (GC): Ideal for quantifying volatile impurities like residual epichlorohydrin and glycidol.[1]
-
High-Performance Liquid Chromatography (HPLC): Can be used to analyze the purity of the final GMA product.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the characteristic functional groups of GMA (epoxide and ester) and for identifying certain impurities.[10]
-
Titration: Can be employed to determine the epoxy equivalent weight of the product, providing an indication of its purity.[11]
Frequently Asked Questions (FAQs)
Synthesis and Reaction Parameters
Q1: What are the primary synthesis routes for this compound?
A1: The two most common industrial methods for synthesizing GMA are:
-
The reaction of an alkali metal salt of methacrylic acid (e.g., sodium methacrylate) with epichlorohydrin in the presence of a phase-transfer catalyst.[3]
-
The reaction of methacrylic acid with epichlorohydrin to form an intermediate, followed by a ring-closing reaction with a base.[3] Another less common method is the transesterification reaction between glycidol and methyl methacrylate.[3]
Reaction Pathway: Methacrylic Acid and Epichlorohydrin
Caption: Synthesis of GMA from methacrylic acid and epichlorohydrin.
Q2: What is the role of the catalyst in GMA synthesis?
A2: In the reaction between the alkali metal salt of methacrylic acid and epichlorohydrin, a phase-transfer catalyst (such as a quaternary ammonium salt) is used to facilitate the transfer of the methacrylate anion from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[7] This significantly increases the reaction rate.
Q3: Why is a polymerization inhibitor necessary?
A3: this compound contains a methacrylate group which is susceptible to free-radical polymerization, especially at the elevated temperatures used during synthesis and distillation.[12] A polymerization inhibitor, such as MEHQ, is added to scavenge free radicals and prevent premature polymerization, which would otherwise lead to a significant decrease in yield and potential safety hazards.[5]
Purification and Handling
Q4: What is the best method for purifying crude this compound?
A4: Vacuum distillation is the most common and effective method for purifying GMA.[6] It allows for the separation of GMA from less volatile impurities and unreacted starting materials. It is crucial to maintain a good vacuum and control the temperature to prevent polymerization in the distillation flask. Washing the crude product with water or a dilute base solution may be necessary prior to distillation to remove salts and acidic impurities.[7][8] The use of adsorbents has also been reported to improve purity.[13]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a hazardous chemical and should be handled with appropriate safety precautions.
Safety Precautions for Handling GMA
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[14][15] |
| Ventilation | Work in a well-ventilated area or in a chemical fume hood to avoid inhaling vapors.[6] |
| Handling | Avoid contact with skin, eyes, and clothing.[14] Prevent the buildup of electrostatic charge.[14] |
| Storage | Store in a cool, dark, and well-ventilated place, away from heat, strong acids, strong bases, and oxidizing agents.[4][15] Ensure the container is tightly closed. |
| First Aid | In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[14] If inhaled, move to fresh air.[15] |
Experimental Protocols
Standard Protocol for GMA Synthesis (Methacrylic Acid and Epichlorohydrin Route)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
-
Reaction Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with methacrylic acid and a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Add a polymerization inhibitor (e.g., MEHQ).
-
-
Reaction:
-
Ring Closure:
-
Cool the reaction mixture.
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to effect the dehydrochlorination and ring closure to form GMA.
-
Control the temperature during the addition of the base as the reaction is exothermic.
-
-
Work-up and Purification:
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove any remaining salts and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Add a fresh portion of polymerization inhibitor.
-
Purify the crude GMA by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Disclaimer: The information provided in this technical support center is intended for guidance only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, and all appropriate safety precautions should be taken. Users should consult the relevant Safety Data Sheets (SDS) for all chemicals used.
References
- 1. US5380884A - Method for producing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Synthesis, Properties, and Applications [eureka.patsnap.com]
- 4. ICSC 1679 - this compound [inchem.org]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. inis.iaea.org [inis.iaea.org]
- 8. EP0761660A1 - Process for producing glycidyl ester of acrylic acid or methacrylic acid - Google Patents [patents.google.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JPH07118251A - Production of glycidyl (meth)acrylate - Google Patents [patents.google.com]
- 14. utsi.edu [utsi.edu]
- 15. fishersci.com [fishersci.com]
Side reactions of glycidyl methacrylate's epoxy group in aqueous solutions.
Welcome to the Technical Support Center for Glycidyl (B131873) Methacrylate (B99206) (GMA). This resource is designed for researchers, scientists, and drug development professionals working with GMA in aqueous environments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the side reactions of GMA's epoxy group.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the epoxy group of glycidyl methacrylate in aqueous solutions?
A1: The primary side reactions of the epoxy group of GMA in water are hydrolysis and reactions with other nucleophiles present in the solution. The specific reaction pathway is highly dependent on the pH of the medium. In acidic conditions (e.g., pH 3.5), the main reaction is the acid-catalyzed ring-opening of the epoxide to form a diol.[1][2][3][4][5] Under basic conditions (e.g., pH 10.5), both base-catalyzed hydrolysis of the epoxy group and transesterification of the methacrylate ester can occur.[1][4] For reactions with macromolecules containing hydroxyl groups in basic media, the epoxide ring-opening is the preferred pathway.[1][4]
Q2: How does pH affect the stability of the epoxy group of GMA?
A2: The pH of the aqueous solution is a critical factor in the stability of GMA's epoxy group.
-
Acidic pH (pH < 7): Acidic conditions catalyze the hydrolysis of the epoxy group, leading to the formation of 2,3-dihydroxypropyl methacrylate. The reaction rate increases with decreasing pH.
-
Neutral pH (pH ≈ 7): At neutral pH, the hydrolysis of the epoxy group is generally slow. One estimate for the half-life of the epoxy group at pH 7 is approximately 31 years, based on an estimated base-catalyzed second-order hydrolysis rate constant.[6] However, it's important to note that other factors like temperature and the presence of nucleophiles can influence this.
-
Basic pH (pH > 7): Basic conditions also promote the ring-opening of the epoxy group through hydrolysis.[1][4] The rate of hydrolysis increases with increasing pH. For instance, the estimated half-life of the epoxy group at pH 8 is about 3 years.[6] Additionally, at high pH, transesterification of the methacrylate group can become a competing side reaction.[1][4]
Q3: What is the influence of temperature on the side reactions of GMA's epoxy group?
A3: As with most chemical reactions, temperature significantly influences the rate of GMA's epoxy group side reactions. Increased temperature will accelerate the rate of hydrolysis across all pH ranges. For example, in the reaction of GMA with carboxylic acids in an aqueous medium, higher temperatures (70-80 °C) can accelerate the ring-opening reaction.[5] Therefore, for applications requiring the stability of the epoxy group, it is recommended to work at lower temperatures and to store GMA solutions appropriately.
Q4: Can I store prepared aqueous solutions of GMA?
A4: Due to the potential for hydrolysis, long-term storage of GMA in aqueous solutions is generally not recommended, especially if the integrity of the epoxy group is critical for your application. If storage is necessary, it should be done at low temperatures (2-8 °C) and ideally at a pH close to neutral.[7] The stability of GMA is also affected by the presence of oxygen, which is required for the stabilizer to be effective. Therefore, GMA should be stored in air and not under inert gases.[7] It is always best to prepare fresh solutions of GMA immediately before use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction with target nucleophile | 1. Hydrolysis of the epoxy group: The epoxy ring may have opened due to acidic or basic conditions, or prolonged exposure to the aqueous environment. | - Verify the pH of your reaction mixture and adjust to a range where the epoxy group is more stable (ideally near neutral, if compatible with your reaction).- Prepare fresh GMA solutions immediately before use.- Minimize reaction time and temperature where possible. |
| 2. Competing reactions: Other nucleophiles in your buffer (e.g., amines, thiols) may be reacting with the GMA. | - Use a non-nucleophilic buffer (e.g., phosphate, MES) if possible.- If a nucleophilic buffer is unavoidable, consider increasing the concentration of your target nucleophile. | |
| Inconsistent reaction results | 1. Variability in GMA solution stability: The concentration of active epoxy groups may be decreasing over time due to hydrolysis. | - Always use freshly prepared GMA solutions.- Standardize your GMA solution by titration before each use to determine the exact concentration of epoxy groups (see Experimental Protocols section). |
| 2. Temperature fluctuations: Inconsistent reaction temperatures can lead to variable reaction rates. | - Use a temperature-controlled reaction setup (e.g., water bath, heating block) to maintain a constant temperature. | |
| Formation of insoluble byproducts | 1. Polymerization of the methacrylate group: The methacrylate group of GMA can polymerize, especially at elevated temperatures or in the presence of initiators. | - Add a suitable polymerization inhibitor (e.g., MEHQ) if not already present.- Avoid high temperatures and exposure to UV light.- Ensure GMA is stored with access to air, as oxygen is necessary for the stabilizer to function.[7] |
| 2. Cross-linking reactions: If your target molecule has multiple nucleophilic sites, it can lead to cross-linking and precipitation. | - Adjust the stoichiometry of your reactants to favor mono-substitution.- Consider a protection-deprotection strategy for your target molecule if possible. |
Quantitative Data Summary
| Parameter | Effect on Epoxy Group Stability in Aqueous Solution | General Trend |
| pH | Controls the rate and mechanism of hydrolysis. | Stability is generally highest near neutral pH and decreases in both acidic and basic conditions. |
| Temperature | Affects the rate of all side reactions. | Higher temperatures lead to faster degradation of the epoxy group. |
| Buffer Composition | Nucleophilic buffer components can compete with the intended reaction. | Buffers containing amines or thiols will react with the epoxy group. |
| Time | The extent of side reactions increases with time. | Minimize the time GMA is in an aqueous solution before use. |
Experimental Protocols
Titration Method for Determining Epoxy Group Concentration
This method is used to quantify the concentration of active epoxy groups in a GMA solution.
Principle: The epoxy ring is opened by a known excess of a hydrohalic acid (e.g., HBr or HCl). The unreacted acid is then back-titrated with a standardized base.
Procedure (using HCl in an aqueous medium): [8]
-
Preparation of Reagents:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein (B1677637) indicator.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the GMA-containing sample (e.g., 0.3-0.5 g) into a stoppered conical flask.
-
-
Reaction:
-
Add a known excess volume of the standardized HCl solution (e.g., 2-3 mL of a solution prepared by mixing 10 mL of concentrated HCl with 40-50 mL of distilled water) to the flask.[8]
-
Mix well and incubate in a constant temperature water bath (e.g., 40-45 °C) for a defined period (e.g., 2-3 hours) to ensure complete reaction.[8]
-
-
Titration:
-
Cool the flask to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the unreacted HCl with the standardized NaOH solution until a persistent faint pink color is observed.
-
-
Blank Titration:
-
Perform a blank titration using the same volume of HCl solution without the GMA sample.
-
-
Calculation:
-
The amount of HCl that reacted with the epoxy groups is the difference between the volume of NaOH used for the blank and the sample titrations. From this, the epoxy group concentration can be calculated.
-
HPLC Method for Monitoring GMA and its Hydrolysis Products
Principle: Reversed-phase HPLC can be used to separate and quantify GMA from its more polar hydrolysis product, 2,3-dihydroxypropyl methacrylate.
Typical HPLC Conditions: [1][9][10]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid, e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at a suitable wavelength (e.g., around 210 nm for the methacrylate chromophore).
-
Quantification: Use external standards of known concentrations of GMA and its hydrolysis product to create calibration curves.
1H-NMR Spectroscopy for Monitoring Side Reactions
Principle: 1H-NMR can be used to monitor the disappearance of the proton signals corresponding to the epoxy group and the appearance of signals from the resulting diol.
Procedure:
-
Dissolve the GMA sample in a suitable deuterated solvent (e.g., D2O with a co-solvent if needed for solubility).
-
Acquire a 1H-NMR spectrum at time zero. The characteristic proton signals for the epoxy ring of GMA appear around 2.7, 2.9, and 3.2 ppm.[11][12]
-
Incubate the sample under the desired conditions (pH, temperature).
-
Acquire spectra at different time points.
-
The decrease in the integral of the epoxy proton signals and the appearance of new signals corresponding to the diol product can be used to follow the reaction kinetics.[11]
Visualizations
Caption: Reaction pathways of GMA's epoxy group in aqueous solutions under different conditions.
Caption: Troubleshooting flowchart for inconsistent GMA reaction outcomes.
Caption: Experimental workflow for the titration of GMA's epoxy groups.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jamorin.com [jamorin.com]
- 8. CN103234963A - Epoxide number measuring method for water-based epoxy compound - Google Patents [patents.google.com]
- 9. hiranuma.com [hiranuma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of Glycidyl Methacrylate (GMA)-Based Polymers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the thermal stability of glycidyl (B131873) methacrylate (B99206) (GMA)-based polymers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, processing, and analysis of GMA-based polymers.
Q1: My poly(GMA) homopolymer is degrading at a lower temperature than expected. What are the potential causes?
A1: Premature thermal degradation of poly(GMA) can stem from several factors:
-
Residual Initiator or Monomer: Unreacted monomers or initiator fragments can create weak links in the polymer backbone, initiating degradation at lower temperatures.[1] The synthesis and purification process is critical to remove impurities.[2]
-
Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of chain ends, which are often less stable and can be points of initiation for thermal degradation.
-
Chain Structure: The thermal degradation of methacrylate polymers like PMMA, a close relative of poly(GMA), is known to be initiated at weak links such as head-to-head linkages or unsaturated chain ends formed during polymerization.[3][4]
-
Oxidation: If not handled under an inert atmosphere, the polymer can be susceptible to oxidative degradation, which can lower its thermal stability.
Q2: My TGA thermogram for a GMA copolymer shows two distinct weight loss steps. What do these represent?
A2: A multi-step degradation profile is common for complex polymers. For GMA-based copolymers, these steps often correspond to:
-
First Step (Lower Temperature): This is typically attributed to the decomposition of the polymer's side chains.[5] For poly(GMA), this would involve the degradation of the glycidyl group.
-
Second Step (Higher Temperature): This major weight loss is usually associated with the degradation of the main polymer backbone (main-chain scission).[5][6]
For example, the thermal degradation of GMA-acrylonitrile copolymers also proceeds in two main steps.[6]
Q3: How can I effectively increase the thermal decomposition temperature of my GMA-based polymer?
A3: Several strategies can be employed to enhance thermal stability:
-
Copolymerization: Introducing a more thermally stable comonomer can significantly increase the overall stability of the resulting copolymer. For instance, incorporating acrylonitrile (B1666552) into a GMA polymer matrix has been shown to increase thermal stability.[6] Similarly, grafting GMA onto polypropylene (B1209903) can slightly improve the thermal stability of the base polymer.[7]
-
Crosslinking: The pendant epoxy groups of GMA are ideal for crosslinking reactions.[8] By reacting them with multifunctional agents like amines or carboxylic acids, you can create a network structure.[9][10] This crosslinked network restricts polymer chain mobility and requires more energy to break down, thus enhancing thermal stability.[11]
-
Addition of Nanofillers: Incorporating nanofillers, such as nanoclay, into the PLA/PBAT/GMA blend has been shown to improve thermal properties.[12] Nanocomposites often exhibit enhanced thermal stability due to the barrier effect of the nanoparticles and their interaction with the polymer matrix.[5]
Q4: My polymer's glass transition temperature (Tg) is different from the literature value. Why?
A4: The glass transition temperature (Tg) of poly(GMA) is reported to be around 70 °C.[13][14] However, several factors can influence this value:
-
Copolymer Composition: The Tg of a copolymer typically falls between the Tgs of the respective homopolymers. Increasing the content of a comonomer with a lower Tg (like n-butyl acrylate, Tg = -53 °C) will decrease the copolymer's Tg.[13][14]
-
Molecular Weight: Tg is dependent on the molecular weight of the polymer, though this effect becomes less pronounced at very high molecular weights.
-
Crosslinking: Increased crosslink density restricts chain rotation, leading to a higher Tg.
-
Plasticization: The presence of residual solvents, monomers, or low molecular weight additives can act as plasticizers, increasing chain mobility and lowering the Tg.
Q5: Can the epoxy group of GMA react or cause instability during experiments?
A5: Yes, the epoxy ring is highly reactive and can be opened by various nucleophiles, including amines, thiols, carboxylic acids, and even water under certain conditions (e.g., elevated temperatures or presence of a catalyst).[10][15] This reactivity is beneficial for crosslinking and functionalization but can also be a source of instability.[10] For instance, unintended reactions during processing or storage can lead to premature crosslinking, altering the material's properties.[10] It is crucial to control reaction conditions like temperature and to be aware of the chemical environment of the polymer.
Quantitative Data on Thermal Properties
The following tables summarize key thermal properties of various GMA-based polymers from cited literature.
Table 1: Thermogravimetric Analysis (TGA) Data for GMA Copolymers
| Polymer System | T5% (°C) (a) | T10% (°C) (b) | Tmax (°C) (c) | Char Yield at 600°C (%) |
|---|---|---|---|---|
| Poly(GMA-co-AN) [6] | Varies with AN content | - | Shifts to higher temp with AN | - |
| Poly(GMA-co-EGDMA) [16] | - | ~249 | - | - |
| Cured Poly(GMA-stat-C13MA) [5] | ~292 | - | 317, 404 | ~13 |
| Cured Poly(GMA-stat-C13MA) + 4% Nanofiller [5]| ~304 | - | 337, 421 | - |
(a) T5%: Temperature at 5% weight loss. (b) T10%: Temperature at 10% weight loss, often considered the onset of significant degradation.[17] (c) Tmax: Temperature of maximum rate of decomposition from DTG curve.
Table 2: Differential Scanning Calorimetry (DSC) Data for GMA Copolymers
| Polymer System | Glass Transition Temp (Tg) (°C) | Melting Temp (Tm) (°C) |
|---|---|---|
| Poly(GMA) Homopolymer [13][14] | ~70 | Amorphous |
| Poly(GMA-b-EG) [18] | 28 | - |
| Poly(BA-co-GMA) [13][14] | -53 to 70 (increases with GMA content) | Amorphous |
| GMA-grafted Polypropylene (PP-g-GMA) [7] | - | Higher than neat PP |
Experimental Protocols
Detailed methodologies for common thermal analysis techniques are provided below.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of a GMA-based polymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at a suitable temperature (e.g., 60 °C) for 12-24 hours to remove any residual solvent or moisture.
-
Instrument Setup:
-
Place 5-10 mg of the dried polymer sample into a clean TGA pan (typically alumina (B75360) or platinum).
-
Place the pan into the TGA instrument's microbalance.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[16]
-
Temperature Program:
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature to obtain the TGA curve.
-
Plot the derivative of the weight loss with respect to temperature (dW/dT) to obtain the DTG curve.
-
From the TGA curve, determine key parameters like the onset decomposition temperature and the temperatures for 5% and 10% weight loss (T5%, T10%).
-
From the DTG curve, identify the peak temperature(s) (Tmax), which correspond to the point of maximum degradation rate for each step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures.
Methodology:
-
Sample Preparation: Dry the polymer sample as described in the TGA protocol. Accurately weigh 5-10 mg of the sample into a DSC pan (typically aluminum). Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., -70 °C) to a temperature well above its expected Tg or Tm (e.g., 200 °C) at a standard rate of 10 °C/min.[19] This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization (Tc) if the material is semi-crystalline.
-
Second Heating Scan: Heat the sample again at the same rate (10 °C/min). This scan provides data on a sample with a controlled thermal history.[19]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature.
-
Glass Transition (Tg): Identify the Tg from the second heating scan as the midpoint of the step-like change in the heat flow baseline.[19][20]
-
Crystallization (Tc): Identify the Tc from the cooling scan as the peak of the exothermic transition.
-
Melting (Tm): Identify the Tm from the heating scans as the peak of the endothermic transition.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key concepts for improving the thermal stability of GMA-based polymers.
Caption: Troubleshooting workflow for diagnosing and addressing low thermal stability.
Caption: Key strategies for enhancing the thermal stability of GMA-based polymers.
Caption: Relationship between polymer structure and resulting thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Based Copolymers as Healing Agents of Waterborne Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. polymersource.ca [polymersource.ca]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Challenges in controlling the porosity of glycidyl methacrylate monoliths.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycidyl (B131873) methacrylate (B99206) (GMA) monoliths. The information provided addresses common challenges encountered when controlling the porosity of these materials during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered during the synthesis of GMA monoliths.
| Problem ID | Observed Problem | Potential Causes | Suggested Solutions |
| P01 | Monolith detaches from the column wall (wall effect). | 1. Poor adhesion between the polymer and the housing material. 2. Polymer shrinkage during polymerization. 3. Incompatible housing material. | 1. Pre-treat the column wall with a vinyl-containing silanizing agent (e.g., 3-(trimethoxysilyl)propyl methacrylate) to create covalent bonds with the monolith.[1] 2. Optimize the polymerization mixture to minimize shrinkage; this can sometimes be achieved by adjusting the porogen composition. 3. Use housing materials known for good adhesion, such as fused silica (B1680970) capillaries. For larger diameter tubes (e.g., polypropylene), a multi-step anchoring protocol may be necessary.[1] |
| P02 | Inconsistent or non-reproducible pore structure. | 1. Inhomogeneous polymerization mixture. 2. Temperature fluctuations during polymerization. 3. Incomplete degassing of the monomer mixture. | 1. Ensure thorough mixing of the monomer, crosslinker, porogens, and initiator using sonication before filling the column. 2. Use a thermostatically controlled water bath or oven to maintain a stable polymerization temperature.[2][3] 3. Degas the polymerization mixture thoroughly by purging with an inert gas (e.g., nitrogen) or by sonication to remove dissolved oxygen, which can inhibit polymerization.[1] |
| P03 | High backpressure during use. | 1. Pore size is too small. 2. Blockage of pores by unreacted components or fines. | 1. Increase the average pore size by: - Adjusting the porogen composition (e.g., increasing the proportion of a "good" solvent for the polymer).[3][4] - Decreasing the polymerization temperature.[3][4] - Decreasing the amount of crosslinker.[4] 2. After polymerization, thoroughly wash the monolith with a suitable solvent (e.g., methanol) to remove porogens and unreacted monomers.[1] |
| P04 | Low porosity or surface area. | 1. Suboptimal porogen composition. 2. Incorrect monomer-to-porogen ratio. 3. Extended polymerization time. | 1. The choice of porogenic solvent is critical. A "poorer" solvent for the polymer will lead to earlier phase separation and larger pores.[4] Common porogens for GMA monoliths include cyclohexanol (B46403) and dodecanol.[5] 2. Systematically vary the monomer-to-porogen ratio to find the optimal conditions for your application.[6][7] 3. Increasing polymerization time can sometimes lead to a reduction in surface area and porosity.[8] |
| P05 | Heterogeneous pore structure across the monolith. | 1. Radial temperature gradients, especially in larger diameter columns. 2. Gravitational effects during polymerization. | 1. For larger diameter monoliths, consider using a complex thermal gradient during polymerization to ensure uniform heating.[1] 2. Position the column vertically during polymerization to minimize gravitational effects on the forming polymer structure.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the porosity of GMA monoliths?
A1: The porous properties of GMA monoliths are primarily controlled by several key variables in the polymerization mixture and process:
-
Porogenic Solvent Composition: The type and ratio of porogens (solvents) used are critical. The solvating power of the porogen for the forming polymer chain determines the point of phase separation, which in turn dictates the pore structure. A poorer solvent generally leads to larger pores.[3][4]
-
Monomer-to-Porogen Ratio: This ratio influences the overall pore volume.[6][7]
-
Crosslinker Percentage: The amount of crosslinking monomer (e.g., ethylene (B1197577) glycol dimethacrylate, EDMA) affects the size of the polymer globules that form the monolith structure. A higher crosslinker concentration often leads to smaller pores.[4]
-
Polymerization Temperature: Temperature affects the polymerization kinetics. Lower temperatures can lead to larger pores.[3]
-
Initiator Concentration: The concentration of the initiator can influence the speed of polymerization and consequently the final porous structure.
Q2: How can I increase the average pore size of my GMA monolith?
A2: To increase the average pore size, you can try the following adjustments:
-
Modify the Porogen System: Increase the proportion of a thermodynamically "poorer" solvent for the polymer in your porogen mixture. This will cause an earlier phase separation during polymerization, resulting in larger pores.[4]
-
Decrease the Polymerization Temperature: Lowering the temperature can slow down the polymerization kinetics, allowing for the formation of larger porous structures.[3]
-
Decrease the Crosslinker Concentration: Reducing the amount of crosslinking agent can lead to the formation of larger polymer globules and consequently larger pores.[4]
Q3: What are common porogens used for GMA monolith synthesis?
A3: A variety of porogenic solvents can be used, often in combination, to fine-tune the porous properties of GMA monoliths. Some commonly used porogens include:
-
Cyclohexanol[5]
-
1-Dodecanol[5]
-
1,4-Butanediol[1]
-
1-Propanol[1]
-
Toluene[7]
-
Poly(ethylene glycol) (PEG)[9]
Q4: My monolith looks good, but the performance in chromatography is poor (e.g., band broadening). What could be the cause?
A4: Poor chromatographic performance, despite a visually acceptable monolith, can be due to several factors:
-
Wall Effect: Even a small gap between the monolith and the column wall can lead to significant band broadening. Ensure proper wall anchoring.[1][10]
-
Heterogeneous Pore Structure: A non-uniform pore structure can lead to different flow paths and band broadening. This can be caused by temperature gradients during polymerization.[1]
-
Low Surface Area: While macroporosity is important for flow, a sufficient mesoporous structure within the polymer globules is necessary for good separation. The porogen composition plays a key role in developing this dual porosity.
Quantitative Data Summary
The following table summarizes typical ranges for components in a GMA monolith polymerization mixture, as found in the literature. Note that these are starting points, and optimization is crucial for specific applications.
| Parameter | Component | Typical Range | Reference |
| Monomer | Glycidyl Methacrylate (GMA) | 20 - 30% (w/w) | [1],[2] |
| Crosslinker | Ethylene Glycol Dimethacrylate (EDMA) | 10 - 20% (w/w) | [1],[2] |
| Porogen 1 | 1,4-Butanediol | ~35% (w/w) | [1] |
| Porogen 2 | 1-Propanol | ~44% (w/w) | [1] |
| Porogen 3 | Water | ~9% (w/w) | [1] |
| Porogen 4 | Cyclohexanol | 30 - 60% (w/w) | [3] |
| Porogen 5 | Dodecanol | 3 - 30% (w/w) | [3],[2] |
| Initiator | Azobisisobutyronitrile (AIBN) | ~1% (w/w, relative to monomers) | [1],[2] |
| Polymerization Temperature | 55 - 80 °C | [3] | |
| Polymerization Time | 22 - 24 hours | [1],[2] |
Experimental Protocols
Protocol 1: Preparation of a Poly(GMA-co-EDMA) Monolith in a Fused-Silica Capillary
This protocol is a generalized procedure based on common practices reported in the literature.[2]
1. Capillary Pre-treatment (Vinylization): a. Flush a fused-silica capillary with 1 M sodium hydroxide, followed by deionized water, and then acetone. Dry the capillary with a stream of nitrogen. b. Fill the capillary with a solution of 3-(trimethoxysilyl)propyl methacrylate in a suitable solvent (e.g., toluene). c. Seal the ends of the capillary and heat at an elevated temperature (e.g., 100 °C) for several hours. d. Flush the capillary with the solvent and dry with nitrogen.
2. Preparation of the Polymerization Mixture: a. In a vial, combine the desired amounts of this compound (monomer), ethylene dimethacrylate (crosslinker), porogenic solvents (e.g., cyclohexanol and 1-dodecanol), and the initiator (e.g., AIBN). b. Sonicate the mixture for at least 15 minutes to ensure homogeneity.[2] c. Degas the mixture by purging with nitrogen for 5-10 minutes to remove dissolved oxygen.[2]
3. Polymerization: a. Fill the pre-treated capillary with the polymerization mixture. b. Seal both ends of the capillary. c. Submerge the capillary in a thermostatically controlled water bath set to the desired polymerization temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).[2]
4. Post-Polymerization Washing: a. After polymerization, connect the capillary to an HPLC pump. b. Wash the monolith with a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low flow rate to remove the porogens and any unreacted components.
Visualizations
References
- 1. Fabrication of a GMA-co-EDMA Monolith in a 2.0 mm i.d. Polypropylene Housing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroporous Monolithic Polymers: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity monolith chromatography: a review of general principles and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design of Pore Parameters in Monodisperse Porous Poly(this compound-co-ethylene glycol dimethacrylate) Particles Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Poly(this compound- co-ethylene glycol dimethacrylate) Monolith with Dual Porosity for Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Glycidyl Methacrylate (GMA) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycidyl (B131873) methacrylate (B99206) (GMA). It offers detailed methods for purifying GMA to remove common impurities and ensure high purity for experimental use.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of glycidyl methacrylate.
1.1 Issue: Polymerization of GMA during distillation.
Question: I am trying to purify this compound by vacuum distillation, but it keeps polymerizing in the distillation flask. How can I prevent this?
Answer: Spontaneous polymerization is a primary challenge during the distillation of GMA due to its high reactivity, especially at elevated temperatures.[1][2] Here are several steps you can take to prevent this:
-
Ensure the presence of a polymerization inhibitor: Commercial GMA is typically supplied with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ).[3] For distillation, it is crucial to ensure an adequate amount of inhibitor is present. You may need to add a non-volatile polymerization inhibitor to the distillation pot. Phenothiazine (B1677639) is an effective high-temperature inhibitor.[2]
-
Maintain a low distillation temperature: Use a high-vacuum system to lower the boiling point of GMA. Distillation is often carried out at a reduced pressure of 3-13 mm Hg, which allows for a lower distillation temperature, typically between 65°C and 85°C.[4]
-
Introduce air or an oxygen-containing gas: A small, controlled stream of air or an oxygen/nitrogen mixture into the distillation flask can help to inhibit radical polymerization.[2][5]
-
Avoid localized overheating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Overheating can initiate polymerization.
-
Clean equipment thoroughly: Ensure all glassware is meticulously cleaned to remove any acidic or basic residues that could catalyze polymerization.
1.2 Issue: Incomplete removal of epichlorohydrin (B41342).
Question: After vacuum distillation, my GMA still contains a significant amount of epichlorohydrin. What is a more effective method to remove it?
Answer: Epichlorohydrin is a common impurity from the synthesis of GMA and can be difficult to remove completely by simple distillation due to its boiling point.[6] Here are some advanced techniques:
-
Azeotropic Distillation: This is a highly effective method. By introducing a solvent like water, a low-boiling azeotrope with epichlorohydrin is formed, which can be distilled off at a lower temperature.[5] A multi-stage distillation process can be employed for higher purity.[5][7]
-
Steam Distillation/Stripping: Blowing steam through the crude GMA under reduced pressure can effectively remove residual epichlorohydrin.[4] This is often performed after an initial distillation to remove the bulk of the epichlorohydrin.[4]
-
Treatment with inactivating additives: Certain additives can react with residual catalysts that may promote the formation of epichlorohydrin from byproducts during distillation.[2]
1.3 Issue: Presence of acidic or basic impurities.
Question: My GMA has a low pH and seems to be unstable. How can I remove acidic or basic impurities?
Answer: Acidic or basic residues, often from catalysts used in synthesis, can affect the stability of GMA and interfere with subsequent reactions.[1]
-
Washing: Washing the crude GMA with a dilute aqueous solution of sodium hydroxide (B78521) (2-5%) can neutralize and remove acidic impurities. This should be followed by several washes with distilled water to remove the base and any salts formed.[4][8]
-
Adsorption: For the removal of basic catalysts, such as tertiary amines, treatment with montmorillonite (B579905) minerals (a type of bentonite (B74815) clay) has been shown to be effective.[9][10] The crude GMA is stirred with the mineral and then filtered before distillation.[9]
Section 2: Frequently Asked Questions (FAQs)
2.1 What are the common impurities in commercial this compound?
Common impurities depend on the synthesis route but often include:
-
Epichlorohydrin: A reactant in one of the common synthesis pathways.[3]
-
Chlorine Compounds: Other chlorine-containing molecules related to epichlorohydrin.[11]
-
Methacrylic Acid: An unreacted starting material.[3]
-
Glycidol: Another potential starting material or byproduct.
-
Catalysts: Basic catalysts like tertiary amines or quaternary ammonium (B1175870) salts used during synthesis.[1][12]
-
Inhibitors: Phenolic compounds like monomethyl ether hydroquinone (MEHQ) are added to prevent polymerization during storage.[3]
2.2 How can I verify the purity of my purified GMA?
Several analytical techniques can be used to assess the purity of GMA:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful methods to separate and identify volatile impurities. GC can provide quantitative data on the percentage of GMA and its impurities.[1][4][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups of GMA and to detect the presence of impurities by comparing the spectrum to a reference.[11][14]
-
Titration: The epoxy content of GMA can be determined by titration, which provides a measure of the concentration of the active epoxide groups.[15]
2.3 Do I need to remove the polymerization inhibitor before use?
For most polymerization reactions, the small amount of inhibitor present in commercial GMA does not need to be removed. However, for certain sensitive applications or kinetic studies, removal may be necessary.
2.4 How can I remove the polymerization inhibitor (e.g., MEHQ)?
The most common method for removing phenolic inhibitors like MEHQ is to wash the GMA with an aqueous sodium hydroxide solution. The inhibitor is deprotonated to its phenolate (B1203915) salt, which is soluble in the aqueous layer and can be separated. This should be followed by washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663). Alternatively, passing the GMA through a column of a suitable inhibitor-remover resin is a convenient method.[16][17] It is critical to use the inhibitor-free GMA immediately or store it at a low temperature in the dark to prevent polymerization.
Section 3: Experimental Protocols
3.1 Protocol for Purification of GMA by Vacuum Distillation
This protocol describes a standard laboratory-scale vacuum distillation of GMA.
-
Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Use a vacuum pump with a cold trap and a pressure gauge.
-
Inhibitor Addition: To the crude GMA in the distillation flask, add a non-volatile polymerization inhibitor such as phenothiazine (0.1% w/w).
-
Vacuum Application: Slowly apply vacuum to the system, ensuring all joints are well-sealed.
-
Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Distillation: Collect the GMA fraction at the appropriate temperature and pressure. Refer to the table below for typical parameters.
-
Storage: Store the purified GMA at 2-8°C in a tightly sealed container, and consider adding a fresh inhibitor if it will be stored for an extended period.
3.2 Protocol for Washing Crude GMA
This protocol is for removing water-soluble impurities like salts and some catalysts.
-
Liquid-Liquid Extraction: Place the crude GMA in a separatory funnel.
-
Base Wash (Optional): Add an equal volume of a 5% aqueous sodium hydroxide solution. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Water Wash: Add an equal volume of deionized water. Shake and separate as in the previous step. Repeat the water wash 2-3 times until the aqueous layer is neutral.
-
Brine Wash: Wash with an equal volume of saturated sodium chloride solution to aid in the removal of residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter to remove the drying agent. The washed and dried GMA is now ready for distillation.
Section 4: Data Presentation
Table 1: Comparison of GMA Purification Methods
| Purification Method | Target Impurity | Typical Conditions | Resulting Purity/Impurity Level | Reference(s) |
| Vacuum Distillation | General high-boiling and low-boiling impurities | 3-13 mmHg, 65-100°C (bottom temp) | >99.0% GMA, <40 ppm epichlorohydrin | [4] |
| Azeotropic Distillation with Water | Epichlorohydrin, other light impurities | Two-stage distillation, first with water to remove light azeotropes | High purity GMA, free from heavy impurities | [5] |
| Stripping with O₂/N₂ Gas followed by Distillation | Chlorine compounds, epichlorohydrin | Gas flow at 68-70°C, 5 mmHg, followed by vacuum distillation | Chlorine concentration reduced from 4600 ppm to 90 ppm | [2] |
| Treatment with Montmorillonite | Basic catalysts (e.g., tertiary amines) | Stirring with mineral at room temp, followed by filtration and distillation | Basic components not detected after treatment | [9] |
| Column Chromatography | General impurities | Silica gel, n-hexane/ether eluent | 99.4% purity (GC) | [1] |
Section 5: Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for GMA purification issues.
References
- 1. Page loading... [guidechem.com]
- 2. data.epo.org [data.epo.org]
- 3. nbinno.com [nbinno.com]
- 4. US5380884A - Method for producing this compound - Google Patents [patents.google.com]
- 5. US5207874A - Process for the purification of glycidyl (meth)acrylate - Google Patents [patents.google.com]
- 6. US4755262A - Method for purification of glycidyl acrylate or this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. JP3250200B2 - Purification method of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN1569823A - Method for preparing this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Phase Separation in Glycidyl Methacrylate (GMA) Copolymer Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycidyl (B131873) methacrylate (B99206) (GMA) copolymer systems. The following sections address common issues related to phase separation that may be encountered during synthesis, purification, and application of these versatile polymers.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems related to phase separation in your GMA copolymer experiments.
Issue 1: Phase separation during copolymerization
Q1: My reaction mixture became cloudy or precipitated during polymerization. What is happening and how can I fix it?
A1: This indicates that the growing copolymer has become insoluble in the reaction solvent, leading to macroscopic phase separation. This can be caused by several factors:
-
Poor Solvent Choice: The solvent may not be a good solvent for the final copolymer, even if it dissolves the initial monomers. For instance, a copolymer may become less soluble as its molecular weight increases.
-
Copolymer Composition: If you are copolymerizing GMA with a monomer that has very different solubility characteristics (e.g., a very hydrophobic or hydrophilic comonomer), the resulting copolymer may not be soluble in the chosen solvent.
-
High Monomer Concentration: At high concentrations, the polymer chains are more likely to interact with each other and precipitate if the solvent is not ideal.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that is known to be a good solvent for both the comonomers and the expected copolymer. Toluene (B28343), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are commonly used for GMA copolymerizations.[1][2][3] For more polar comonomers, a more polar solvent like dimethylformamide (DMF) might be necessary. The solvating power of the diluent has a strong effect on phase separation.[4]
-
Reduce Monomer Concentration: Lowering the total monomer concentration can help keep the growing polymer chains in solution. A typical concentration is around 10-30% w/v.[1]
-
Adjust Temperature: Increasing the reaction temperature can sometimes improve solubility. However, be mindful of the initiator's decomposition rate and potential side reactions at higher temperatures.
-
Consider a Different Polymerization Method: If solution polymerization is consistently failing, emulsion or suspension polymerization can be viable alternatives, as the polymer is formed in dispersed particles rather than in solution.[5]
Issue 2: Phase separation after polymerization (during purification or storage)
Q2: My GMA copolymer was soluble in the reaction solvent, but it precipitated when I tried to purify it by precipitation in a non-solvent. Now it won't redissolve. What should I do?
A2: This is a common issue, especially with amorphous polymers that can form tightly packed aggregates upon precipitation.
Troubleshooting Steps:
-
Optimize Precipitation:
-
Slow Addition: Add the polymer solution dropwise into a vigorously stirred non-solvent. This promotes the formation of fine particles that are easier to redissolve.
-
Choice of Non-Solvent: Use a non-solvent that is completely miscible with your solvent but a strong non-solvent for the polymer. Common choices for polymers synthesized in THF or toluene include cold hexane, methanol, or diethyl ether.[1]
-
-
Redissolving stubborn polymers:
-
Use a Stronger Solvent: Try redissolving the polymer in a better solvent than the one used for polymerization.
-
Gentle Heating: Gently warming the mixture while stirring can aid dissolution.
-
Sonication: Using an ultrasonic bath can help break up aggregates.
-
-
Alternative Purification: If precipitation is problematic, consider dialysis to remove unreacted monomers and initiator residues, especially for water-soluble or amphiphilic copolymers.
Q3: My purified GMA copolymer solution is showing signs of cloudiness or gelation upon storage. Why is this happening?
A3: This could be due to slow phase separation (aging) or premature crosslinking of the polymer chains. The epoxy groups on GMA are reactive and can undergo ring-opening reactions, leading to crosslinking, especially if residual initiators, catalysts, or nucleophilic impurities are present.[6]
Troubleshooting Steps:
-
Ensure Purity: Thoroughly purify the copolymer to remove any substances that could catalyze the ring-opening of the epoxy group.
-
Proper Storage: Store the copolymer solution at a low temperature (e.g., in a refrigerator) to slow down any potential crosslinking reactions. Store solid, purified polymers in a cool, dark, and dry place.
-
Solvent Choice for Storage: Ensure the solvent used for storage is an excellent solvent for the copolymer to prevent slow precipitation.
Issue 3: Microphase separation in block copolymers
Q4: I synthesized a GMA block copolymer, but I'm not observing the expected microphase separation. How can I induce or enhance it?
A4: Microphase separation in block copolymers is driven by the incompatibility of the different polymer blocks. If the blocks are too short or too compatible, you may not see well-defined nanostructures.
Troubleshooting Steps:
-
Increase Molecular Weight: Higher molecular weight block copolymers have a greater thermodynamic driving force for phase separation.
-
Increase Block Incompatibility: The Flory-Huggins interaction parameter (χ) between the blocks determines their incompatibility. If the comonomer block is too similar to the PGMA block, phase separation may not occur.
-
Thermal Annealing: Annealing the polymer film above the glass transition temperatures (Tg) of both blocks allows the polymer chains to rearrange and form ordered microstructures.
-
Solvent Vapor Annealing: Exposing the polymer film to a vapor of a solvent that selectively swells one of the blocks can also promote the formation of well-ordered domains.
Q5: My GMA block copolymer shows disordered or poorly formed microphase-separated domains. How can I improve the ordering?
A5: Poorly defined domains can result from a high polydispersity index (PDI), improper annealing, or the copolymer composition being in a region of the phase diagram that favors disordered structures.
Troubleshooting Steps:
-
Use a Controlled Polymerization Technique: Atom Transfer Radical Polymerization (ATRP) or other controlled/"living" polymerization methods can produce block copolymers with low PDI, which is crucial for forming well-ordered microstructures.[7]
-
Optimize Annealing Conditions: Experiment with different annealing temperatures and times. Be careful not to exceed the polymer's degradation temperature.
-
Control Film Thickness: The thickness of the film can influence the orientation of the microdomains.
-
Adjust Block Ratios: The volume fraction of each block determines the resulting morphology (e.g., lamellar, cylindrical, spherical). Adjusting the relative lengths of the blocks can help you achieve the desired structure.
Frequently Asked Questions (FAQs)
Q: How does the reactivity of GMA compared to other common monomers affect the final copolymer structure and potential for phase separation? A: Glycidyl methacrylate generally has a higher reactivity ratio than many common comonomers like acrylates.[5] This means that GMA will be incorporated into the copolymer chain faster than the comonomer. If the polymerization is allowed to proceed to high conversion, this can lead to a gradient in the copolymer composition along the chain, which could influence its solubility and phase behavior. Using a controlled polymerization technique can help create a more uniform copolymer.[8]
Q: Can I use water as a solvent for GMA copolymerization? A: this compound has low solubility in water.[9] However, it can be copolymerized with water-soluble monomers (like poly(ethylene glycol) methyl ether methacrylate, PEGMA) in aqueous solutions or via emulsion or microemulsion polymerization techniques.[1][10][11]
Q: What characterization techniques are best for identifying phase separation in my GMA copolymer system? A:
-
Visual Observation: Cloudiness or precipitation in a solution is a clear sign of macroscopic phase separation.
-
Dynamic Light Scattering (DLS): Can detect the formation of aggregates in solution before visible precipitation occurs.
-
Differential Scanning Calorimetry (DSC): The presence of two distinct glass transition temperatures (Tg) can indicate microphase separation in a block copolymer or a polymer blend.[12][13]
-
Microscopy (SEM, TEM, AFM): These techniques can directly visualize the morphology of phase-separated domains in solid samples, such as films.[14]
-
Small-Angle X-ray Scattering (SAXS): A powerful technique for characterizing the size, shape, and ordering of microphase-separated nanostructures in block copolymers.[13]
Q: How can I avoid gel formation during GMA copolymerization? A: Gelation occurs due to extensive crosslinking. This can happen if the epoxy ring of GMA reacts during the vinyl polymerization. To avoid this:
-
Control Temperature: Avoid excessively high polymerization temperatures.
-
Ensure Purity: Use purified monomers and solvents to remove any impurities that might initiate ring-opening of the epoxy group.
-
Avoid Certain Initiators/Catalysts: Some initiators or catalysts, particularly those with nucleophilic components, can promote side reactions with the epoxy group.
-
Consider a Controlled Radical Polymerization Technique: Methods like ATRP are typically performed at lower temperatures and offer better control over the reaction, reducing the likelihood of side reactions.[7]
Data Presentation
Table 1: Properties of Poly(n-butyl acrylate-co-glycidyl methacrylate) P(BA-co-GMAy) Copolymers[1]
| Copolymer ID | GMA in feed (mol%) | GMA in copolymer (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| P(BA-co-GMA30) | 30 | 26 | 13,000 | 28,000 | 2.15 | -28 |
| P(BA-co-GMA40) | 40 | 35 | 15,500 | 33,000 | 2.13 | -20 |
| P(BA-co-GMA50) | 50 | 48 | 20,000 | 45,000 | 2.25 | -10 |
| P(BA-co-GMA70) | 70 | 69 | 22,000 | 51,000 | 2.32 | 15 |
Table 2: Properties of Poly(PEGMA-co-glycidyl methacrylate) P(PEGMA-co-GMAy) Copolymers[1]
| Copolymer ID | GMA in feed (mol%) | GMA in copolymer (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| P(PEGMA-co-GMA40) | 40 | 38 | 65,000 | 110,000 | 1.69 | -50 | 35 |
| P(PEGMA-co-GMA50) | 50 | 50 | 80,000 | 150,000 | 1.88 | -48 | 30 |
| P(PEGMA-co-GMA60) | 60 | 62 | 150,000 | 320,000 | 2.13 | -45 | - |
| P(PEGMA-co-GMA70) | 70 | 74 | 200,000 | 550,000 | 2.75 | -40 | - |
Experimental Protocols
Protocol 1: Synthesis of P(BA-co-GMA) by Free Radical Polymerization[1]
This protocol describes the synthesis of a random copolymer of n-butyl acrylate (B77674) (BA) and this compound (GMA).
Materials:
-
n-Butyl acrylate (BA)
-
This compound (GMA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Hexane (non-solvent for precipitation)
-
Round bottom flask with reflux condenser and magnetic stirrer
-
Argon or Nitrogen source
Procedure:
-
Equip a round bottom flask with a magnetic stirrer and a reflux condenser.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Under the inert atmosphere, charge the flask with the desired amounts of BA and GMA monomers and THF solvent. A typical monomer concentration is ~30% w/v.
-
Add the initiator, AIBN (e.g., 0.8 mol% over the total monomer concentration).
-
Degas the reaction mixture by bubbling with the inert gas for at least 30 minutes.
-
Heat the reaction mixture to 70 °C and allow it to polymerize for 24 hours under stirring.
-
After 24 hours, cool the reaction to room temperature.
-
Recover the copolymer by precipitating the viscous solution into an excess of cold hexane.
-
Filter the precipitated polymer, wash it with fresh hexane, and dry it in a vacuum oven at 40 °C for 24 hours.
Protocol 2: Synthesis of PGMA by SARA ATRP[7]
This protocol describes a controlled polymerization of GMA using Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) at room temperature.
Materials:
-
This compound (GMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (Cu(II)Br2) (catalyst)
-
Iron(0) powder (Fe(0)) (reducing agent)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Toluene and Dimethylformamide (DMF) (solvents)
-
Schlenk tube
-
Nitrogen source
Procedure:
-
In a Schlenk tube, add Cu(II)Br2, Fe(0) powder, and the TPMA ligand.
-
Seal the tube, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Add the desired amount of deoxygenated solvent (e.g., a mixture of toluene and DMF).
-
Add the deoxygenated GMA monomer to the Schlenk tube via syringe.
-
Finally, add the initiator (EBiB) via syringe to start the polymerization.
-
Stir the reaction mixture at room temperature. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by 1H-NMR and GPC.
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the catalyst, followed by precipitation in a suitable non-solvent.
Visualizations
Caption: Experimental workflow for GMA copolymer synthesis and characterization.
Caption: Troubleshooting decision tree for macroscopic phase separation.
Caption: Microphase separation of block copolymers into different morphologies.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Spectroscopic characterization of this compound with acrylonitrile copolymers and monomer reactivity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 7. Facile synthesis of well-controlled poly(this compound) and its block copolymers via SARA ATRP at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The toxicity of Glycidyl methacrylate_Chemicalbook [chemicalbook.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound-Based Copolymers as Healing Agents of Waterborne Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Enhancing Mechanical Properties of Glycidyl Methacrylate (GMA)-Modified Resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving glycidyl (B131873) methacrylate (B99206) (GMA)-modified resins. The following sections offer solutions to common challenges and detailed experimental protocols to enhance the mechanical properties of your GMA-based materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of GMA-modified resins.
Q1: Why is the mechanical strength (tensile, flexural) of my GMA-modified resin lower than expected?
A1: Several factors can contribute to suboptimal mechanical properties. Consider the following troubleshooting steps:
-
Incomplete Curing: The resin may not be fully cured, leaving unreacted monomers that act as plasticizers and weaken the polymer network.
-
Solution: Increase the curing time or temperature according to your initiator's specifications. Post-curing at an elevated temperature can also enhance crosslinking density.
-
-
Incorrect Monomer/Hardener Ratio: An off-stoichiometric ratio of resin to hardener can lead to an incomplete reaction and a weaker final product.[1]
-
Solution: Carefully verify the recommended mixing ratio for your specific resin and hardener system. Precise measurement is critical.
-
-
Poor Filler Dispersion: If using fillers, agglomeration can create stress concentration points, leading to premature failure.
-
Solution: Employ high-shear mixing or sonication to ensure uniform dispersion of fillers within the resin matrix. Surface modification of fillers with silane (B1218182) coupling agents can also improve compatibility and dispersion.
-
-
Presence of Inhibitors: Contaminants or dissolved oxygen can inhibit the polymerization process.
-
Solution: Ensure all glassware and equipment are clean and dry. Degassing the resin mixture prior to curing can remove dissolved oxygen.
-
Q2: My GMA-modified resin is too brittle and exhibits poor impact resistance. How can I improve its toughness?
A2: Brittleness is often a result of a highly crosslinked and rigid polymer network. To enhance toughness:
-
Incorporate a Flexibilizer: Introduce a more flexible comonomer, such as butyl acrylate (B77674) (BuA), into the formulation.[1] This can increase the elongation at break and impact strength.
-
Add a Toughening Agent: Dispersing rubbery nanoparticles or core-shell impact modifiers can create energy-dissipating mechanisms within the resin matrix, thereby increasing toughness.
-
Optimize Crosslink Density: While a high degree of crosslinking improves stiffness, it can compromise toughness. Adjusting the concentration of crosslinking agents can help achieve a balance between these properties.[2]
Q3: The viscosity of my GMA-resin formulation is too high for my application (e.g., coating, 3D printing). What can I do?
A3: High viscosity can hinder processing and lead to defects. To reduce viscosity:
-
Use a Reactive Diluent: Incorporate a low-viscosity reactive diluent, such as triethylene glycol dimethacrylate (TEGDMA), into your formulation.[3][4] These will copolymerize with the resin, becoming part of the final network. GMA itself can also act as a reactive diluent in some epoxy systems.[1]
-
Increase Temperature: Gently warming the resin mixture can significantly reduce its viscosity. However, be mindful of the pot life, as elevated temperatures will accelerate the curing reaction.
-
Select Lower Viscosity Monomers: If possible, choose base monomers with inherently lower viscosities. For instance, Bis-EMA is often used as a lower-viscosity alternative to Bis-GMA in dental composites.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Glycidyl Methacrylate (GMA) in modifying resin properties?
A1: this compound (GMA) is a bifunctional monomer containing both a methacrylate group and an epoxy (glycidyl) group.[6] This dual functionality allows it to:
-
Act as a crosslinking agent: Both the methacrylate and epoxy groups can participate in polymerization reactions, leading to a more densely crosslinked network.[7]
-
Improve interfacial adhesion: The epoxy group can react with functional groups on the surface of fillers (e.g., hydroxyl groups on silica), creating strong covalent bonds and enhancing the filler-matrix interface.[8] This leads to improved mechanical properties in composite materials.
-
Serve as a reactive diluent: In some systems, GMA can reduce the viscosity of the initial resin mixture while still being incorporated into the final polymer network.[1]
Q2: How does the addition of fillers, like silica (B1680970) nanoparticles, affect the mechanical properties of GMA-modified resins?
A2: The incorporation of fillers, particularly at the nanoscale, can significantly enhance the mechanical properties of GMA-modified resins. Reinforcement with silica nanoparticles has been shown to increase fracture toughness, flexural strength, and hardness.[3] The filler mass fraction is a critical parameter, with mechanical properties generally improving up to an optimal loading level, after which agglomeration can lead to a decrease in performance.[3] The size of the nanoparticles also plays a role, with smaller particles often providing a greater surface area for interaction with the resin matrix.[9][10]
Q3: What is the effect of the crosslinking agent concentration on the final properties of a GMA-based resin?
A3: Crosslinking agents are crucial for developing the three-dimensional network structure of the polymer. Increasing the concentration of a crosslinking agent generally leads to:
-
Increased stiffness (modulus) and hardness.
-
Improved resistance to solvents and crazing. [2]
-
Reduced tensile strength and impact resistance if the concentration is too high, leading to a more brittle material. [2] It is essential to optimize the concentration to achieve the desired balance of mechanical properties for a specific application.
Data Presentation
Table 1: Effect of Silica Nanoparticle Filler on Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins
| Filler Mass Fraction of Silica Nanoparticles | Fracture Toughness (MPa·m¹/²) (Mean ± SD) | Flexural Strength (MPa) (Mean ± SD) | Vickers Microhardness (VHN) (Mean ± SD) |
| Control (0%) | 1.07 ± 0.06 | 104.61 ± 8.73 | 52.14 ± 4.02 |
| 20% | 0.94 ± 0.06 | 103.41 ± 7.62 | 42.87 ± 2.61 |
| 30% | 1.16 ± 0.07 | 127.91 ± 7.05 | 51.78 ± 3.41 |
| 40% | 1.43 ± 0.08 | 149.74 ± 8.14 | 62.12 ± 3.07 |
| 50% | 1.38 ± 0.07 | 122.83 ± 6.13 | 70.69 ± 3.67 |
Data extracted from a study on experimental composites composed of 70 wt% Bis-GMA and 30 wt% TEGDMA.[3]
Table 2: Influence of Hardener Ratio on Tensile Strength of Epoxy and GMA-Modified Epoxy Resins
| Resin System | Hardener Ratio (Epoxy:Hardener) | Tensile Strength (MPa) |
| Epoxy Film (E0) | 1:0.3 | 40.5 |
| Epoxy Film (E0) | 1:1.0 | 46.1 |
| GMA-Modified Epoxy (ERD1) | Not Specified | ~72.6 (57.5% increase over E0) |
Data derived from a study using Poly(GMA-co-BuA-co-MMA) terpolymers as reactive diluents.[1]
Experimental Protocols
1. Preparation of GMA-Modified Resin with Silica Nanofillers
This protocol is based on methodologies for preparing dental composite resins.[3]
-
Materials:
-
Bisphenol A this compound (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silica nanoparticles (e.g., 20-50 nm)
-
Silane coupling agent (e.g., γ-methacryloxy propyl trimethoxy silane, γ-MPS)
-
Photoinitiator system (e.g., camphorquinone (B77051) and an amine)
-
-
Procedure:
-
Filler Surface Treatment: Disperse silica nanoparticles in a solvent (e.g., ethanol) and add the silane coupling agent. Stir for several hours to allow for surface modification. Dry the treated nanoparticles to remove the solvent.
-
Resin Matrix Preparation: In a light-protected container, mix the desired weight percentages of Bis-GMA and TEGDMA (e.g., 70 wt% Bis-GMA, 30 wt% TEGDMA).
-
Photoinitiator Addition: Add the photoinitiator system to the resin matrix and mix until fully dissolved.
-
Filler Incorporation: Gradually add the surface-treated silica nanoparticles to the resin matrix while mixing. Use a high-shear mixer or sonicator to ensure homogeneous dispersion.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Place the uncured composite into a mold of desired dimensions for mechanical testing. Light-cure the specimen according to the photoinitiator's specifications, ensuring complete irradiation of the entire sample.
-
2. Mechanical Property Testing
-
Flexural Strength (Three-Point Bending Test): [3][9]
-
Prepare rectangular bar-shaped specimens according to a standard such as ASTM D790.
-
Use a universal testing machine with a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until fracture.
-
The flexural strength and modulus can be calculated from the load-deflection curve.
-
-
Vickers Microhardness Test: [3]
-
Use a polished, flat surface of the cured resin specimen.
-
A Vickers microhardness tester indents the material with a diamond pyramid under a specific load for a set duration.
-
The dimensions of the indentation are measured microscopically, and the Vickers Hardness Number (VHN) is calculated.
-
-
Fracture Toughness (Single-Edge Notched Bend - SENB): [3]
-
Prepare rectangular specimens with a sharp, pre-machined notch of a specific depth.
-
Test the specimen in a three-point bending setup.
-
The fracture toughness (KIC) is calculated based on the peak load, specimen geometry, and notch length.
-
Visualizations
Caption: Experimental workflow for preparing and testing GMA-modified composite resins.
Caption: Troubleshooting logic for low mechanical strength in GMA-modified resins.
References
- 1. Tailoring Epoxy Resin Properties Using this compound-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of mechanical properties of experimental Bis-GMA/TEGDMA dental composite resins containing various mass fractions of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles | MDPI [mdpi.com]
- 5. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMA (this compound) - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 10. researchgate.net [researchgate.net]
Controlling the degree of functionalization in gelatin glycidyl methacrylate.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of functionalization in gelatin glycidyl (B131873) methacrylate (B99206) (GelMA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in controlling the Degree of Functionalization (DoF) of GelMA?
A1: The molar ratio of the methacrylating agent (glycidyl methacrylate [GMA] or methacrylic anhydride (B1165640) [MAA]) to the reactive amine groups on the gelatin backbone is the most impactful parameter for controlling the DoF.[1] However, other factors like reaction pH, temperature, and the type of gelatin also play significant roles.[1] For instance, using a carbonate-bicarbonate (CB) buffer at a pH of 9 can significantly increase reaction efficiency compared to phosphate-buffered saline (PBS) at a neutral pH.[1][2]
Q2: Why am I observing significant batch-to-batch variability in my GelMA synthesis?
A2: Batch-to-batch variability is a common challenge in GelMA synthesis.[1] This can stem from inconsistencies in the starting gelatin material (e.g., source, bloom strength, and even different lots from the same supplier), which can lead to a different number of reactive amine groups.[1][3] Furthermore, a lack of precise control over reaction conditions, such as pH and temperature, can cause variations.[1] Adopting a "one-pot" synthesis method, where the pH is adjusted before a single addition of the methacrylating agent, has been shown to improve batch-to-batch consistency.[1][4]
Q3: My GelMA solution is cloudy or opaque after dialysis. Is this normal?
A3: A cloudy or opaque GelMA solution after dialysis is not typical and may indicate protein aggregation or precipitation.[1] This could be due to improper pH during synthesis or dialysis, or the presence of impurities. Ensure that dialysis is performed against deionized water to prevent the introduction of ions that could interfere with the final hydrogel properties.[1]
Q4: My GelMA will not form a hydrogel after photocrosslinking. What is the issue?
A4: Failure to form a hydrogel can be attributed to several factors. A low degree of functionalization is a primary cause, as it results in fewer crosslinkable groups.[1] The concentration of the photoinitiator is also crucial; it should be sufficient and appropriate for your light source. Additionally, oxygen is a potent inhibitor of free-radical polymerization, so degassing the GelMA solution before crosslinking or minimizing oxygen exposure can be beneficial.[1] Finally, ensure your UV light source has the correct wavelength and intensity and that the exposure time is adequate for your system.[1]
Q5: How does the type of gelatin (Type A vs. Type B) affect GelMA synthesis?
A5: The type of gelatin influences the synthesis due to differences in their isoelectric points (IEP). Type A gelatin, derived from acid-cured tissue, has an IEP in the range of 7-9. Type B gelatin, from alkali-cured tissue, has an IEP of 4.7-5.2.[5] Since the methacrylation reaction is more efficient at a pH above the IEP of the amine groups, the optimal pH for the reaction will differ between the two types.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Functionalization (DoF) | 1. Insufficient amount of methacrylating agent (GMA/MAA).2. Suboptimal reaction pH.3. Short reaction time.4. Low reaction temperature. | 1. Increase the molar ratio of GMA/MAA to gelatin.2. Adjust the pH to be slightly basic (pH 9 is often optimal for MAA in CB buffer).[1][4]3. Extend the reaction time (typically 1-3 hours).[7]4. Ensure the reaction temperature is maintained (typically 50°C).[7] |
| Inconsistent DoF Between Batches | 1. Variation in gelatin source or lot.2. Inconsistent reaction conditions (pH, temperature, time).3. Inaccurate measurement of reagents. | 1. Standardize the gelatin source and lot if possible. Characterize each new batch of gelatin.2. Precisely control all reaction parameters. Consider using a "one-pot" synthesis method for improved consistency.[4]3. Use calibrated equipment for all measurements. |
| GelMA Does Not Dissolve After Lyophilization | 1. Over-crosslinking during synthesis.2. Incomplete removal of salts during dialysis. | 1. Reduce the amount of methacrylating agent or the reaction time.2. Extend the dialysis period and increase the frequency of water changes. |
| Hydrogel is Too Stiff or Too Soft | 1. DoF is too high (stiff) or too low (soft).2. GelMA concentration is too high (stiff) or too low (soft).3. Photoinitiator concentration or UV exposure is too high (stiff) or too low (soft). | 1. Adjust the DoF by modifying the synthesis parameters.2. Adjust the w/v concentration of the GelMA solution.3. Optimize the photoinitiator concentration and UV crosslinking time.[8] |
| Poor Cell Viability in GelMA Hydrogels | 1. Cytotoxic impurities from the synthesis.2. High DoF leading to a dense, non-permissive matrix.3. Harsh photocrosslinking conditions (high UV intensity or long exposure). | 1. Ensure thorough dialysis to remove unreacted reagents.[7]2. Synthesize GelMA with a lower DoF.3. Reduce UV intensity and/or exposure time. Use a biocompatible photoinitiator. |
Experimental Protocols
Key Experiment: "One-Pot" Synthesis of GelMA
This method is designed for efficiency and to achieve a high degree of substitution with less methacrylic anhydride.[7]
Materials:
-
Gelatin (Type A)
-
Carbonate-Bicarbonate (CB) buffer (0.25 M, pH 9.0)
-
Methacrylic Anhydride (MAA)
-
5 M HCl or NaOH for pH adjustment
-
Dialysis tubing (12-14 kDa MWCO)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Prepare Buffer: Prepare the 0.25 M CB buffer.
-
Dissolve Gelatin: Dissolve gelatin at 10% (w/v) in the CB buffer at 50°C with stirring until fully dissolved.[7]
-
pH Adjustment: Adjust the pH of the solution to 9.0 using 5 M NaOH.[7]
-
Methacrylation: Slowly add the desired amount of MAA dropwise to the gelatin solution under continuous vigorous stirring. The amount of MAA will determine the target DoF.
-
Reaction: Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.[7]
-
Stop Reaction: Stop the reaction by diluting the mixture 2 to 5-fold with warm PBS (40-50°C).
-
Purification: Purify the solution by dialysis against DI water at 40-50°C for at least 48 hours, changing the water twice daily to remove unreacted MAA and other byproducts.[7]
-
Lyophilization: Freeze the purified GelMA solution at -80°C overnight and then lyophilize for approximately one week to obtain a white, porous foam.[7]
-
Storage: Store the lyophilized GelMA at -80°C until further use.[7]
Characterization of Degree of Functionalization by ¹H NMR
Sample Preparation:
-
Dissolve 10-20 mg of lyophilized GelMA in 1 mL of deuterium (B1214612) oxide (D₂O).[1]
¹H NMR Analysis:
-
The degree of functionalization can be determined by comparing the integration of the methylene (B1212753) proton peaks of the lysine (B10760008) residues in gelatin (around 2.9 ppm) with the acrylic proton peaks of the methacryloyl groups (around 5.3 and 5.6 ppm) in GelMA.[9][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into synthesis, properties and applications of gelatin methacryloyl hydrogel for 3D bioprinting - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00715D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Precise Tuning of Facile One-Pot Gelatin Methacryloyl (GelMA) Synthesis [ouci.dntb.gov.ua]
- 5. Frontiers | GelMA synthesis and sources comparison for 3D multimaterial bioprinting [frontiersin.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Gelatin-Methacryloyl (GelMA) Hydrogels with Defined Degree of Functionalization as a Versatile Toolkit for 3D Cell Culture and Extrusion Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Guide to the Characterization of Glycidyl Methacrylate Copolymers using FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of glycidyl (B131873) methacrylate (B99206) (GMA) copolymers. It includes detailed experimental protocols and presents quantitative data in clearly structured tables to facilitate the analysis and interpretation of results.
Introduction
Glycidyl methacrylate (GMA) is a versatile monomer utilized in the synthesis of functional polymers for a wide range of applications, including coatings, adhesives, and drug delivery systems. The presence of the reactive epoxy group allows for post-polymerization modification, making it crucial to accurately characterize the composition and structure of GMA copolymers. FTIR and NMR spectroscopy are powerful analytical techniques that provide complementary information for a comprehensive analysis.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer.[1] For GMA copolymers, it is particularly useful for confirming the incorporation of the GMA monomer by identifying the characteristic absorption bands of the epoxy group.
Sample Preparation:
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the dried polymer powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[2] This method requires minimal sample preparation.
-
KBr Pellet Method: 1-2 mg of the dried polymer is finely ground with 100-200 mg of spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet.[2]
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000–650 cm⁻¹) with a resolution of 4-8 cm⁻¹ over 32 scans.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, composition, and stereochemistry of copolymers.[5][6] Both ¹H and ¹³C NMR are employed for the characterization of GMA copolymers.
Sample Preparation: Approximately 1-5% w/v of the polymer is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] Tetramethylsilane (TMS) is commonly used as an internal standard.[8]
Data Acquisition: ¹H NMR spectra are acquired to determine the copolymer composition by comparing the integral ratios of characteristic proton signals from each monomer unit.[9][10] ¹³C NMR, along with techniques like DEPT, can provide further details on the copolymer microstructure.[11]
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the characteristic FTIR absorption bands and ¹H NMR chemical shifts for GMA and common comonomers.
Table 1: Characteristic FTIR Absorption Bands for GMA and Comonomers.
| Functional Group | Wavenumber (cm⁻¹) | Monomer Unit | Reference |
| C=O (ester) | ~1724 | GMA, Acrylates, Methacrylates | [12] |
| C-O-C (ether) | ~1100 | PEGMA | [12] |
| Epoxy Ring | ~905, 849 | GMA | [13][14] |
| C-H (aromatic) | ~3050 | Styrene | [15] |
| C-H (aliphatic) | ~2916, 2848 | All | [16] |
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃) for GMA and Comonomers.
| Proton Assignment | Chemical Shift (ppm) | Monomer Unit | Reference |
| -O-CH₂ - (epoxy adjacent) | 3.85, 4.31 | GMA | [12] |
| -CH - (epoxy) | 3.26 | GMA | [12] |
| -CH₂ - (epoxy ring) | 2.70, 2.90 | GMA | [12] |
| -O-CH₂ - (ester) | 4.03 | Butyl Acrylate | [12] |
| -O-CH₃ | 3.38 | PEGMA | [12] |
| -CH₂ -CH₂ -O- | 3.60 | PEGMA | [12] |
| Aromatic Protons | 6.50 - 7.50 | Styrene | [17] |
| Backbone -CH₂ - | 1.20 - 2.00 | All | [12] |
| Backbone -CH₃ | 0.80 - 1.21 | All | [12] |
Visualization of the Characterization Workflow
The following diagram illustrates the typical experimental workflow for the characterization of this compound copolymers using FTIR and NMR spectroscopy.
Caption: Workflow for GMA copolymer synthesis and characterization.
Conclusion
The combined use of FTIR and NMR spectroscopy provides a robust methodology for the comprehensive characterization of this compound copolymers. FTIR offers a quick confirmation of the presence of key functional groups, while NMR allows for the detailed quantitative determination of copolymer composition and microstructure. This guide serves as a valuable resource for researchers in the design and analysis of novel GMA-based materials.
References
- 1. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.4. Polymer analysis with FTIR [bio-protocol.org]
- 4. marshall.edu [marshall.edu]
- 5. publications.iupac.org [publications.iupac.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Different Comonomers Added to Graft Copolymers on the Properties of PLA/PPC/PLA-g-GMA Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ukm.my [ukm.my]
- 12. This compound-Based Copolymers as Healing Agents of Waterborne Polyurethanes [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. akademiabaru.com [akademiabaru.com]
- 17. researchgate.net [researchgate.net]
Glycidyl Methacrylate vs. Methyl Methacrylate: A Comparative Guide for Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, particularly in the synthesis of resins for biomedical and dental applications, the choice of monomer is a critical determinant of the final product's performance. Among the vast array of available methacrylates, Glycidyl Methacrylate (B99206) (GMA) and Methyl Methacrylate (MMA) are two of the most prominent building blocks. This guide provides an objective, data-driven comparison of GMA and MMA to aid researchers in selecting the optimal monomer for their specific resin synthesis needs.
At a Glance: Key Differences
| Feature | Glycidyl Methacrylate (GMA) | Methyl Methacrylate (MMA) |
| Functional Groups | Methacrylate and a reactive epoxy (glycidyl) group | Methacrylate group |
| Key Advantage | Versatility for post-polymerization modification, enhanced adhesion, and crosslinking | Well-established, good mechanical properties, optically clear |
| Primary Applications | Adhesives, coatings, compatibilizers, dental composites, drug delivery systems | Dental resins, bone cements, acrylic glass (PMMA) |
| Biocompatibility | Generally considered biocompatible, but residual monomer and glycidol (B123203) metabolite can be cytotoxic | Biocompatible, but residual monomer can leach and cause local irritation |
Performance Comparison: A Quantitative Analysis
The inclusion of this compound in a resin formulation can significantly impact its physicochemical properties. The following tables summarize key experimental data comparing GMA and MMA-based resins.
Polymerization Kinetics
The reactivity ratios indicate the relative tendency of a monomer to react with itself versus the other monomer during copolymerization. For the GMA/MMA system, the reactivity ratios are close to unity, suggesting a tendency towards random copolymerization.
Table 1: Reactivity Ratios for GMA-MMA Free Radical Copolymerization.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |
|---|
| GMA | MMA | 0.95 ± 0.05 | 0.91 ± 0.07 | Ideal random copolymerization |
Data synthesized from multiple sources.
Mechanical Properties
The presence of the epoxy group in GMA allows for additional crosslinking, which can significantly enhance the mechanical strength of the resulting resin.
Table 2: Comparison of Mechanical Properties.
| Property | MMA-based Resin (Control) | GMA-modified Acrylic Resin | Reference |
|---|---|---|---|
| Tensile Strength (MPa) | 7.26 | 12.91 (with 15 wt% GMA) | [1] |
| Flexural Strength (MPa) | - | Data not available in a direct comparison |
| Flexural Modulus (GPa) | - | Data not available in a direct comparison | |
Adhesion Characteristics
The epoxy group of GMA can react with functional groups on various substrates, leading to improved adhesion compared to purely MMA-based resins. This is particularly advantageous in dental and orthopedic applications. While direct comparative data for simple GMA vs. MMA resins is limited, studies on adhesive systems containing these monomers provide insights. For instance, adhesive systems containing functional monomers like 4-META in an MMA-based resin have shown significantly improved bond strength to bone compared to conventional PMMA bone cement.[2]
Table 3: Adhesion Strength to Dentin.**
| Adhesive System | Shear Bond Strength (MPa) |
|---|---|
| HEMA-based (often in MMA resins) | 8.67 - 12.41 |
| Non-HEMA-based | Higher than HEMA-based |
Note: This table provides a general comparison from a study on dental adhesives and does not represent a direct comparison of simple GMA vs. MMA resins. The composition of dental adhesives is complex.
Biocompatibility: A Mechanistic View
The biocompatibility of methacrylate-based resins is a significant concern, primarily due to the potential for leaching of unreacted monomers. Both GMA and MMA can exhibit cytotoxicity at certain concentrations. The underlying mechanism often involves the depletion of intracellular glutathione (B108866) (GSH), leading to increased reactive oxygen species (ROS) and subsequent cellular damage.
Below is a diagram illustrating the generalized cytotoxicity pathway induced by methacrylate monomers.
References
A Comparative Guide to the Biocompatibility of Glycidyl Methacrylate-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of glycidyl (B131873) methacrylate (B99206) (GMA)-based hydrogels with common alternatives, including poly(ethylene glycol) (PEG)-based and 2-hydroxyethyl methacrylate (HEMA)-based hydrogels. The selection of a biomaterial for therapeutic and research applications is critically dependent on its interaction with biological systems. This comparison aims to facilitate informed decisions by presenting key experimental data on cytotoxicity, inflammatory response, and in vivo tissue integration.
At a Glance: Biocompatibility Comparison
| Parameter | Glycidyl Methacrylate (GMA)-Based | Poly(ethylene glycol) (PEG)-Based | 2-Hydroxyethyl Methacrylate (HEMA)-Based |
| In Vitro Cytotoxicity | Generally low, but can be influenced by residual monomer. | Very low, considered a biocompatible standard. | Low, but potential for some cytotoxic effects. |
| Inflammatory Response | Can elicit a mild to moderate inflammatory response. | Generally low, but can induce some pro-inflammatory cytokine release. | Can induce a mild inflammatory response. |
| In Vivo Biocompatibility | Good, with minimal fibrous capsule formation. | Excellent, often used as a negative control in implantation studies. | Good, but can be associated with thicker fibrous capsule formation in some cases. |
In-Depth Analysis
In Vitro Cytotoxicity
The initial assessment of a biomaterial's biocompatibility is often its potential to cause cell death. Standard assays such as MTT and Live/Dead staining are employed to quantify cell viability in the presence of the material.
GMA-based hydrogels generally exhibit good cytocompatibility. For instance, studies using L929 fibroblasts have shown high cell viability, often exceeding 85%, when cultured with GMA-gelatin hydrogels[1]. However, the presence of unreacted GMA monomer can be a source of cytotoxicity, making thorough purification a critical step in their preparation[2].
PEG-based hydrogels, particularly those derived from poly(ethylene glycol) diacrylate (PEGDA), are widely regarded for their excellent biocompatibility and are often used as a benchmark[3]. L929 cell viability in the presence of PEGDA hydrogels is consistently high, often above 90%[4].
HEMA-based hydrogels also demonstrate good biocompatibility, with cell viability of L929 cells reported to be in the range of 97-100% for some formulations[5]. However, some studies suggest that pHEMA can exhibit some level of cytotoxicity, with cell viability around 53% in certain conditions, indicating the importance of the specific formulation and sterilization methods[6].
Comparative Cytotoxicity Data (L929 Fibroblasts)
| Hydrogel Type | Cell Viability (%) | Assay | Reference |
| GMA-gelatin | >85% | Live/Dead | [1] |
| PEGDA | >90% | Not specified | [4] |
| pHEMA | 97-100% | Cytotoxicity assays | [5] |
| pHEMA | >53% | CCK-8 | [6] |
Inflammatory Response
The interaction of a biomaterial with immune cells, such as macrophages, dictates the inflammatory cascade. The secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of this response.
Gelatin methacrylate (GelMA), a derivative of GMA, has been shown to modulate the inflammatory response. In the presence of lipopolysaccharide (LPS), a potent immune stimulator, GelMA hydrogels can suppress the production of TNF-α by human peripheral blood mononuclear cells (PBMCs)[7][8][9]. However, in the absence of LPS, GelMA can induce a baseline level of inflammatory cytokines[7][8][9].
PEGDA hydrogels are known to elicit a mild inflammatory response. Studies have shown that macrophages cultured on PEGDA hydrogels can secrete pro-inflammatory cytokines, and the material itself can induce an M1-like pro-inflammatory macrophage phenotype[8].
Hydrogels based on HEMA have also been studied for their inflammatory potential. While generally considered to have low immunogenicity, the specific formulation can influence the outcome.
Comparative Inflammatory Response (Macrophage Cytokine Secretion)
| Hydrogel Type | TNF-α Secretion | IL-6 Secretion | Cell Type | Condition | Reference |
| GelMA | Suppressed (with LPS) | Not significantly increased (with LPS) | Human PBMCs | LPS stimulation | [7][8][9] |
| PEGDA | Increased | Increased | Human Monocytic THP-1 cells | - | [8] |
| pHEMA-based | Not specified | Not specified | Not specified | Not specified | - |
In Vivo Biocompatibility and Fibrous Capsule Formation
The ultimate test of biocompatibility lies in the material's performance in a living organism. Subcutaneous implantation is a common method to assess the foreign body response, with the thickness of the resulting fibrous capsule being a primary metric of chronic inflammation and tissue integration.
In vivo studies of GMA-based hydrogels have demonstrated good biocompatibility with minimal inflammatory response and tissue integration[10].
PEGDA hydrogels are often used as a control in implantation studies due to their well-established biocompatibility, typically resulting in the formation of a thin fibrous capsule[11]. One study reported a fibrous capsule thickness of approximately 20-25 µm for a PEGDA hydrogel after 90 days of subcutaneous implantation in rats[11].
pHEMA hydrogels have also been shown to be biocompatible in vivo. However, some studies have indicated that they can elicit a more pronounced foreign body response, leading to the formation of a thicker fibrous capsule compared to other materials[12].
Comparative In Vivo Fibrous Capsule Thickness
| Hydrogel Type | Capsule Thickness (µm) | Implantation Time | Animal Model | Reference |
| GMA-based | Not specified | Not specified | Not specified | - |
| PEGDA | ~20-25 | 90 days | Rat | [11] |
| pHEMA | Thicker than other materials | Not specified | Mouse | [12] |
Signaling Pathways and Experimental Workflows
The cellular response to biomaterials is governed by complex signaling pathways. Understanding how different hydrogels activate these pathways is crucial for designing materials with desired biological outcomes.
Key Signaling Pathways in Biocompatibility
-
NF-κB Signaling: A central pathway in inflammation, its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. The surface chemistry and mechanical properties of hydrogels can influence NF-κB activation in macrophages.
-
Apoptosis Pathway: The programmed cell death pathway can be initiated by cytotoxic leachables from a hydrogel or by excessive inflammatory signals. Key proteins in this pathway include caspases.
-
TGF-β Signaling: This pathway plays a dual role in wound healing and fibrosis. While essential for tissue repair, its prolonged activation can lead to excessive collagen deposition and the formation of a thick fibrous capsule around an implant.
Experimental Workflows
The following diagrams illustrate the general workflows for common biocompatibility assays.
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Hydrogel Extract Preparation: Sterilized hydrogel samples are incubated in a cell culture medium (e.g., at a concentration of 0.1 g/mL) at 37°C for 24 to 72 hours to create an extract.
-
Cell Seeding: L929 fibroblasts (or another relevant cell line) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Exposure: The culture medium is replaced with the hydrogel extract at various concentrations (e.g., 100%, 50%, 25%). A negative control (fresh medium) and a positive control (e.g., dilute phenol (B47542) solution) are included.
-
Incubation: The cells are incubated with the extracts for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (10 µL per 100 µL of medium), and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the negative control. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.
Live/Dead Viability/Cytotoxicity Assay
Principle: This fluorescence-based assay uses two dyes to distinguish live from dead cells. Calcein-AM is a cell-permeant dye that is cleaved by intracellular esterases in live cells to produce a green fluorescent signal. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting a red fluorescence.
Protocol:
-
Hydrogel and Cell Preparation: Cells are cultured on or within the hydrogel samples.
-
Staining Solution Preparation: A working solution containing Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a buffered saline solution (e.g., PBS) is prepared.
-
Staining: The culture medium is removed, and the cells are rinsed with PBS. The Live/Dead staining solution is then added to cover the cells/hydrogel.
-
Incubation: The samples are incubated for 15-30 minutes at room temperature, protected from light.
-
Imaging: The samples are washed with PBS and immediately imaged using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
In Vivo Subcutaneous Implantation
Principle: This procedure evaluates the local tissue response to an implanted material over time.
Protocol:
-
Implant Preparation: Hydrogel samples are prepared in a sterile manner, typically as small discs or rods.
-
Animal Model: A suitable animal model, such as mice or rats, is chosen. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Surgical Procedure: The animals are anesthetized. A small incision is made in the skin on the dorsal side, and a subcutaneous pocket is created by blunt dissection. The sterile hydrogel implant is placed into the pocket. The incision is then closed with sutures or surgical staples.
-
Post-operative Care: The animals are monitored for signs of infection or distress.
-
Explantation: At predetermined time points (e.g., 7, 30, 90 days), the animals are euthanized, and the implant along with the surrounding tissue is carefully excised.
-
Histological Analysis: The explanted tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and with Masson's Trichrome to identify collagen deposition in the fibrous capsule.
-
Analysis: The thickness of the fibrous capsule is measured at multiple points around the implant using light microscopy and image analysis software. The cellular composition of the inflammatory infiltrate is also assessed.
Conclusion
The biocompatibility of this compound-based hydrogels is generally favorable, positioning them as a viable option for many biomedical applications. They exhibit low cytotoxicity and good in vivo tissue integration. However, careful control over residual monomer content is crucial to ensure safety.
In comparison, PEG-based hydrogels remain the gold standard for bio-inertness, consistently demonstrating very low cytotoxicity and minimal inflammatory response. HEMA-based hydrogels are also widely used and generally biocompatible, though they may elicit a slightly greater foreign body response in some instances.
The choice of hydrogel will ultimately depend on the specific requirements of the application. For applications requiring minimal biological interaction, PEG-based hydrogels are an excellent choice. GMA-based hydrogels offer a good balance of biocompatibility and the potential for chemical modification to introduce bioactive functionalities. Further research directly comparing these materials under standardized conditions will continue to refine our understanding and guide the development of next-generation biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth Factor Binding Peptides in Poly (Ethylene Glycol) Diacrylate (PEGDA)-Based Hydrogels for an Improved Healing Response of Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in hydrogels for capturing and neutralizing inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocrosslinkable Gelatin Hydrogels Modulate the Production of the Major Pro-inflammatory Cytokine, TNF-α, by Human Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | Photocrosslinkable Gelatin Hydrogels Modulate the Production of the Major Pro-inflammatory Cytokine, TNF-α, by Human Mononuclear Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-strength and fibrous capsule–resistant zwitterionic elastomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycidyl Methacrylate and Fluoroalkyl Methacrylates for Surface Energy Reduction
A Guide for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface energy of materials is a cornerstone of advanced material science, with profound implications for fields ranging from biomedical devices to drug delivery systems. Low surface energy coatings are critical for creating hydrophobic, oleophobic, and anti-fouling surfaces. This guide provides a detailed comparative study of two prominent classes of monomers used for this purpose: glycidyl (B131873) methacrylate (B99206) (GMA) and fluoroalkyl methacrylates (FAMAs).
Glycidyl methacrylate is a versatile epoxy-functional monomer. While not inherently possessing low surface energy, its reactive epoxide ring serves as a platform for subsequent chemical modifications, allowing for the attachment of low-energy molecules.[1][2][3] In contrast, fluoroalkyl methacrylates are a family of monomers that incorporate fluorine-rich side chains. The unique properties of fluorine, including its high electronegativity and low polarizability, directly impart low surface energy characteristics to the resulting polymer.[4][5][6]
This guide will delve into the performance of these two monomer systems, presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal approach for their specific application.
Comparative Performance Data
The primary metrics for evaluating low surface energy coatings are water contact angle and surface free energy. A higher water contact angle indicates greater hydrophobicity, while a lower surface free energy is characteristic of a non-adherent, repellent surface. The following table summarizes typical performance data for surfaces modified with GMA and various FAMAs.
| Surface Modification | Water Contact Angle (°) | Surface Free Energy (mN/m) | Key Characteristics |
| Poly(this compound) (PGMA) | 62-71°[7][8] | ~40[9] | Reactive surface for further functionalization |
| PGMA-FAMA Copolymers | Up to 170° (on textured surfaces)[9][10] | 13-25[9][10] | Balances cost and performance |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | ~107°[11] | - | Moderate hydrophobicity |
| Poly(perfluoropropyl methacrylate) | - | ~12[4] | Good surface energy reduction |
| Poly(perfluoroheptyl methacrylate) | - | ~7[4] | Excellent surface energy reduction |
| Poly(heptadecafluorodecyl methacrylate) (PHDFMA) | >110° | <15 | Highly hydrophobic and oleophobic |
Experimental Protocols
A common and effective method for creating well-defined low-energy surfaces is through surface-initiated polymerization, which allows for the growth of polymer chains directly from the substrate.
Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are typically cleaned by sonication in a series of solvents such as acetone (B3395972) and isopropanol, followed by rinsing with deionized water.
-
Hydroxylation: To create reactive sites for initiator attachment, the surface is treated with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl (-OH) groups. The substrate is then thoroughly rinsed with deionized water and dried.
Initiator Immobilization
-
The hydroxylated substrate is immersed in a solution of an initiator, such as 2-bromoisobutyryl bromide (BIBB), in an anhydrous solvent (e.g., toluene) with a base (e.g., triethylamine). This reaction covalently bonds the initiator to the surface.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
-
The initiator-functionalized substrate is placed in a reaction vessel with the desired monomer (GMA or a specific FAMA), a catalyst system (e.g., CuBr/PMDETA), and a solvent.
-
The vessel is sealed and purged with an inert gas (e.g., argon) to remove oxygen, which can terminate the polymerization.
-
The polymerization is allowed to proceed at a controlled temperature for a specified time to achieve the desired polymer brush thickness.
-
The coated substrate is then removed and extensively washed to remove any non-grafted polymer.
Post-Polymerization Modification of PGMA (if applicable)
-
To reduce the surface energy of a PGMA-grafted surface, it can be further reacted with a low-energy molecule. For instance, the PGMA-coated substrate can be immersed in a solution containing a perfluorinated carboxylic acid or amine. The nucleophilic attack of the acid or amine on the epoxide ring of GMA opens the ring and covalently attaches the fluoroalkyl chain.[1][2][3][12]
Characterization
-
Contact Angle Goniometry: The hydrophobicity of the modified surface is quantified by measuring the static contact angle of a water droplet on the surface using a contact angle goniometer.[13][14]
-
Surface Free Energy Calculation: The surface free energy can be determined by measuring the contact angles of several liquids with known polar and dispersive components and applying theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Visualized Workflows and Concepts
Caption: Chemical structures of this compound (GMA) and a representative Fluoroalkyl Methacrylate.
Caption: Generalized experimental workflow for surface modification with GMA or FAMAs.
Caption: Decision pathway for selecting between GMA and FAMA based on project priorities.
Comparative Analysis
Performance: Fluoroalkyl methacrylates inherently provide superior surface energy reduction. The length of the fluoroalkyl side chain is directly correlated with performance, with longer chains yielding lower surface energies.[5] Copolymers of GMA and FAMAs can also achieve very low surface free energy, with values ranging from 13 to 25 mN/m, and can produce superhydrophobic surfaces on textured substrates, with contact angles up to 170°.[9][10] Unmodified PGMA, on the other hand, is not a low-energy surface. Its utility comes from its potential for post-polymerization modification.
Process: The use of FAMAs for surface energy reduction is a more direct, single-polymerization process. The GMA approach, while offering greater flexibility, necessitates a two-step chemical modification process to achieve low surface energy. This adds a layer of complexity to the experimental protocol.
Versatility and Cost: this compound is a relatively inexpensive and widely available monomer. The PGMA-grafted surface is a versatile platform that can be functionalized with a wide array of molecules to impart various properties, not limited to low surface energy. Fluoroalkyl methacrylates are generally more expensive, and their application is more specialized for creating highly repellent surfaces. Copolmerizing GMA with FAMAs can be a cost-effective strategy to reduce the amount of the more expensive fluoro-monomer while still achieving significant reductions in surface energy.[9]
Conclusion
The choice between this compound and fluoroalkyl methacrylates for surface energy reduction is contingent on the specific goals of the research or application.
-
For applications demanding the highest level of hydrophobicity and oleophobicity in a straightforward, one-step grafting process, fluoroalkyl methacrylates are the superior choice. The direct incorporation of highly fluorinated side chains ensures a robust, low-energy surface.
-
When versatility, cost-effectiveness, and the potential for multi-functional surfaces are primary considerations, this compound presents a compelling alternative. The initial PGMA layer serves as a reactive canvas that can be tailored for low surface energy or other desired functionalities through a subsequent modification step.
For drug development professionals and researchers, understanding the trade-offs between these two powerful chemistries is essential for the rational design of advanced materials with precisely controlled surface properties.
References
- 1. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical grafting of poly(this compound) on a carbon-fibre surface - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00562B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of the Composition of Copolymers Based on this compound and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 13. measurlabs.com [measurlabs.com]
- 14. istina.msu.ru [istina.msu.ru]
Validating the Ring-Opening Mechanism of Glycidyl Methacrylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, glycidyl (B131873) methacrylate (B99206) (GMA) is a critical bifunctional monomer. Its utility stems from two reactive sites: a methacrylate group amenable to radical polymerization and an epoxide ring that can be opened by various nucleophiles. This dual reactivity allows for the synthesis of a wide array of functional polymers for applications ranging from drug delivery systems and hydrogels to advanced coatings.
This guide provides an objective comparison of the primary ring-opening mechanisms of GMA, supported by experimental data and detailed validation protocols. We will explore cationic, anionic, and nucleophilic ring-opening pathways, offering insights into the selection of appropriate synthetic and analytical strategies.
Comparison of Dominant Ring-Opening Mechanisms
The ring-opening of the epoxide group in GMA can be achieved through several distinct chemical pathways, primarily categorized as anionic, cationic, or direct nucleophilic attack. The choice of mechanism dictates the resulting polymer structure, reaction control, and potential side reactions.
Anionic Ring-Opening Polymerization (ROP): This method can selectively polymerize the epoxide group while leaving the methacrylate functionality intact, which is crucial for subsequent cross-linking or modification.[1] A notable advancement is the monomer-activated anionic approach, which offers controlled synthesis of poly(glycidyl methacrylate ether).[2] However, conventional anionic ROP is susceptible to side reactions involving the methacrylate's carbonyl group, potentially leading to branched or cross-linked structures.[1]
Cationic Ring-Opening Polymerization (ROP): Cationic polymerization, often initiated by a proton source, provides another route to polyethers from GMA. Solid acid catalysts, such as the proton-exchanged montmorillonite (B579905) clay Maghnite-H+, have been successfully employed for this purpose.[3][4] This method proposes a cationic mechanism for the polymerization process.[3]
pH-Dependent Ring-Opening/Nucleophilic Addition: In aqueous media, the ring-opening of GMA is highly dependent on pH. Under acidic conditions (e.g., pH 3.5), GMA reacts with hydroxyl and carboxylic groups exclusively through an epoxide ring-opening mechanism.[5][6][7] Conversely, under basic conditions (e.g., pH 10.5), the reaction can proceed via both ring-opening and transesterification, although ring-opening remains the preferred pathway.[5][6][8] This mechanism is fundamental to the post-polymerization modification of PGMA, where nucleophiles like amines, thiols, or azides are used to open the pendant epoxide rings to introduce specific functionalities.[9][10]
Comparative Data on Ring-Opening Methods
The following table summarizes quantitative data from various studies, highlighting the performance of different initiation systems for the ring-opening polymerization of GMA.
| Initiation System / Method | Polymerization Type | Molecular Weight (Mₙ, g/mol ) | Polydispersity (Đ or Mₙ/Mₙ) | Key Features | Reference |
| Tetraoctylammonium bromide / iBu₃Al | Monomer-Activated Anionic ROP | Up to ~20,000 | < 1.13 | Selective opening of epoxide; methacrylate groups preserved. | [1] |
| Maghnite-H⁺ (Montmorillonite Clay) | Cationic ROP | Varies with catalyst ratio | Not specified | Heterogeneous solid acid catalyst. Higher catalyst % increases conversion but decreases Mₙ. | [3][4] |
| Cu(I)Br / N-(n-propyl)-2-pyridylmethanimine | ATRP (of methacrylate group) | Up to 13,300 (example) | < 1.1 - 1.48 | Controlled radical polymerization of the double bond, leaving epoxide for post-modification. | [11][12] |
| Sodium Azide / NH₄Cl | Post-Polymerization Modification | N/A (modifies existing polymer) | N/A | Quantitative ring-opening of pendant epoxide groups on a PGMA scaffold. | [9] |
Visualizing the Mechanisms and Workflows
Diagrams generated using DOT language provide clear visual representations of the chemical pathways and experimental processes involved in validating GMA ring-opening.
Caption: Regioselectivity in the nucleophilic ring-opening of GMA.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Selective Ring-Opening Polymerization of this compound: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties - Macromolecules - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of this compound at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Performance comparison of glycidyl methacrylate in different polymerization techniques.
For researchers, scientists, and drug development professionals, the choice of polymerization technique for glycidyl (B131873) methacrylate (B99206) (GMA) is critical in tailoring polymer properties for specific applications. This guide provides an objective comparison of GMA's performance in various polymerization methods, supported by experimental data and detailed protocols. The inherent reactivity of GMA's vinyl and epoxy groups offers a versatile platform for creating functional polymers, but the polymerization method significantly influences the final molecular architecture, functionality, and performance.
This comparison covers key techniques including Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Emulsion Polymerization. Each method presents a unique set of advantages and disadvantages in terms of control over molecular weight, polydispersity, and the preservation of the reactive epoxy group.
Performance Comparison
The selection of a polymerization technique for glycidyl methacrylate profoundly impacts the resulting polymer's characteristics. The following table summarizes key quantitative performance metrics across different methods, providing a basis for selecting the most suitable technique for a given application.
| Polymerization Technique | Monomer Conversion | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Key Features & Trade-offs |
| Free Radical Polymerization (FRP) | High (can reach 100%)[1] | Broad range, difficult to control (e.g., 58,700)[1] | High (> 1.5, e.g., 5.08)[1] | Simple, cost-effective, but lacks control, leading to broad molecular weight distribution and potential for gelation.[1] |
| Atom Transfer Radical Polymerization (ATRP) | Controlled, can achieve high conversion | Well-controlled, predictable (e.g., 10,700 - 19,200)[2] | Low (< 1.5, typically 1.1 - 1.4)[2] | Excellent control over molecular weight and architecture; requires catalyst which may need removal.[3][4] |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | High (>99%)[5] | Linearly increases with conversion (e.g., up to 16,100)[5] | Very low (< 1.3, e.g., < 1.22)[5] | Highly versatile for various monomers and functional groups, offering excellent control; requires a RAFT agent.[6][7] |
| Emulsion Polymerization | High | High | Broad | Environmentally friendly (water-based), suitable for high molecular weight polymers; control can be challenging.[8][9] |
| Nitroxide-Mediated Photopolymerization | Moderate (e.g., 58%)[1] | Controlled (e.g., 13,300)[1] | Narrow (e.g., 1.48)[1] | Controlled polymerization under mild, photo-initiated conditions, preserving the epoxy ring.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the polymerization of this compound using different techniques.
Atom Transfer Radical Polymerization (ATRP) of GMA in Solution
This protocol describes a typical ATRP of GMA in diphenyl ether, which has been shown to provide good control over the polymerization.[3][4]
Materials:
-
This compound (GMA), purified by vacuum distillation
-
Ethyl 2-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Diphenyl ether (DPE), solvent, anhydrous
-
Nitrogen gas (N₂)
-
Methanol
-
Inhibitor removal columns
Procedure:
-
GMA is passed through a column filled with an inhibitor remover.
-
In a typical experiment, a Schlenk flask is charged with CuBr (0.1 mmol) and DPE (5 mL).
-
The flask is sealed with a rubber septum, and the mixture is stirred and purged with nitrogen for 15 minutes.
-
PMDETA (0.1 mmol) is injected into the flask, and the mixture is stirred until a homogeneous catalyst complex is formed.
-
Purified GMA (10 mL, 70.3 mmol) is then added, followed by the initiator EBiB (0.1 mmol).
-
The flask is immersed in a thermostatically controlled oil bath at a desired temperature (e.g., 50 °C).
-
Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and molecular weight evolution via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
The polymerization is terminated by cooling the flask in an ice bath and exposing the catalyst to air.
-
The polymer is precipitated in methanol, filtered, and dried under vacuum to a constant weight.[4]
RAFT Dispersion Polymerization of GMA
This protocol outlines the synthesis of epoxy-functional diblock copolymer nanoparticles via RAFT dispersion polymerization in mineral oil.[5][10]
Materials:
-
Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA)
-
This compound (GMA), inhibitor removed
-
2,2′-Azobisisobutyronitrile (AIBN), initiator
-
Mineral oil
-
Nitrogen gas (N₂)
Procedure:
-
A PSMA macro-CTA (e.g., 0.12 g, 25.7 µmol) and GMA (e.g., 0.37 g, 2.6 mmol) are dissolved in mineral oil (1.94 g) in a reaction vial.
-
AIBN is added as an initiator (macro-CTA/initiator molar ratio of 5.0).
-
The reaction mixture is sealed and purged with nitrogen for 30 minutes to remove oxygen.
-
The vial is then placed in a pre-heated oil bath at 70 °C and stirred.
-
The polymerization is allowed to proceed for a set time (e.g., 3 hours) to achieve high monomer conversion (>95%).
-
The resulting nanoparticle dispersion can be analyzed by dynamic light scattering (DLS) for size and transmission electron microscopy (TEM) for morphology.
-
Monomer conversion and polymer molecular weight are determined by ¹H NMR spectroscopy and GPC, respectively.[5]
Visualizing Polymerization Pathways and Workflows
Diagrams are essential for understanding the complex processes involved in polymerization. The following visualizations, created using the DOT language, illustrate key concepts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Mathematical Description of the RAFT Copolymerization of Styrene and this compound Using the Terminal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. RAFT dispersion polymerization of this compound for the synthesis of epoxy-functional block copolymer nanoparticles in mineral oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Analyzing Cross-linking Density in Glycidyl Methacrylate Polymers
For researchers, scientists, and drug development professionals, understanding and accurately quantifying the cross-linking density of glycidyl (B131873) methacrylate (B99206) (GMA) polymers is paramount. This parameter dictates the material's mechanical properties, swelling behavior, degradation kinetics, and ultimately, its performance in applications ranging from drug delivery systems to tissue engineering scaffolds.
This guide provides a comprehensive comparison of key experimental methods for analyzing the cross-linking density of GMA polymers. We delve into detailed experimental protocols, present a comparative analysis of the techniques, and provide visual workflows to aid in experimental design and data interpretation.
Comparison of Methods for Determining Cross-linking Density
The selection of an appropriate method for determining cross-linking density depends on factors such as the nature of the GMA polymer (e.g., hydrogel, solid), the required precision, and the available instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Typical Output | Advantages | Limitations |
| Swelling Test | Based on the equilibrium swelling of a cross-linked polymer in a suitable solvent. The extent of swelling is inversely proportional to the cross-linking density. | Swelling ratio, molecular weight between cross-links (Mc), cross-linking density (νe). | Simple, cost-effective, and widely used.[1][2] | Time-consuming to reach equilibrium, requires knowledge of the polymer-solvent interaction parameter (χ), and can be influenced by environmental factors.[1] |
| Rheology | Measures the viscoelastic properties of the polymer, such as the storage modulus (G') in the rubbery plateau region, which is directly related to the cross-linking density. | Storage modulus (G'), loss modulus (G''), complex viscosity (η*), molecular weight between cross-links (Mc). | Provides information on both the solid-like and liquid-like properties of the material, non-destructive.[3][4] | Requires specialized equipment, and data interpretation can be complex. The relationship between modulus and cross-linking density is only applicable to unfilled thermoset polymers.[3] |
| Dynamic Mechanical Analysis (DMA) | Similar to rheology, DMA measures the viscoelastic properties of a solid polymer sample under an oscillatory load as a function of temperature or frequency. The storage modulus (E') in the rubbery plateau is used to calculate cross-linking density. | Storage modulus (E'), loss modulus (E''), tan delta (δ), glass transition temperature (Tg).[3] | Highly sensitive to changes in polymer network structure, provides information on thermomechanical properties.[2][3] | Requires solid samples of specific dimensions, and like rheology, the calculation is most accurate for unfilled polymers.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the mobility of polymer chains. Cross-linking restricts chain motion, which can be detected through changes in NMR relaxation times (e.g., T2).[5] | 1H T2 relaxation times, which can be correlated to cross-linking density.[5] | Rapid, non-destructive, and can provide information on the distribution of cross-links.[6] | Requires specialized equipment and expertise for data analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of functional groups involved in the cross-linking reaction, such as the epoxy group of GMA or the double bonds of the methacrylate group. | Changes in the intensity of characteristic absorption bands. | Can be used for in-situ monitoring of the cross-linking process, relatively simple and fast.[7][8] | Provides a qualitative or semi-quantitative measure of the degree of reaction rather than a direct measure of cross-linking density. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in the polymer. The glass transition temperature (Tg) and the heat of reaction for curing can be related to the degree of cross-linking.[9][10] | Glass transition temperature (Tg), enthalpy of curing. | Provides information on the thermal properties of the polymer, can be used to assess the degree of cure.[9][10] | Indirect method for determining cross-linking density, and the correlation between Tg and cross-linking density can be complex. |
Experimental Protocols
Swelling Test
Objective: To determine the cross-linking density of a GMA hydrogel by measuring its equilibrium swelling in a suitable solvent.
Methodology:
-
Sample Preparation: Prepare cylindrical or disk-shaped samples of the dried GMA polymer with known initial weight (W_d) and dimensions.
-
Equilibrium Swelling: Immerse the dried samples in a large excess of a suitable solvent (e.g., deionized water, phosphate-buffered saline) at a constant temperature.
-
Weight Measurement: At regular time intervals, remove the samples from the solvent, gently blot the surface to remove excess liquid, and weigh the swollen sample (W_s).
-
Equilibrium Determination: Continue the swelling process until the swollen weight of the hydrogel remains constant over several measurements, indicating that equilibrium has been reached.[1]
-
Calculation:
-
Calculate the equilibrium swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd
-
The cross-linking density can then be calculated using the Flory-Rehner equation, which relates the swelling ratio to the molecular weight between cross-links (Mc) and the polymer-solvent interaction parameter (χ).
-
Rheological Analysis
Objective: To determine the cross-linking density of a GMA polymer from its viscoelastic properties.
Methodology:
-
Sample Preparation: Place a sample of the GMA polymer (either a hydrogel or a melt) between the parallel plates or cone-and-plate geometry of a rheometer.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep within the LVER at a constant temperature.
-
Temperature Sweep: Perform a temperature sweep at a constant frequency and strain to identify the rubbery plateau region, which is the region above the glass transition temperature where the storage modulus is relatively constant.[3]
-
Calculation:
-
The cross-linking density (νe) can be calculated from the storage modulus in the rubbery plateau (G'e) using the theory of rubber elasticity: νe = G'e / (R * T) where R is the ideal gas constant and T is the absolute temperature.[3]
-
Dynamic Mechanical Analysis (DMA)
Objective: To determine the cross-linking density of a solid GMA polymer from its thermomechanical properties.
Methodology:
-
Sample Preparation: Prepare a rectangular or film-shaped sample of the solid GMA polymer with precise dimensions.
-
Clamping: Mount the sample in the DMA instrument using a suitable clamping geometry (e.g., tensile, three-point bending).
-
Temperature Ramp: Subject the sample to a controlled temperature ramp at a constant frequency and a small oscillatory strain.
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Calculation:
-
Identify the rubbery plateau modulus (E'e) from the plot of storage modulus versus temperature.
-
The cross-linking density (νe) can be calculated using the equation from the theory of rubber elasticity: νe = E'e / (3 * R * T) where R is the ideal gas constant and T is the absolute temperature.[3]
-
Visualizing Experimental Workflows
Glycidyl Methacrylate Cross-linking
Caption: this compound Cross-linking Process.
Experimental Workflow for Cross-linking Density Analysis
Caption: Experimental Workflow for Analysis.
Conclusion
The accurate determination of cross-linking density in this compound polymers is crucial for tailoring their properties for specific applications. This guide has provided a comparative overview of the most common analytical techniques, including detailed experimental protocols. While swelling tests offer a simple and accessible method, techniques like rheology, DMA, and NMR provide more detailed and, in some cases, more rapid analysis. The choice of method will ultimately depend on the specific research question, the nature of the GMA polymer, and the available resources. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to effectively characterize their GMA polymer networks.
References
- 1. researchgate.net [researchgate.net]
- 2. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Rheology of Poly(this compound) Macromolecular Nano Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. jordilabs.com [jordilabs.com]
- 9. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Adhesive Properties of Glycidyl Methacrylate and Other Epoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adhesive properties of Glycidyl Methacrylate (B99206) (GMA) with other common epoxy compounds, including Bisphenol A Diglycidyl Ether (DGEBA), Bisphenol F Diglycidyl Ether (DGEBF), Novolac epoxy resins, and Cycloaliphatic epoxy resins. The information presented is supported by experimental data from various scientific sources, intended to aid in the selection of appropriate adhesive systems for research, development, and manufacturing applications.
Executive Summary
Glycidyl methacrylate (GMA) stands out as a versatile monomer in adhesive formulations due to its hybrid structure, containing both a methacrylate and an epoxy group.[1] This dual functionality allows for multiple curing pathways and tailored adhesive properties. Compared to traditional epoxy resins like DGEBA and DGEBF, GMA-based adhesives can offer enhanced flexibility and impact resistance. Novolac epoxy resins are renowned for their superior performance at elevated temperatures and harsh chemical environments.[2] Cycloaliphatic epoxies provide excellent UV stability and are often used in applications where optical clarity is crucial. The selection of an appropriate epoxy adhesive ultimately depends on the specific substrate, environmental conditions, and required mechanical performance.
Data Presentation: Adhesive Properties
The following tables summarize the quantitative data on the adhesive properties of GMA and other epoxy compounds. It is important to note that the values presented are sourced from various studies and may not be directly comparable due to differences in formulation (e.g., curing agents, fillers) and testing conditions (e.g., substrate, temperature).
Table 1: Lap Shear Strength (MPa) on Various Substrates
| Adhesive System | Steel | Aluminum | Copper | Titanium | Reference(s) |
| Poly(GMA-co-BA) with DEA Curing Agent | ~12 | ~11 | ~12 | ~10 | [3] |
| Poly(GMA-co-BA) with DICY Curing Agent | ~13 | ~14 | 15.5 | ~13 | [3] |
| Poly(GMA-co-BA) with 2-CA Curing Agent | ~14 | ~15 | ~12 | ~11 | [3] |
| DGEBA/Novolac Blend | 9 - 12 | - | - | - | [4] |
| DGEBA with Polyamide Curing Agent | 11.5 - 13.5 | - | - | - | [5] |
| Novolac Epoxy | - | - | - | - | [2] |
| Cycloaliphatic Epoxy | - | - | - | - | - |
Note: Values are approximate and represent a range found in the cited literature. The performance of GMA-based adhesives is highly dependent on the chosen curing agent.
Table 2: Tensile Strength (MPa)
| Adhesive System | Tensile Strength (MPa) | Reference(s) |
| GMA-based adhesive (wood substrate) | Increased by 15.56% (dry) | [6] |
| DGEBA with Polyaminoamide/Amine Curing Agent | 36.12 - 46.78 | [7][8] |
| DGEBA with SiO2 filler | Up to 18.32% increase | [9] |
| Novolac Epoxy Coating | 38.6 | [10] |
| Epoxy Novolac Blend | 62 - 68 | [11][12] |
| DGEBA/DGEBF Blend with Thermoplastic Films | 5 - 27 (Interface Strength) | [13] |
Table 3: Peel Strength
| Adhesive System | Peel Strength | Substrate | Reference(s) |
| Novolac Epoxy | Maintains peel strength at high temperatures | - | [2] |
| DGEBA/DGEBF with Cycloaliphatic Amine | >80 N/25mm | Aluminum | [14] |
| Epoxy Resins (General) | 4 lb/in (can be increased with surface treatment) | Metal | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ASTM D1002: Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading
This test is one of the most common methods for determining the shear strength of an adhesive.
-
Specimen Preparation: Two metal strips (typically aluminum) of specified dimensions are bonded together with the adhesive, creating a single lap joint with a defined overlap area.
-
Curing: The adhesive is cured according to the manufacturer's instructions or the specific experimental parameters.
-
Testing: The bonded specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of speed until the joint fails.
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the bonded area. The nature of the failure (adhesive, cohesive, or substrate failure) is also recorded.
ASTM D2095: Standard Test Method for Tensile Strength of Adhesives by Means of Bar and Rod Specimens
This method is used to determine the tensile strength of an adhesive bond.
-
Specimen Preparation: Two cylindrical substrates (bars or rods) are bonded end-to-end with the adhesive.
-
Curing: The adhesive is allowed to cure fully under controlled conditions.
-
Testing: The bonded specimen is mounted in a tensile testing machine. A tensile force is applied along the axis of the specimen until the bond fails.
-
Data Analysis: The tensile strength is calculated by dividing the maximum load at failure by the cross-sectional area of the bond.
ASTM D3330: Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape
While originally designed for tapes, this standard's principles can be adapted to measure the peel adhesion of other adhesives. Method A (180° peel) is commonly referenced.
-
Specimen Preparation: A strip of the adhesive is applied to a standard test panel (e.g., stainless steel). For non-tape adhesives, a flexible substrate bonded to a rigid panel can be used.
-
Testing: The flexible substrate is peeled back from the rigid panel at a 180° angle at a constant rate of speed.
-
Data Analysis: The force required to peel the substrate is measured. The peel adhesion is typically reported as force per unit width of the bond.
Visualization of Experimental Workflow and Chemical Structures
Experimental Workflow for Adhesive Strength Testing
Caption: Workflow for adhesive property testing.
Chemical Structures of Key Epoxy Compounds
Caption: Key classes of epoxy compounds.
Adhesion Mechanism Overview
Caption: Primary mechanisms of epoxy adhesion.
References
- 1. jamorin.com [jamorin.com]
- 2. Unlocking High-Performance: Why Novolac Epoxy Resin Is The King Of High Temperature Adhesives And Coatings | TERVAN [chinaepoxyresin.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. irjet.net [irjet.net]
- 10. fivestarproducts.com [fivestarproducts.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Epoxy and epoxy novolac adhesive binders for structural reinforcement systems of building structures | E3S Web of Conferences [e3s-conferences.org]
- 13. Tensile Strength and Structure of the Interface between a Room-Curing Epoxy Resin and Thermoplastic Films for the Purpose of Sensor Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2223966A1 - Epoxy adhesive compositions with high mechanical strength over a wide temperature range - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Selective Polymerization of Glycidyl Methacrylate's Functional Groups
For researchers, scientists, and professionals in drug development, glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer offering two distinct polymerizable functional groups: a methacrylate and an epoxide. This unique structure allows for the synthesis of a wide array of functional polymers with tailored properties. The key to unlocking this potential lies in the selective polymerization of one functional group while leaving the other intact for subsequent modification. This guide provides an objective comparison of various methods for the selective polymerization of GMA, supported by experimental data, detailed protocols, and mechanistic diagrams.
Selective Polymerization of the Methacrylate Group
The selective polymerization of the methacrylate group of GMA is predominantly achieved through controlled radical polymerization techniques. These methods offer excellent control over molecular weight, dispersity, and polymer architecture, while preserving the reactive epoxide ring for post-polymerization functionalization.
Comparison of Controlled Radical Polymerization Methods for GMA
| Polymerization Method | Initiator/Catalyst System | Typical Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Conversion (%) | Reaction Conditions | Key Advantages |
| ATRP | Ethyl 2-bromoisobutyrate / CuBr / Ligand (e.g., PMDETA, dNbpy) | 10,000 - 50,000+[1][2][3] | < 1.1 - 1.39[2][3] | High (>90%)[4] | Room temperature to 90°C[5][6] | Well-established, good control, tolerant to various functional groups. |
| RAFT | Dithiobenzoate or trithiocarbonate (B1256668) RAFT agent / AIBN | 5,000 - 100,000+[7] | < 1.2 | High (>90%)[7] | 60 - 110°C[7] | Wide monomer scope, metal-free polymers, tolerant to impurities. |
| NMP | Alkoxyamine initiator (e.g., SG1-based) | 10,000 - 40,000 | 1.2 - 1.5[8] | Moderate to High | 80 - 120°C[8] | Metal-free, simple initiation. |
| Photoradical | 4-methoxy-TEMPO / AIBN / photosensitizer | ~13,300[9] | ~1.48[9] | ~58%[9] | Room temperature, UV irradiation | Mild reaction conditions. |
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of GMA
This protocol is a general guideline for the ATRP of GMA in solution.
-
Materials: Glycidyl methacrylate (GMA, purified), ethyl 2-bromoisobutyrate (EBiB, initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), anisole (B1667542) (solvent).
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).
-
Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anisole, GMA, and PMDETA to the flask.
-
Stir the mixture until the catalyst complex forms (a colored solution).
-
Initiate the polymerization by adding EBiB via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C).
-
Monitor the reaction by taking samples periodically for conversion analysis (e.g., ¹H NMR) and molecular weight analysis (e.g., GPC).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent.
-
Purify the polymer by passing it through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., methanol (B129727) or hexane).
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of GMA
This protocol provides a general procedure for the RAFT polymerization of GMA.
-
Materials: this compound (GMA, purified), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT, RAFT agent), 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN, initiator), toluene (B28343) (solvent).
-
Procedure:
-
In a reaction vessel, dissolve GMA, CPDT, and AIBN in toluene.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time. Monitor the progress by taking samples for analysis.
-
Quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol) and dry under vacuum.
-
Signaling Pathways and Experimental Workflows
Selective Polymerization of the Epoxide Group
The selective ring-opening polymerization (ROP) of the epoxide group of GMA yields polyethers with pendant methacrylate groups, which are valuable for subsequent crosslinking or functionalization. Anionic and organocatalytic methods are the most effective for this selective transformation.
Comparison of Ring-Opening Polymerization Methods for GMA
| Polymerization Method | Initiator/Catalyst System | Typical Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Conversion (%) | Reaction Conditions | Key Advantages |
| Anionic ROP | Tetraoctylammonium bromide / triisobutylaluminum[10][11] | up to 20,000[10][11] | Low (e.g., < 1.2) | Quantitative[10][11] | 20°C[10][11] | Controlled polymerization, high molecular weight achievable. |
| Organocatalytic ROP | Acid-excess Lewis pair (e.g., tBuP1/Et3B) | up to 63,900 | Low | High | Room temperature | Metal-free, highly chemoselective. |
| Cationic ROP | Maghnite-H+ (acid-treated montmorillonite (B579905) clay)[12] | - | - | up to 60%[12] | 20°C[12] | Heterogeneous catalyst, easy removal. |
Experimental Protocols
Anionic Ring-Opening Polymerization of GMA
This protocol is a general representation of the monomer-activated anionic ROP of GMA.
-
Materials: this compound (GMA, purified), tetraoctylammonium bromide, triisobutylaluminum (B85569) (in toluene), toluene (solvent).
-
Procedure:
-
In a glovebox, to a dried Schlenk flask, add a solution of tetraoctylammonium bromide in toluene.
-
Cool the flask in an ice bath and slowly add the triisobutylaluminum solution.
-
Allow the mixture to stir at room temperature for a specified time to form the initiating system.
-
Add the purified GMA to the initiator solution.
-
Let the polymerization proceed at room temperature.
-
Terminate the reaction by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer in a suitable non-solvent and dry under vacuum.
-
Signaling Pathways and Experimental Workflows
Alternative Monomers
While GMA is a highly versatile monomer, other functional monomers can be considered for similar applications. The choice of an alternative will depend on the desired properties of the final polymer and the specific synthetic strategy.
| Monomer | Functional Groups | Polymerization Methods | Key Features |
| 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate, Hydroxyl | ATRP, RAFT, NMP | Hydrophilic, biocompatible, hydroxyl group available for modification. |
| N-isopropylacrylamide (NIPAM) | Acrylamide | ATRP, RAFT | Thermoresponsive (LCST), forms hydrogels. |
| Solketal methacrylate | Methacrylate, Acetal | ATRP, RAFT | Acetal group can be deprotected to yield a diol functionality. |
| Allyl glycidyl ether (AGE) | Epoxide, Allyl | Anionic ROP | Allyl group can be functionalized via thiol-ene chemistry.[13] |
| Furfuryl methacrylate | Methacrylate, Furan | ATRP | Furan group can undergo Diels-Alder reactions for crosslinking. |
Conclusion
The selective polymerization of this compound offers a powerful platform for the creation of advanced functional materials. By choosing the appropriate polymerization technique—controlled radical polymerization for the methacrylate group or ring-opening polymerization for the epoxide—researchers can synthesize well-defined polymers with pendant reactive groups. This guide provides a comparative overview of the leading methods, offering a foundation for the rational design and synthesis of novel polymers for applications in drug delivery, biomaterials, and beyond. Careful consideration of the desired polymer characteristics and the experimental conditions outlined herein will enable the successful and selective polymerization of this versatile monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Facile synthesis of well-controlled poly(this compound) and its block copolymers via SARA ATRP at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Polymerizing via ATRP [sigmaaldrich.com]
- 7. Mathematical Description of the RAFT Copolymerization of Styrene and this compound Using the Terminal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]
- 9. Selective Controlled/Living Photoradical Polymerization of this compound, Using a Nitroxide Mediator in the Presence of a Photosensitive Triarylsulfonium Salt [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Epoxides: Glycidyl Methacrylate vs. Glycidyl Methyl Ether in Copolymerization Reactions
In the realm of functional polymers, the incorporation of reactive epoxy groups offers a versatile platform for designing advanced materials with tailored properties. Among the monomers of choice for this purpose, glycidyl (B131873) methacrylate (B99206) (GMA) has been extensively studied and widely adopted. Its counterpart, glycidyl methyl ether (GME), while structurally similar, has a significantly less documented history in free radical copolymerization. This guide provides a comprehensive comparison of these two monomers in copolymerization reactions, drawing upon available experimental data to highlight their respective characteristics and performance. For researchers, scientists, and drug development professionals, understanding the nuances of these monomers is crucial for informed material design and synthesis.
Reactivity and Copolymerization Behavior: A Study in Contrasts
The reactivity of a monomer in a copolymerization reaction is a critical parameter that dictates the composition and microstructure of the resulting polymer. This is quantitatively described by monomer reactivity ratios (r1 and r2). For glycidyl methacrylate, a wealth of data is available from free radical copolymerization with various comonomers. In stark contrast, there is a notable absence of published data for the free radical copolymerization of glycidyl methyl ether with common vinyl monomers.
This compound (GMA): The Well-Characterized Workhorse
GMA is a highly reactive monomer that readily copolymerizes with a wide range of vinyl monomers via free radical polymerization.[1][2] Its reactivity is attributed to the presence of the methacrylate double bond, which is susceptible to radical attack. The pendant epoxy group generally remains intact during this process, allowing for subsequent post-polymerization modification.[3]
Below is a summary of the reactivity ratios for GMA (M1) with common comonomers (M2) under free radical polymerization conditions.
| Comonomer (M2) | r1 (GMA) | r2 (M2) | r1 * r2 | Copolymerization System | Reference |
| Styrene (St) | 0.60 | 0.48 | 0.288 | Bulk polymerization | [4] |
| Styrene (St) | 0.73 | 0.42 | 0.307 | Emulsion polymerization | [4] |
| Methyl Methacrylate (MMA) | ~1 | ~1 | ~1 | Flow reactor, free radical | [5] |
The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. For the copolymerization of GMA with styrene, the product is less than 1, indicating a tendency towards the formation of a random copolymer with an alternating sequence of monomer units.[4] In the case of methyl methacrylate, the reactivity ratios are close to 1, suggesting an ideal random copolymerization where the monomers are incorporated into the polymer chain in proportion to their feed concentrations.[5]
Glycidyl Methyl Ether (GME): An Enigma in Free Radical Chemistry
Despite its structural similarity to GMA, possessing a reactive epoxy group, GME's behavior in free radical copolymerization with vinyl monomers is largely undocumented in scientific literature. This lack of data suggests that GME may exhibit low reactivity towards free radical polymerization under typical conditions. The absence of a readily polymerizable vinyl group, such as the methacrylate group in GMA, is the primary reason for this. The ether linkage in GME is generally not susceptible to attack by free radicals.
The primary polymerization route for GME is through ring-opening polymerization of its epoxide group, often initiated by anionic or cationic catalysts. One study on the monomer-activated anionic ring-opening copolymerization (MAROP) of GME with GMA did provide reactivity ratios of rGME = 0.37 and rGMA = 1.24.[6] This indicates that in this specific type of polymerization, GMA is more reactive than GME. Another study on the copolymerization of propylene (B89431) oxide (PO) with GME using double metal cyanide catalysis reported reactivity ratios of rPO = 1.40 ± 0.01 and rGME = 0.71 ± 0.01, suggesting a nearly ideal random copolymerization of the two epoxides. However, these results are not directly comparable to free radical polymerization systems.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for designing new synthetic strategies. Below are representative protocols for the free radical copolymerization of GMA. Due to the lack of data, a comparable protocol for the free radical copolymerization of GME with a vinyl monomer cannot be provided.
General Procedure for Free Radical Copolymerization of this compound
A typical experimental setup for the free radical solution copolymerization of GMA is as follows:
Materials:
-
This compound (GMA), comonomer (e.g., styrene, methyl methacrylate), distilled under reduced pressure before use.[7]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized from a suitable solvent.[7]
-
Solvent: Toluene, benzene, or other suitable inert solvent, distilled.[5][7]
Procedure:
-
A predetermined molar ratio of GMA and the comonomer are dissolved in the solvent in a reaction vessel (e.g., a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer).[5][7]
-
The initiator (typically 0.1-1.0 mol% with respect to the total moles of monomers) is added to the solution.[5]
-
The mixture is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.[5]
-
The reaction vessel is then immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization.[5]
-
The reaction is allowed to proceed for a set period, often to low conversion (<10%) for the determination of reactivity ratios.[4]
-
The polymerization is terminated by cooling the reaction mixture and precipitating the copolymer in a non-solvent (e.g., methanol, hexane).[5]
-
The precipitated copolymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.[5]
Characterization: The resulting copolymers are typically characterized by a variety of techniques to determine their composition, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to determine the copolymer composition by integrating the characteristic peaks of each monomer unit.[4][8][9]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[10]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the copolymer, which provides information about its thermal properties.[7][10]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.[7][11]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of copolymers, which is applicable to the studies of GMA copolymerization.
Logical Relationship: Reactivity and Polymerizable Group
The fundamental difference in the copolymerization behavior of GMA and GME in free radical systems can be attributed to the nature of their polymerizable groups.
Conclusion: A Clear Choice for Free Radical Systems
For researchers and professionals working with free radical copolymerization, this compound stands out as a well-documented and highly effective monomer for introducing reactive epoxy functionalities. Its high reactivity, evidenced by a wealth of experimental data on reactivity ratios, allows for predictable and controlled synthesis of a wide array of functional copolymers.
Glycidyl methyl ether, on the other hand, remains a less explored option in the context of free radical copolymerization with vinyl monomers. The lack of a readily polymerizable double bond makes it unsuitable for this type of polymerization. While GME can be polymerized through other mechanisms, such as ring-opening polymerization, its direct comparison with GMA in the versatile and widely used free radical systems is not feasible based on current literature.
Therefore, for applications requiring the incorporation of epoxy groups via free radical copolymerization, this compound is the clear and well-supported choice. Future research may uncover novel methods for the free radical polymerization of GME, but for now, it remains outside the standard toolbox for this synthetic approach.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. Synthesis, Characterization, and Application of Poly(Styrene-Co-Glycidyl Methacrylate) as Reactive Diluents to Epoxy Resin [ijtech.eng.ui.ac.id]
Safety Operating Guide
Proper Disposal of Glycidyl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is paramount. Glycidyl (B131873) methacrylate (B99206) (GMA), a reactive monomer used in the synthesis of polymers and resins, requires stringent disposal procedures due to its hazardous properties, including toxicity, flammability, and potential for causing severe skin and eye damage.[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or chemical-protective suit.[2][4] All handling of glycidyl methacrylate waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][5]
Step-by-Step Disposal Plan
The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable local, state, and federal regulations.[5][6] The following steps provide a general operational plan for its proper disposal:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., absorbent paper, gloves, labware), and solutions, in a designated, properly labeled, and sealed container.[7]
-
The container should be made of a material compatible with this compound and kept tightly closed to prevent the release of vapors.[2][4]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and collect the liquid.[7] Do not use combustible materials like paper towels without subsequent proper handling.
-
The contaminated absorbent material and any contaminated clothing should be placed in a sealed, vapor-tight plastic bag for disposal as hazardous waste.[7]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[6]
-
-
Waste Storage:
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[2][9]
-
Methods of disposal may include chemical incineration in a facility equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and pose a risk to public health.[2][6]
-
Quantitative Data Summary
While specific disposal concentration limits are determined by local regulations, the following table summarizes key hazard data for this compound, underscoring the importance of proper disposal.
| Parameter | Value | Species | Reference |
| Oral LD50 | 597 mg/kg | Rat | [1] |
| Dermal LD50 | 469 mg/kg | Rabbit | [1] |
| Flash Point | 84 °C |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for hazardous chemical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. utsi.edu [utsi.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. estron.com [estron.com]
- 9. polymersource.ca [polymersource.ca]
Safeguarding Your Research: A Guide to Handling Glycidyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glycidyl methacrylate (B99206) (GMA), a reactive chemical commonly used in the synthesis of polymers and resins. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Immediate Safety and Handling Protocol
Glycidyl methacrylate is a combustible liquid that is harmful if swallowed or inhaled, toxic upon contact with skin, and can cause severe skin and eye irritation, as well as allergic skin reactions.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][4]
Personal Protective Equipment (PPE): The following PPE is required when handling GMA:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[3][5] | Protects against splashes and vapors that can cause severe eye irritation and burns.[2][4] |
| Skin Protection | Impervious protective gloves. Recommended materials include chlorinated polyethylene, polyethylene, ethyl vinyl alcohol laminate ("EVAL"), polyvinyl alcohol ("PVA"), and styrene/butadiene rubber.[1] A complete chemical-resistant suit or lab coat and appropriate footwear are also necessary. | Prevents skin contact, which can be toxic and cause severe burns and allergic reactions.[1][2] |
| Respiratory Protection | In areas with inadequate ventilation, a full-face respirator with organic vapor cartridges (type ABEK) is required. | Protects against the inhalation of harmful vapors. |
Handling and Storage:
-
Avoid all personal contact, including inhalation.[2]
-
Keep the substance away from heat, sparks, and open flames.[4]
-
Store in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.[3][6]
-
Keep containers tightly closed.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Use absorbent paper to pick up the spilled material. Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal. Wash the spill area with alcohol followed by a strong soap and water solution.[7][8] |
| Large Spill | Evacuate the area and eliminate all ignition sources. Wear full protective equipment, including respiratory protection. Dike the area to contain the spill and absorb with inert materials.[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a suitable, labeled, and closed container.[6][7]
-
Contaminated Materials: Absorbent materials, used PPE, and empty containers should be collected in a sealed, vapor-tight plastic bag.[8]
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[7] This may involve a licensed chemical destruction plant or controlled incineration.[5] Do not allow the chemical to enter the environment.[7] Empty containers may still contain hazardous residues and should be handled accordingly.[1][7]
References
- 1. estron.com [estron.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
